abyssinone II
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
7-hydroxy-2-[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]-2,3-dihydrochromen-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20O4/c1-12(2)3-4-13-9-14(5-8-17(13)22)19-11-18(23)16-7-6-15(21)10-20(16)24-19/h3,5-10,19,21-22H,4,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLTOTZSPOYWSSP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=C(C=CC(=C1)C2CC(=O)C3=C(O2)C=C(C=C3)O)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70904182 | |
| Record name | Abyssinone II | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70904182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Abyssinone II: A Technical Guide to Its Natural Sources and Isolation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Abyssinone II is a prenylated flavanone, a class of naturally occurring phenolic compounds that has garnered significant interest in the scientific community. These compounds exhibit a range of biological activities, making them promising candidates for drug discovery and development. This technical guide provides a comprehensive overview of the natural sources of this compound, detailed methodologies for its isolation and purification, and key analytical data for its characterization.
Natural Sources of this compound
The primary and most well-documented natural source of this compound is the plant species Erythrina abyssinica.[1][2] This leguminous tree, commonly known as the coral tree or flame tree, is native to East, Central, and Southern Africa.[2] Various parts of the plant, including the stem bark and roots, have been found to contain a rich diversity of flavonoids, with this compound being a notable constituent.[1][2]
In addition to Erythrina abyssinica, this compound has also been reported to be present in other plant species, including Broussonetia papyrifera, commonly known as paper mulberry.[3]
Experimental Protocols: Isolation and Purification of this compound
The isolation of this compound from its natural sources typically involves a multi-step process of extraction and chromatographic purification. The following protocol is a detailed methodology based on established procedures for the isolation of flavonoids from Erythrina abyssinica.
Plant Material Collection and Preparation
-
Collection: The stem bark of Erythrina abyssinica is collected and thoroughly washed to remove any adhering dirt and foreign matter.
-
Drying: The cleaned bark is air-dried in the shade or in a well-ventilated oven at a controlled temperature (typically 40-50°C) to prevent the degradation of thermolabile compounds.
-
Pulverization: The dried bark is then pulverized into a coarse powder using a mechanical grinder to increase the surface area for efficient solvent extraction.
Extraction
-
Solvent Maceration: The powdered plant material is subjected to exhaustive extraction with methanol (MeOH). A common procedure involves soaking the plant powder in methanol (e.g., a 1:5 w/v ratio) at room temperature for an extended period (e.g., 48-72 hours) with occasional agitation. This process is typically repeated multiple times (e.g., three times) with fresh solvent to ensure the complete extraction of secondary metabolites.
-
Concentration: The combined methanolic extracts are filtered and then concentrated under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to yield a crude methanol extract.
Solvent Partitioning (Fractionation)
The crude methanol extract is then subjected to liquid-liquid partitioning to separate compounds based on their polarity.
-
The crude extract is suspended in a mixture of methanol and water (e.g., 9:1 v/v).
-
This aqueous methanol suspension is then sequentially partitioned with solvents of increasing polarity, typically:
-
n-Hexane: To remove non-polar compounds such as fats and waxes.
-
Dichloromethane (CH₂Cl₂) or Chloroform (CHCl₃): This fraction is often enriched with flavonoids of intermediate polarity.
-
Ethyl Acetate (EtOAc): this compound, being a moderately polar flavanone, is expected to be significantly present in this fraction.
-
n-Butanol (n-BuOH): To isolate more polar compounds.
-
-
Each solvent fraction is collected and concentrated to dryness under reduced pressure. The ethyl acetate fraction is the primary candidate for the further isolation of this compound.
Chromatographic Purification
The ethyl acetate fraction is subjected to one or more chromatographic techniques to isolate this compound in a pure form.
-
Column Chromatography (CC):
-
Stationary Phase: Silica gel (60-120 or 230-400 mesh) is commonly used.
-
Mobile Phase: A gradient elution system is typically employed, starting with a non-polar solvent and gradually increasing the polarity. A common solvent system is a mixture of n-hexane and ethyl acetate, with the proportion of ethyl acetate being progressively increased (e.g., from 100:0 to 0:100).
-
Fraction Collection: Fractions are collected in small volumes and monitored by Thin Layer Chromatography (TLC).
-
-
Thin Layer Chromatography (TLC):
-
Stationary Phase: Silica gel 60 F₂₅₄ pre-coated plates.
-
Mobile Phase: A mixture of n-hexane and ethyl acetate in a suitable ratio (e.g., 7:3 or 1:1 v/v).
-
Visualization: The developed TLC plates are visualized under UV light (at 254 nm and 365 nm) and by spraying with a suitable chromogenic reagent (e.g., ceric sulfate or vanillin-sulfuric acid) followed by heating. Fractions containing compounds with similar Rf values to a reference standard of this compound (if available) are pooled.
-
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC):
-
For final purification to achieve high purity, the enriched fractions from column chromatography can be subjected to preparative HPLC.
-
Column: A reversed-phase C18 column is typically used.
-
Mobile Phase: A gradient of methanol and water, or acetonitrile and water, often with a small percentage of an acid (e.g., 0.1% formic acid or acetic acid) to improve peak shape.
-
Detection: UV detection at a wavelength where flavonoids absorb, typically around 280-340 nm.
-
The following diagram illustrates a general workflow for the isolation of this compound.
Data Presentation: Physicochemical and Spectroscopic Data
The identity and purity of the isolated this compound are confirmed through the analysis of its physicochemical and spectroscopic data.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₀H₂₀O₄ | [4] |
| Molecular Weight | 324.37 g/mol | [4] |
| Appearance | Pale yellow amorphous powder | |
| Solubility | Soluble in methanol, ethanol, acetone, ethyl acetate; sparingly soluble in water |
Table 2: Mass Spectrometry Data for this compound
| Ionization Mode | Precursor Ion [M+H]⁺ (m/z) | Key Fragment Ions (m/z) | Reference |
| ESI-MS | 325.143 | 269.079, 251.069, 199.074, 137.022 | [4] |
Note: The fragmentation pattern can provide valuable structural information. For instance, the ion at m/z 137.022 likely corresponds to the dihydroxyphenyl moiety of the molecule.
Conclusion
This technical guide outlines the primary natural source of this compound, Erythrina abyssinica, and provides a detailed, generalized protocol for its isolation and purification. The presented workflow, combining solvent extraction, partitioning, and chromatographic techniques, serves as a robust methodology for obtaining this promising prenylated flavanone for further research and development. The accompanying physicochemical and mass spectrometry data are essential for the unambiguous identification and characterization of the isolated compound. Further studies to optimize the extraction and purification processes to improve the yield and purity of this compound are encouraged.
References
- 1. Naturally occurring prenylated flavonoids from African Erythrina plant species - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Traditional Medicinal Uses, Phytoconstituents, Bioactivities, and Toxicities of Erythrina abyssinica Lam. ex DC. (Fabaceae): A Systematic Review – ScienceOpen [scienceopen.com]
- 3. This compound - American Chemical Society [acs.org]
- 4. This compound | C20H20O4 | CID 10064832 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Technical Guide to the Biological Activity of Abyssinone II
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the biological activities of Abyssinone II, a naturally occurring prenylated flavanone. It includes quantitative data on its various effects, detailed experimental protocols for key assays, and visualizations of its molecular pathways and experimental workflows.
Core Biological Activities
This compound, isolated from plants of the Erythrina genus, has demonstrated a range of biological effects, positioning it as a molecule of interest for therapeutic development. Its primary activities include anticancer, aromatase inhibitory, and antibacterial properties.[1][2] The anticancer effects are largely attributed to its ability to induce programmed cell death (apoptosis) and inhibit cell proliferation.[2][3] Furthermore, its potential as a chemopreventive agent for breast cancer is linked to its function as an aromatase inhibitor.[3][4]
Quantitative Data Summary
The biological activities of this compound have been quantified in several studies. The following tables summarize the key inhibitory and cytotoxic concentrations.
Table 1: Inhibitory Activity of this compound
| Activity | Target/Assay | IC50 Value (µM) | Reference |
| Aromatase Inhibition | Enzyme Inhibition Assay | 40.95 | [3][4] |
Table 2: Cytotoxic and Antimicrobial Activity of this compound
| Activity Type | Cell Line / Organism | Measurement | Value (µg/mL) |
| Antitubercular | Mycobacterium tuberculosis | MIC | 50 |
| Antibacterial | Staphylococcus aureus | MIC | 12.5 |
| Antibacterial | Enterococcus faecalis | MIC | 25 |
| Antibacterial | Streptococcus pneumoniae | MIC | 25 |
| Cytotoxicity | HeLa (Cervical Cancer) | LD50 | Not specified |
| Cytotoxicity | MCF-7 (Breast Cancer) | IC50 | ~60-70 µM* |
*The IC50 value for MCF-7 cells is an approximation based on graphical data and comparison with related compounds in the cited study.[5]
Anticancer Mechanism: Apoptosis Induction
This compound induces apoptosis in cancer cells, such as human cervical carcinoma (HeLa) cells, through the intrinsic mitochondrial pathway.[1][2] This process is initiated by the upregulation of the tumor suppressor protein p53 and the pro-apoptotic protein Bax.[1][2] Concurrently, the anti-apoptotic protein Bcl-2 is downregulated.[1][2] This shift in the Bax/Bcl-2 ratio leads to mitochondrial dysfunction, resulting in the release of cytochrome c and Apoptotic Protease Activating Factor-1 (Apaf-1) into the cytosol.[1][2] These molecules then assemble to form the apoptosome, which activates caspase-3, a key executioner caspase that orchestrates the dismantling of the cell.[1][2] Additionally, this compound has been shown to decrease the expression of cell proliferation markers, including Proliferating Cell Nuclear Antigen (PCNA) and cyclin D1.[2]
References
- 1. Synthetic racemates of abyssinone I and II induces apoptosis through mitochondrial pathway in human cervix carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis and biological evaluation of (+/-)-abyssinone II and its analogues as aromatase inhibitors for chemoprevention of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Abyssinones and related flavonoids as potential steroidogenesis modulators - PMC [pmc.ncbi.nlm.nih.gov]
Abyssinone II: A Prenylated Flavonoid with Therapeutic Potential
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Abyssinone II, a naturally occurring prenylated flavonoid, has emerged as a molecule of significant interest in the scientific community due to its diverse and potent biological activities. Isolated from plants such as Erythrina abyssinica and Broussonetia papyrifera, this flavanone possesses a unique chemical structure that underpins its therapeutic potential. This technical guide provides a comprehensive overview of this compound, focusing on its mechanism of action as an aromatase inhibitor, its cytotoxic effects on cancer cells, and its antibacterial properties. Detailed experimental protocols for its synthesis and biological evaluation are provided, along with a structured presentation of quantitative data. Furthermore, signaling pathways and experimental workflows are visualized through diagrams to facilitate a deeper understanding of its molecular interactions and experimental applications. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals exploring the therapeutic utility of this compound.
Introduction
Flavonoids are a large class of polyphenolic secondary metabolites found in plants, known for their wide range of biological activities.[1] A subset of these compounds, the prenylated flavonoids, are characterized by the presence of one or more isoprenoid side chains, which often enhances their lipophilicity and biological efficacy. This compound belongs to this class of compounds, specifically categorized as a flavanone. Its chemical structure, 7-hydroxy-2-[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]-2,3-dihydrochromen-4-one, with the molecular formula C20H20O4, is the basis for its multifaceted pharmacological profile.[2]
Initial interest in this compound stemmed from its traditional use in herbal medicine. Subsequent scientific investigations have revealed its potential as an aromatase inhibitor for breast cancer chemoprevention, a cytotoxic agent against various cancer cell lines, and an antibacterial compound effective against Gram-positive bacteria. This guide will delve into the technical details of these properties, providing the necessary information for further research and development.
Chemical Properties and Synthesis
This compound is a chiral molecule, and its biological activity can be influenced by its stereochemistry. The racemic mixture is often used in research and can be synthesized through a multi-step process.
Chemical Structure
The chemical structure of this compound is presented below:
Caption: Chemical structure of this compound.
Synthesis of this compound
The synthesis of this compound is typically achieved through a Claisen-Schmidt condensation reaction.[3][4] This method involves the condensation of a substituted acetophenone with a substituted benzaldehyde in the presence of a base.
This protocol outlines a general procedure for the synthesis of racemic this compound.
Step 1: Synthesis of 3-prenyl-4-hydroxybenzaldehyde
-
To a solution of 4-hydroxybenzaldehyde in a suitable solvent (e.g., anhydrous dioxane), add a base (e.g., potassium carbonate) and prenyl bromide.
-
Reflux the mixture for several hours until the reaction is complete (monitored by TLC).
-
After cooling, filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the resulting crude product by column chromatography to obtain 3-prenyl-4-hydroxybenzaldehyde.
Step 2: Claisen-Schmidt Condensation
-
Dissolve 2,4-dihydroxyacetophenone and 3-prenyl-4-hydroxybenzaldehyde in ethanol.
-
Add an aqueous solution of a strong base (e.g., 50% KOH) dropwise to the stirred solution at room temperature.
-
Continue stirring for 24-48 hours.
-
Acidify the reaction mixture with dilute HCl and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting chalcone intermediate by column chromatography.
Step 3: Cyclization to this compound
-
Dissolve the purified chalcone in a suitable solvent (e.g., methanol or ethanol).
-
Add a catalytic amount of a base (e.g., sodium acetate) and reflux the mixture for several hours.
-
Monitor the reaction by TLC until the chalcone is consumed.
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography to yield racemic this compound.
Characterization: The final product should be characterized by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry to confirm its identity and purity.
Biological Activities and Mechanisms of Action
This compound exhibits a range of biological activities, with its anticancer and antibacterial properties being the most extensively studied.
Aromatase Inhibition and Anticancer Activity
Aromatase, a cytochrome P450 enzyme, is responsible for the final step of estrogen biosynthesis. Its inhibition is a key therapeutic strategy for hormone-dependent breast cancer. This compound has been identified as a potent inhibitor of aromatase.
The proposed mechanism of aromatase inhibition by this compound involves the coordination of its carbonyl oxygen with the heme iron of the CYP19 enzyme. This interaction competitively blocks the active site of the enzyme, preventing the conversion of androgens to estrogens.
The inhibition of aromatase by this compound leads to a reduction in estrogen levels, which in turn affects downstream signaling pathways in estrogen-receptor-positive (ER+) breast cancer cells. This disruption of estrogen signaling leads to cell cycle arrest and induction of apoptosis. In cases of acquired resistance to aromatase inhibitors, alternative signaling pathways, such as the HER-2 and MAPK pathways, may become activated.[5][6]
Caption: Aromatase inhibition by this compound.
Beyond its role as an aromatase inhibitor, this compound exhibits direct cytotoxic effects on cancer cells. Studies have shown that it induces apoptosis through the mitochondrial pathway. This involves the upregulation of pro-apoptotic proteins like p53 and Bax, and the downregulation of the anti-apoptotic protein Bcl-2. This leads to the release of cytochrome c from the mitochondria and the subsequent activation of caspase-3, a key executioner caspase in the apoptotic cascade.
Caption: Cytotoxic mechanism of this compound.
Antibacterial Activity
This compound has demonstrated notable antibacterial activity, particularly against Gram-positive bacteria.
The primary mechanism of antibacterial action of this compound is the disruption of the bacterial cell membrane's potential. This leads to a loss of membrane integrity and function, ultimately resulting in bacterial cell death. This multi-targeted mode of action makes it a promising candidate for combating antibiotic-resistant strains.
Caption: Antibacterial mechanism of this compound.
Quantitative Data
The biological activities of this compound have been quantified in various studies. The following tables summarize some of the key findings.
Table 1: Aromatase Inhibitory and Cytotoxic Activity of this compound
| Compound | Activity | Assay System | IC50 (µM) | Reference |
| This compound | Aromatase Inhibition | Human placental microsomes | 40.95 | [4] |
| This compound | Cytotoxicity | MCF-7 (Breast Cancer) | 60-70 | [7] |
Table 2: Antibacterial Activity of this compound
| Bacterium | Strain | MIC (µg/mL) | Reference |
| Enterococcus faecalis | ATCC29212 | 25 | [8] |
| Staphylococcus aureus | N315 | 12.5 | [8] |
| Streptococcus pneumoniae | HM145 | 25 | [8] |
| Mycobacterium tuberculosis | H37Rv | 50 | [8] |
Experimental Protocols for Biological Evaluation
Aromatase Inhibition Assay
A common method for assessing aromatase inhibition is the tritiated water-release assay.
-
Prepare a reaction mixture containing human placental microsomes (as a source of aromatase), NADPH, and [1β-3H]-androst-4-ene-3,17-dione.
-
Add this compound at various concentrations to the reaction mixture.
-
Incubate the mixture at 37°C for a specified time.
-
Stop the reaction by adding an equal volume of chloroform.
-
Separate the aqueous phase (containing the released 3H2O) from the organic phase.
-
Measure the radioactivity in the aqueous phase using a liquid scintillation counter.
-
Calculate the percentage of inhibition and determine the IC50 value.
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity.
-
Seed cancer cells (e.g., MCF-7) in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Prepare a series of twofold dilutions of this compound in a suitable broth medium in a 96-well plate.
-
Inoculate each well with a standardized suspension of the test bacterium.
-
Include positive (no drug) and negative (no bacteria) controls.
-
Incubate the plate at the optimal temperature for the growth of the bacterium for 18-24 hours.
-
Determine the MIC by visual inspection as the lowest concentration of this compound that shows no visible growth.
Conclusion
This compound is a promising prenylated flavonoid with a well-defined chemical structure and a diverse range of biological activities. Its ability to inhibit aromatase, induce apoptosis in cancer cells, and disrupt bacterial cell membranes highlights its potential for development as a therapeutic agent in oncology and infectious diseases. The detailed methodologies and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to further explore and harness the therapeutic potential of this remarkable natural product. Future research should focus on optimizing its synthesis, conducting in-vivo efficacy and safety studies, and exploring its potential in combination therapies.
References
- 1. scispace.com [scispace.com]
- 2. This compound | C20H20O4 | CID 10064832 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Signaling pathways of apoptosis activated by aromatase inhibitors and antiestrogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Adaptive changes result in activation of alternate signaling pathways and acquisition of resistance to aromatase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. Evaluation of flavonoid and resveratrol chemical libraries reveals this compound as a promising antibacterial lead - PMC [pmc.ncbi.nlm.nih.gov]
Abyssinone II: A Technical Guide on its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Abyssinone II, a naturally occurring prenylated flavonoid, has emerged as a molecule of significant interest in pharmacology and drug development. Its diverse biological activities stem from a multi-targeted mechanism of action. This document provides a comprehensive technical overview of the known mechanisms of action of this compound, focusing on its roles as an aromatase inhibitor, an antibacterial agent, and an inducer of apoptosis. It consolidates quantitative data, details key experimental protocols, and visualizes the associated biochemical pathways and workflows to serve as a critical resource for the scientific community.
Core Mechanisms of Action
This compound exhibits a range of biological effects, primarily attributed to three core mechanisms:
-
Aromatase Inhibition: It acts as an inhibitor of aromatase (CYP19A1), a key enzyme in estrogen biosynthesis. This mechanism is central to its potential application in the chemoprevention and treatment of hormone-dependent cancers, particularly breast cancer.[1][2] The proposed interaction involves the coordination of the carbonyl oxygen of the flavonoid with the heme iron of the cytochrome P450 enzyme.[2]
-
Antibacterial Activity: this compound demonstrates potent activity against a range of Gram-positive bacteria, including Mycobacterium tuberculosis.[3][4] Its primary antibacterial strategy involves the disruption of the bacterial cytoplasmic membrane, leading to hyperpolarization and subsequent inhibition of essential macromolecular synthesis (DNA, RNA, and protein).[3][4]
-
Induction of Apoptosis: In cancer cell lines, this compound triggers programmed cell death (apoptosis) through the intrinsic mitochondrial pathway.[5][6] This involves the modulation of key regulatory proteins in the Bcl-2 family and the activation of the caspase cascade.[5][6]
Quantitative Pharmacological Data
The biological activities of this compound have been quantified across various assays. The following tables summarize the key inhibitory concentrations and in silico binding affinities.
Table 1: Aromatase Inhibitory Activity
| Compound | Assay Type | IC50 Value (µM) | Source |
| (+/-)-Abyssinone II | Fluorometric (DBF) | 40.95 | [7][8] |
Table 2: Antibacterial Activity (Minimum Inhibitory Concentration)
| Target Organism | Strain | MIC Value (µg/mL) | Source |
| Mycobacterium tuberculosis | - | 50 | [3] |
| Staphylococcus aureus | N315 | 12.5 | [3] |
| Enterococcus faecalis | ATCC29212 | 25 | [3] |
| Streptococcus pneumoniae | HM145 | 25 | [3] |
Table 3: In Silico Docking Analysis against SARS-CoV-2 Targets
| Target Protein | Binding Free Energy (ΔG, kcal/mol) | Inhibition Constant (Ki, nM) | Source |
| Mpro/3CLpro | -8.4 | 661.23 | [9] |
| PLpro | -7.3 | 4261.80 | [9] |
| ACE2 (Human) | -10.5 | 18.86 | [9] |
Signaling and Mechanistic Pathways
The following diagrams illustrate the key molecular pathways affected by this compound.
References
- 1. Abyssinones and related flavonoids as potential steroidogenesis modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Evaluation of flavonoid and resveratrol chemical libraries reveals this compound as a promising antibacterial lead - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of flavonoid and resveratrol chemical libraries reveals this compound as a promising antibacterial lead - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthetic racemates of abyssinone I and II induces apoptosis through mitochondrial pathway in human cervix carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and biological evaluation of (+/-)-abyssinone II and its analogues as aromatase inhibitors for chemoprevention of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Luteolin and this compound as potential inhibitors of SARS-CoV-2: an in silico molecular modeling approach in battling the COVID-19 outbreak - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Aromatase Inhibitory Activity of Abyssinone II
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the aromatase inhibitory activity of abyssinone II, a prenylated flavonoid. The information is compiled for professionals in research and drug development who are interested in the potential of natural compounds as therapeutic agents, particularly in the context of estrogen-dependent diseases.
Introduction to Aromatase and this compound
Aromatase, also known as estrogen synthetase or CYP19A1, is a critical enzyme in the biosynthesis of estrogens.[1] It is a member of the cytochrome P450 superfamily and is responsible for the aromatization of androgens into estrogens.[1][2] Specifically, it catalyzes the conversion of androstenedione to estrone and testosterone to estradiol.[1][3] This enzymatic activity is a key target for the treatment of hormone-dependent breast cancer.[2][4]
This compound is a prenylated flavonoid isolated from the plant Erythrina abyssinica.[5] As a member of the flavonoid class, it has garnered attention for its potential as a modulator of steroidogenesis, with specific reports highlighting its aromatase inhibitory activity.[3][5] Understanding the quantitative inhibitory effects, the experimental methods used for its evaluation, and its mechanism of action is crucial for its development as a potential therapeutic agent.
Quantitative Inhibitory Activity
The inhibitory potential of a compound against an enzyme is typically quantified by its half-maximal inhibitory concentration (IC50). For (±)-abyssinone II, the reported IC50 value for aromatase inhibition is 40.95 μM.[6][7] Studies on analogues of this compound have revealed important structure-activity relationships (SAR). For instance, methylation of the 4'-hydroxyl group of (±)-abyssinone II leads to a significant increase in aromatase inhibitory activity.[6][7] Further modifications, such as the methylation of the 7-hydroxyl group and the removal of the prenyl side chain, have also been shown to enhance potency.[6][7] The most active flavanone analogue in one study was found to be 20 times more potent than (±)-abyssinone II.[6][7]
Table 1: Aromatase Inhibitory Activity of this compound and Key Analogues
| Compound | Structural Modification | Aromatase Inhibitory Activity (IC50) |
| (±)-Abyssinone II | - | 40.95 µM[6][7] |
| 4'-O-methyl-(±)-abyssinone II | Methylation of the 4'-hydroxyl group | Significant increase in activity[6][7] |
| 7,4'-di-O-methyl-(±)-abyssinone II | Methylation of 7 and 4'-hydroxyl groups | Further increase in activity[6][7] |
| Desprenyl-7,4'-di-O-methyl-(±)-abyssinone II | Removal of prenyl group and methylation of hydroxyls | Most active flavanone in the series (20x more potent)[6][7] |
Signaling Pathway and Mechanism of Inhibition
Aromatase is the final and rate-limiting enzyme in the conversion of androgens to estrogens. This three-step oxidative process is crucial for maintaining hormone balance.[3] this compound, as a flavonoid inhibitor, is hypothesized to exert its effect through coordination of its carbonyl oxygen with the heme iron of the CYP19 enzyme, thereby competitively blocking the active site from the natural androgen substrates.[4]
References
- 1. Aromatase - Wikipedia [en.wikipedia.org]
- 2. Structural and Functional Characterization of Aromatase, Estrogen Receptor, and Their Genes in Endocrine-Responsive and – Resistant Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism of the Third Oxidative Step in the Conversion of Androgens to Estrogens by Cytochrome P450 19A1 Steroid Aromatase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Abyssinones and related flavonoids as potential steroidogenesis modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis and biological evaluation of (+/-)-abyssinone II and its analogues as aromatase inhibitors for chemoprevention of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
The Cytotoxic Effects of Abyssinone II on Cancer Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Abyssinone II, a prenylated flavanone isolated from the plant Erythrina abyssinica, has emerged as a compound of interest in oncology research due to its demonstrated cytotoxic effects against various cancer cell lines. This technical guide provides an in-depth overview of the current understanding of this compound's anti-cancer properties, focusing on its mechanism of action, quantitative cytotoxic data, and the experimental protocols used to elucidate these effects.
Data Presentation: Cytotoxicity of this compound
The cytotoxic and inhibitory activities of this compound have been evaluated in several cancer cell lines. The following table summarizes the available quantitative data. It is important to note that while the primary mechanism of action is cytotoxicity, some studies have focused on specific inhibitory roles, such as aromatase inhibition, which contributes to its anti-cancer effects in hormone-dependent cancers.
| Cell Line | Cancer Type | Assay | Endpoint | Value | Reference |
| HeLa | Cervical Carcinoma | MTT Assay | LD50 | Not explicitly quantified in abstract | [1] |
| MCF-7 | Breast Cancer | Aromatase Inhibition Assay | IC50 | 40.95 µM |
Note: The study by Samaga et al. (2014) on HeLa cells refers to the determination of the LD50 value through an MTT assay, which is the concentration that kills 50% of the cells. While related to the IC50 value (inhibitory concentration), they are not identical. The precise LD50 value was not available in the reviewed abstracts.
Mechanism of Action: Induction of Apoptosis via the Mitochondrial Pathway
Research indicates that this compound exerts its cytotoxic effects primarily through the induction of apoptosis, a form of programmed cell death, via the intrinsic or mitochondrial pathway.[1] This signaling cascade involves a series of coordinated molecular events culminating in cell demise.
Signaling Pathway Diagram
Caption: this compound induced apoptotic signaling pathway in cancer cells.
The key molecular events in this pathway are:
-
Upregulation of p53 and Bax: this compound treatment leads to an increase in the expression of the tumor suppressor protein p53 and the pro-apoptotic protein Bax.[1]
-
Downregulation of Bcl-2: Concurrently, the expression of the anti-apoptotic protein Bcl-2 is reduced.[1]
-
Mitochondrial Outer Membrane Permeabilization (MOMP): The increased ratio of pro-apoptotic (Bax) to anti-apoptotic (Bcl-2) proteins disrupts the integrity of the mitochondrial outer membrane.
-
Cytochrome c Release: This disruption leads to the release of cytochrome c from the mitochondrial intermembrane space into the cytosol.[1]
-
Apoptosome Formation and Caspase Activation: In the cytosol, cytochrome c binds to Apaf-1, triggering the formation of the apoptosome and the activation of caspase-9, an initiator caspase.
-
Executioner Caspase Activation: Activated caspase-9 then cleaves and activates caspase-3, an executioner caspase, which orchestrates the dismantling of the cell.[1]
-
Cell Cycle Arrest: this compound has also been shown to decrease the expression of cell proliferation markers such as PCNA and cyclin D1, indicating an induction of cell cycle arrest.[1]
Experimental Protocols
The following sections detail the methodologies for the key experiments used to investigate the cytotoxic effects of this compound.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Cancer cells (e.g., HeLa) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Treatment: Cells are treated with various concentrations of this compound (and a vehicle control, typically DMSO) and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, the culture medium is removed, and a fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well.
-
Incubation: The plates are incubated for 3-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of 570 nm (with a reference wavelength of 630 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 or LD50 value is determined by plotting the percentage of viability against the log of the this compound concentration.
Apoptosis Assay (Flow Cytometry with Annexin V/Propidium Iodide Staining)
This method is used to detect and quantify apoptosis by identifying the externalization of phosphatidylserine (PS) on the cell surface, an early hallmark of apoptosis.
Principle: Annexin V is a protein that has a high affinity for PS. When labeled with a fluorochrome (e.g., FITC), it can identify apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but can enter late apoptotic and necrotic cells. This dual-staining allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Cells are treated with this compound for a specified time.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS.
-
Staining: The cells are resuspended in Annexin V binding buffer and stained with FITC-conjugated Annexin V and PI according to the manufacturer's protocol.
-
Incubation: The cells are incubated in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. FITC and PI fluorescence are detected, and the cell populations are quantified.
Western Blot Analysis of Apoptosis-Related Proteins
Western blotting is used to detect and quantify the expression levels of specific proteins involved in the apoptotic pathway.
Principle: Proteins are separated by size using gel electrophoresis, transferred to a membrane, and then detected using specific antibodies.
Protocol:
-
Protein Extraction: After treatment with this compound, cells are lysed to extract total protein.
-
Protein Quantification: The protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).
-
Gel Electrophoresis: Equal amounts of protein from each sample are loaded onto an SDS-PAGE gel and separated by electrophoresis.
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with primary antibodies specific to the target proteins (e.g., p53, Bax, Bcl-2, Caspase-3, PCNA, Cyclin D1, and a loading control like β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: The membrane is washed and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: The intensity of the bands is quantified using image analysis software to determine the relative protein expression levels.
Cell Cycle Analysis (Flow Cytometry with Propidium Iodide Staining)
This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
Principle: PI stoichiometrically binds to DNA. Therefore, the amount of fluorescence emitted by PI is directly proportional to the amount of DNA in a cell. Cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase, while cells in the S phase have an intermediate amount of DNA.
Protocol:
-
Cell Treatment and Harvesting: Cells are treated with this compound, harvested, and washed with PBS.
-
Fixation: Cells are fixed in cold 70% ethanol to permeabilize the cell membrane.
-
Staining: The fixed cells are washed and then stained with a solution containing PI and RNase A (to prevent staining of RNA).
-
Flow Cytometry Analysis: The DNA content of the stained cells is analyzed by flow cytometry. The resulting data is displayed as a histogram, and the percentage of cells in each phase of the cell cycle is determined using cell cycle analysis software.
Experimental Workflow Diagram
Caption: Workflow for investigating the cytotoxic effects of this compound.
Conclusion
This compound demonstrates significant potential as an anti-cancer agent, primarily by inducing apoptosis through the mitochondrial pathway in cancer cells. This technical guide has outlined the key molecular mechanisms, available quantitative data, and detailed experimental protocols for the investigation of its cytotoxic effects. Further research is warranted to establish a broader profile of its efficacy across a wider range of cancer cell lines and to explore its potential in preclinical and clinical settings. The detailed methodologies provided herein serve as a valuable resource for researchers aiming to build upon the current understanding of this promising natural compound.
References
Abyssinone II: An In-depth Technical Guide to its Antibacterial Spectrum and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Abyssinone II, a naturally occurring prenylated flavonoid, has emerged as a promising candidate in the search for novel antibacterial agents.[1][2] With the escalating threat of antibiotic resistance, the exploration of natural products with unique mechanisms of action is a critical area of research. This technical guide provides a comprehensive overview of the antibacterial spectrum of this compound, details the experimental protocols used for its evaluation, and illustrates its proposed mechanism of action.
Antibacterial Spectrum of this compound
This compound has demonstrated notable activity against a range of Gram-positive bacteria and Mycobacterium tuberculosis.[1] Conversely, studies have shown it to be inactive against the Gram-negative bacteria tested.[1] The quantitative data for its antibacterial activity, expressed as Minimum Inhibitory Concentration (MIC) values, are summarized in the tables below.
Table 1: Antibacterial Activity of this compound against Gram-Positive Bacteria
| Bacterial Strain | Strain ID | MIC (µg/mL) |
| Enterococcus faecalis | ATCC 29212 | 25[1] |
| Staphylococcus aureus | N315 | 12.5[1] |
| Streptococcus pneumoniae | HM145 | 25[1] |
Table 2: Antitubercular Activity of this compound
| Bacterial Strain | Strain ID | MIC (µg/mL) |
| Mycobacterium tuberculosis | H37Rv | 50[1] |
Table 3: Inactivity against Gram-Negative Bacteria
| Bacterial Strain | Strain ID | MIC (µg/mL) |
| Klebsiella pneumoniae | ATCC 13883 | >100[1] |
| Acinetobacter baumannii | ATCC 19606 | >100[1] |
| Escherichia coli | K12 | >100[1] |
| Pseudomonas aeruginosa | PAO1 | >100[1] |
Mechanism of Action
Preliminary studies suggest that this compound exerts its antibacterial effect through a multi-targeted mechanism. The primary mode of action is believed to be the disruption of the bacterial cell membrane's potential.[1] this compound has been shown to cause rapid hyperpolarization of the staphylococcal membrane.[1] This disruption of the membrane potential is thought to be a key factor in its bactericidal activity.
Furthermore, this initial membrane-targeting event leads to global downstream effects, including the inhibition of key cellular macromolecular synthesis processes such as DNA, RNA, and protein synthesis.[1][2] This multifaceted attack on essential cellular functions may contribute to its potent antibacterial activity and potentially a lower propensity for the development of resistance.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of this compound's antibacterial properties.
Broth Microdilution Minimum Inhibitory Concentration (MIC) Assay
This protocol is based on the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
1. Preparation of this compound Stock Solution:
-
Dissolve this compound in an appropriate solvent (e.g., dimethyl sulfoxide - DMSO) to a high concentration (e.g., 10 mg/mL).
2. Preparation of Microtiter Plates:
-
Aseptically add 100 µL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB) to all wells of a 96-well microtiter plate.
-
Add an additional 100 µL of the this compound stock solution to the first well of each row to be tested.
3. Serial Dilutions:
-
Perform two-fold serial dilutions by transferring 100 µL from the first well to the second well. Mix thoroughly by pipetting up and down.
-
Continue this process across the plate to the desired final concentration range. The last well in the row, containing only broth and inoculum, serves as a growth control.
4. Preparation of Bacterial Inoculum:
-
From a fresh agar plate, pick several colonies of the test bacterium and suspend them in sterile saline or broth.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.
5. Inoculation and Incubation:
-
Add 100 µL of the final bacterial inoculum to each well of the microtiter plate.
-
Incubate the plate at 35-37°C for 16-20 hours in ambient air.
6. Determination of MIC:
-
The MIC is determined as the lowest concentration of this compound at which there is no visible growth of the bacteria.
Membrane Potential Assay using DiSC₃(5)
This assay measures changes in the bacterial membrane potential.
1. Bacterial Cell Preparation:
-
Grow the bacterial strain to the mid-logarithmic phase in a suitable broth.
-
Harvest the cells by centrifugation and wash them with a buffer (e.g., 5 mM HEPES, 20 mM glucose, pH 7.2).
-
Resuspend the cells in the same buffer to a final optical density at 600 nm (OD₆₀₀) of approximately 0.05.
2. Dye Loading:
-
Add the voltage-sensitive dye 3,3'-dipropylthiadicarbocyanine iodide (DiSC₃(5)) to the cell suspension to a final concentration of 0.4 µM.
-
Incubate in the dark at room temperature with gentle agitation for about 30-60 minutes to allow the dye to accumulate in the polarized cells, leading to fluorescence quenching.
3. Fluorescence Measurement:
-
Transfer the cell and dye suspension to a cuvette in a fluorometer.
-
Monitor the fluorescence at an excitation wavelength of 622 nm and an emission wavelength of 670 nm until a stable baseline is achieved.
4. Addition of this compound:
-
Add this compound at the desired concentration to the cuvette and continue to record the fluorescence.
-
A rapid increase in fluorescence indicates the release of the dye from the cells due to membrane depolarization (or hyperpolarization in this case). A known depolarizing agent like carbonyl cyanide m-chlorophenylhydrazone (CCCP) can be used as a positive control.
Macromolecular Synthesis Inhibition Assay
This assay determines the effect of a compound on the synthesis of DNA, RNA, and protein using radiolabeled precursors.
1. Preparation of Bacterial Culture:
-
Grow the bacterial strain to the early to mid-logarithmic phase.
2. Radiolabeling:
-
Divide the culture into four aliquots.
-
To three of the aliquots, add a radiolabeled precursor:
-
[³H]thymidine for DNA synthesis
-
[³H]uridine for RNA synthesis
-
[³H]leucine for protein synthesis
-
-
The fourth aliquot serves as an untreated control.
3. Treatment with this compound:
-
To each of the three radiolabeled aliquots, add this compound at a concentration of interest (e.g., at its MIC or a multiple thereof).
-
Include positive controls with known inhibitors for each pathway (e.g., ciprofloxacin for DNA, rifampicin for RNA, and tetracycline for protein synthesis).
4. Incubation and Sampling:
-
Incubate the cultures at 37°C.
-
At various time points (e.g., 0, 15, 30, 60 minutes), withdraw samples from each culture.
5. Precipitation and Measurement:
-
Immediately add the collected samples to ice-cold trichloroacetic acid (TCA) to precipitate the macromolecules.
-
Collect the precipitate by filtration through a glass microfiber filter.
-
Wash the filters with cold TCA and then ethanol.
-
Place the dried filters in a scintillation vial with a scintillation cocktail.
-
Measure the incorporated radioactivity using a liquid scintillation counter.
6. Data Analysis:
-
The amount of radioactivity incorporated over time reflects the rate of synthesis for each macromolecule. Compare the rates in the this compound-treated samples to the untreated control to determine the extent of inhibition.
Conclusion
This compound demonstrates significant potential as a novel antibacterial agent, particularly against Gram-positive bacteria and Mycobacterium tuberculosis. Its apparent multi-targeted mechanism, initiating with membrane disruption and leading to the inhibition of essential biosynthetic pathways, is a promising characteristic for overcoming existing resistance mechanisms. The detailed protocols provided in this guide offer a framework for the continued investigation and development of this compound and other natural product-derived antibacterial compounds. Further research is warranted to fully elucidate its molecular targets and to optimize its therapeutic potential.
References
The Structure-Activity Relationship of Abyssinone II: A Technical Guide for Drug Development
For Immediate Release
This whitepaper provides an in-depth technical guide on the structure-activity relationship (SAR) of abyssinone II, a naturally occurring prenylated flavanone. Targeting researchers, scientists, and professionals in drug development, this document collates and analyzes the existing research on this compound and its analogs, with a primary focus on its potent aromatase inhibitory activity and emerging antibacterial properties. Through a detailed examination of its chemical structure and biological function, this guide aims to illuminate the key molecular features driving its therapeutic potential and to provide a framework for future drug design and optimization.
Introduction to this compound
This compound is a flavonoid compound that has garnered significant interest for its biological activities, particularly as an inhibitor of aromatase, a key enzyme in estrogen biosynthesis.[1][2] Aromatase is a critical target in the treatment of hormone-dependent breast cancer, making its inhibitors valuable therapeutic agents.[1] Beyond its anticancer potential, this compound has also demonstrated promising activity against various bacteria, including Gram-positive strains and Mycobacterium tuberculosis.[3] This dual activity profile makes it a compelling scaffold for the development of novel therapeutics.
Core Structure and Biological Activity
The fundamental structure of this compound is a flavanone core, characterized by a C6-C3-C6 skeleton. Key structural features include hydroxyl groups at the 7 and 4' positions and a prenyl group at the 3' position. These functionalities play a crucial role in its interaction with biological targets and are the primary focus of SAR studies.
Aromatase Inhibitory Activity
Research has systematically explored how modifications to the this compound structure impact its ability to inhibit human aromatase. The parent compound, (±)-abyssinone II, exhibits an IC50 value of 40.95 µM.[2][4] Studies involving the synthesis and evaluation of a series of analogs have revealed critical insights into the structural requirements for enhanced inhibitory potency.[1][5]
Key SAR Findings for Aromatase Inhibition:
-
Methylation of the 4'-Hydroxyl Group: This modification leads to a significant increase in aromatase inhibitory activity.[1][2][4]
-
Methylation of the 7-Hydroxyl Group: Further, albeit smaller, increases in activity are observed when the 7-hydroxyl group is also methylated.[1][2][4]
-
Removal of the Prenyl Group: Surprisingly, removal of the prenyl side chain from certain analogs resulted in slightly higher activity, suggesting that this group may have a minor negative impact on aromatase inhibition in some contexts.[1]
-
Combined Modifications: The most potent analog developed from these studies, which incorporated methylation of both hydroxyl groups and removal of the prenyl chain, was found to be 20 times more potent than the parent this compound.[1][2][4]
Antibacterial and Antitubercular Activity
Screening of flavonoid libraries has identified this compound as a promising antibacterial agent.[3] Its activity is most pronounced against Gram-positive bacteria.
Key Findings for Antibacterial Activity:
-
Gram-Positive Bacteria: this compound shows good activity against Enterococcus faecalis (MIC = 25 µg/mL), Staphylococcus aureus (MIC = 12.5 µg/mL), and Streptococcus pneumoniae (MIC = 25 µg/mL).[3]
-
Antitubercular Activity: The compound exhibits moderate activity against Mycobacterium tuberculosis, with an MIC value of 50 µg/mL. The presence of the 3'-prenyl group appears to be important for this activity, as the parent flavanone without this group is less active.[3]
-
Mechanism of Action: It is suggested that this compound may exert its antibacterial effects through a multi-targeted mechanism, including disruption of the bacterial membrane.[3]
Quantitative Data Summary
The following tables summarize the quantitative data from structure-activity relationship studies on this compound and its analogs.
Table 1: Aromatase Inhibitory Activity of this compound Analogs
| Compound | R1 (7-position) | R2 (4'-position) | R3 (3'-position) | IC50 (µM)[1] |
| (±)-Abyssinone II | OH | OH | Prenyl | 40.95 |
| 8c | OMe | OH | Prenyl | 14.85 ± 2.65 |
| 8d | OBn | OH | Prenyl | 12.01 ± 2.19 |
| 8e | OH | OMe | Prenyl | 4.34 ± 1.12 |
| 8f | OH | OBn | Prenyl | 3.91 ± 0.69 |
| 8g | OMe | OMe | Prenyl | 3.67 ± 1.61 |
| 8h | OMe | OH | H | 11.00 ± 2.00 |
| 8i | OH | OMe | H | 2.06 ± 0.50 |
| 8j | OMe | OMe | H | 1.86 ± 0.37 |
| 8k | OBn | OBn | Prenyl | 3.82 ± 0.51 |
Note: Lower IC50 values indicate higher potency.
Table 2: Antibacterial Activity of this compound
| Organism | Strain | MIC (µg/mL)[3] |
| Mycobacterium tuberculosis | H37Rv | 50 |
| Enterococcus faecalis | ATCC29212 | 25 |
| Staphylococcus aureus | N315 | 12.5 |
| Streptococcus pneumoniae | HM145 | 25 |
Experimental Protocols
Synthesis of (±)-Abyssinone II and Analogs
The synthesis of this compound and its derivatives is a multi-step process that allows for the systematic modification of the core structure.[1][4][5]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Evaluation of flavonoid and resveratrol chemical libraries reveals this compound as a promising antibacterial lead - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of (+/-)-abyssinone II and its analogues as aromatase inhibitors for chemoprevention of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
In Silico Modeling of Abyssinone II Interactions: A Technical Guide
Introduction
Abyssinone II, a prenylated flavonoid naturally found in plants of the Erythrina genus, has garnered significant interest within the scientific community due to its diverse pharmacological activities.[1] Preclinical evidence suggests its potential as an antiviral, antibacterial, and anticancer agent.[1][2][3] The advancement of computational techniques has enabled researchers to investigate the molecular interactions of this compound with various biological targets in silico, providing a cost-effective and time-efficient approach to elucidate its mechanisms of action and guide further drug development efforts. This technical guide provides an in-depth overview of the methodologies and findings related to the in silico modeling of this compound interactions, tailored for researchers, scientists, and drug development professionals.
Quantitative Data Summary
The following table summarizes the key quantitative data from various in silico and in vitro studies on this compound, offering a comparative look at its efficacy against different biological targets.
| Target Protein/Organism | Study Type | Parameter | Value | Reference |
| SARS-CoV-2 Mpro/3CLpro | In Silico (Molecular Docking) | Binding Free Energy (ΔG) | -8.4 kcal/mol | [3] |
| Inhibition Constant (Ki) | 661.23 nM | [3] | ||
| SARS-CoV-2 PLpro | In Silico (Molecular Docking) | Binding Free Energy (ΔG) | -7.3 kcal/mol | [3] |
| Inhibition Constant (Ki) | 4261.8 nM | [3] | ||
| SARS-CoV-2 ACE2 | In Silico (Molecular Docking) | Binding Free Energy (ΔG) | -10.5 kcal/mol | [3] |
| Inhibition Constant (Ki) | 18.86 nM | [3] | ||
| Aromatase (CYP19A1) | In Vitro (Fluorimetric Assay) | IC50 | 40.95 µM | |
| Staphylococcus aureus (N315) | In Vitro (Antimicrobial Assay) | Minimum Inhibitory Concentration (MIC) | 12.5 µg/mL | [4] |
| Enterococcus faecalis (ATCC29212) | In Vitro (Antimicrobial Assay) | Minimum Inhibitory Concentration (MIC) | 25 µg/mL | [4] |
| Streptococcus pneumoniae (HM145) | In Vitro (Antimicrobial Assay) | Minimum Inhibitory Concentration (MIC) | 25 µg/mL | [4] |
| Mycobacterium tuberculosis | In Vitro (Antitubercular Assay) | Minimum Inhibitory Concentration (MIC) | 50 µg/mL | [4] |
Experimental Protocols
A crucial aspect of in silico modeling is the application of robust and reproducible experimental protocols. This section details a generalized methodology for performing molecular docking of this compound with a protein target, using aromatase as an example.
Molecular Docking of this compound with Aromatase
This protocol outlines the key steps for predicting the binding mode and affinity of this compound to the active site of human aromatase (cytochrome P450 family 19 subfamily A member 1).
1. Preparation of the Receptor (Aromatase)
-
Obtain Protein Structure: Download the 3D crystal structure of human aromatase from a protein databank such as the RCSB Protein Data Bank (e.g., PDB ID: 3EQM).[5]
-
Prepare the Protein:
-
Remove water molecules and any co-crystallized ligands or substrates from the PDB file.
-
Add polar hydrogen atoms to the protein structure.
-
Assign atomic charges (e.g., Kollman charges).
-
Define the heme cofactor parameters, as aromatase is a cytochrome P450 enzyme.
-
This can be accomplished using software packages like AutoDockTools, Schrödinger's Protein Preparation Wizard, or MOE (Molecular Operating Environment).[1][5]
-
2. Preparation of the Ligand (this compound)
-
Obtain Ligand Structure: The 3D structure of this compound can be obtained from chemical databases like PubChem or ZINC, or sketched using a molecule editor such as ChemDraw or MarvinSketch.
-
Energy Minimization: Perform energy minimization of the ligand structure to obtain a low-energy conformation. This is typically done using force fields like MMFF94 or AM1.
-
Assign Torsions: Define the rotatable bonds in the ligand to allow for conformational flexibility during docking.
3. Grid Box Generation
-
Define the Binding Site: Identify the active site of aromatase. This can be determined from the position of the co-crystallized ligand in the experimental structure or through literature review. Key interacting residues for aromatase inhibitors include Val370, Leu477, and Ser478.[1][6]
-
Generate the Grid Box: Create a 3D grid box that encompasses the entire binding site. The grid box defines the search space for the docking algorithm. The size and center of the grid should be sufficient to accommodate the ligand in various orientations.
4. Molecular Docking Simulation
-
Select a Docking Program: Choose a molecular docking program such as AutoDock Vina, Glide, or GOLD.[3]
-
Configure Docking Parameters:
-
Set the number of binding modes to generate.
-
Define the exhaustiveness of the search algorithm (a higher value increases the computational time but also the reliability of the results).
-
-
Run the Docking Simulation: The software will systematically explore different conformations and orientations of this compound within the defined grid box, scoring each pose based on a predefined scoring function that estimates the binding affinity.
5. Analysis of Results
-
Binding Pose Analysis: Visualize the predicted binding poses of this compound in the active site of aromatase. Analyze the intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, with the surrounding amino acid residues.
-
Scoring Function: Rank the poses based on their predicted binding energies or docking scores. The pose with the lowest binding energy is typically considered the most favorable.
-
Validation (Optional but Recommended): If a co-crystallized ligand was present in the original PDB file, a re-docking experiment can be performed to validate the docking protocol. The root-mean-square deviation (RMSD) between the re-docked pose and the crystallographic pose should ideally be less than 2.0 Å.[5]
Visualizations: Signaling Pathways and Workflows
Visualizing complex biological processes and experimental workflows is essential for clear communication and understanding. The following diagrams were generated using the Graphviz DOT language to illustrate key concepts in the in silico modeling of this compound.
In Silico Modeling Workflow for this compound
Caption: A flowchart illustrating the key stages of an in silico drug discovery workflow for this compound.
Hypothetical Anti-Inflammatory Signaling Pathway Modulated by this compound
References
- 1. Abyssinones and related flavonoids as potential steroidogenesis modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of flavonoid and resveratrol chemical libraries reveals this compound as a promising antibacterial lead - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Luteolin and this compound as potential inhibitors of SARS-CoV-2: an in silico molecular modeling approach in battling the COVID-19 outbreak - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of flavonoid and resveratrol chemical libraries reveals this compound as a promising antibacterial lead - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular Docking of Aromatase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. derpharmachemica.com [derpharmachemica.com]
The Therapeutic Potential of Abyssinone II: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Abyssinone II, a prenylated flavonoid predominantly isolated from plants of the Erythrina genus, has emerged as a promising natural product with a diverse range of pharmacological activities. This technical guide provides a comprehensive overview of the therapeutic potential of this compound, focusing on its antibacterial, anticancer, and aromatase inhibitory properties. Detailed experimental methodologies for key assays are provided, and signaling pathways are visually represented to facilitate a deeper understanding of its mechanisms of action. All quantitative data from cited studies are summarized in structured tables for comparative analysis.
Antibacterial Activity
This compound has demonstrated notable activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis. Its mechanism of action is primarily attributed to the disruption of the bacterial cell membrane.
Mechanism of Action
Studies have shown that this compound induces hyperpolarization of the bacterial membrane potential. This disruption of the membrane's electrochemical gradient is thought to be a key factor in its bactericidal effects. Furthermore, this compound has been observed to inhibit the synthesis of essential macromolecules, including DNA, RNA, and proteins, leading to bacterial cell death.
Quantitative Data: Minimum Inhibitory Concentration (MIC)
The antibacterial efficacy of this compound has been quantified through Minimum Inhibitory Concentration (MIC) assays. The following table summarizes the reported MIC values against various bacterial strains.
| Bacterial Strain | ATCC Strain Number | MIC (µg/mL) | Reference |
| Mycobacterium tuberculosis | H37Rv | 50 | [1] |
| Staphylococcus aureus (MRSA) | N315 | 12.5 | [1] |
| Enterococcus faecalis | ATCC29212 | 25 | [1] |
| Streptococcus pneumoniae | HM145 | 25 | [1] |
Experimental Protocol: Broth Microdilution MIC Assay
The following protocol outlines the steps for determining the MIC of this compound using the broth microdilution method.
Methodology:
-
Preparation of Materials: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and then diluted in Mueller-Hinton Broth (MHB) to the highest desired concentration. A 96-well microtiter plate is used for the assay.
-
Serial Dilutions: 100 µL of MHB is added to all wells. 100 µL of the this compound stock solution is added to the first well of each row and mixed. 100 µL is then transferred from the first well to the second, and this serial dilution is repeated across the plate to create a range of concentrations.
-
Inoculum Preparation: A bacterial culture is grown to a 0.5 McFarland turbidity standard, which is then diluted to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Inoculation: Each well is inoculated with the prepared bacterial suspension. A positive control (broth with bacteria, no this compound) and a negative control (broth only) are included.
-
Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of this compound at which there is no visible bacterial growth (turbidity).
Anticancer Activity
This compound has demonstrated significant cytotoxic effects against various cancer cell lines, with a particularly well-documented mechanism of inducing apoptosis in cervical and breast cancer cells.
Mechanism of Action: Induction of Apoptosis
This compound triggers the intrinsic pathway of apoptosis. This process is initiated by the upregulation of the tumor suppressor protein p53.[1] Activated p53, in turn, increases the expression of the pro-apoptotic protein Bax and decreases the expression of the anti-apoptotic protein Bcl-2.[1] This shift in the Bax/Bcl-2 ratio leads to mitochondrial membrane permeabilization, resulting in the release of cytochrome c into the cytoplasm. Cytochrome c then activates caspase-3, a key executioner caspase that orchestrates the dismantling of the cell, leading to apoptosis.[1]
Quantitative Data: Cytotoxicity (IC50)
The cytotoxic effects of this compound have been evaluated using the MTT assay to determine the half-maximal inhibitory concentration (IC50).
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HeLa | Cervical Cancer | 29.2 | [2] |
| MCF-7 | Breast Cancer | 40.95 | [3] |
Note: While the upregulation of p53 and Bax, and downregulation of Bcl-2 are reported, specific fold-change data for this compound treatment are not available in the reviewed literature.
Experimental Protocol: MTT Cytotoxicity Assay
The following protocol describes the determination of this compound cytotoxicity using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Methodology:
-
Cell Seeding: Cancer cells (e.g., MCF-7) are seeded into a 96-well plate at a density of 1 x 10^4 cells/well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of this compound and incubated for a further 24-72 hours.
-
MTT Addition: After the incubation period, the medium is removed, and 100 µL of MTT solution (0.5 mg/mL in serum-free medium) is added to each well. The plate is then incubated for 4 hours at 37°C.
-
Formazan Solubilization: The MTT solution is removed, and 100 µL of a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined by plotting cell viability against the concentration of this compound.
Aromatase Inhibitory Activity
This compound has been identified as an inhibitor of aromatase, a key enzyme in estrogen biosynthesis. This activity suggests its potential in the chemoprevention and treatment of estrogen receptor-positive breast cancer.
Mechanism of Action
Aromatase (CYP19A1) is a cytochrome P450 enzyme responsible for the conversion of androgens to estrogens. This compound is believed to act as a competitive inhibitor, binding to the active site of the enzyme and preventing the binding of its natural substrates.
Quantitative Data: Aromatase Inhibition (IC50)
The inhibitory activity of this compound against aromatase has been quantified as follows:
| Enzyme | IC50 (µM) | Reference |
| Aromatase | 40.95 | [3] |
Experimental Protocol: Fluorimetric Aromatase Inhibition Assay
The inhibitory effect of this compound on aromatase activity can be determined using a fluorimetric assay.
Methodology:
-
Reaction Mixture Preparation: A reaction mixture is prepared containing human recombinant aromatase, a NADPH-generating system, and a fluorogenic substrate such as dibenzylfluorescein (DBF).
-
Inhibitor Addition: Various concentrations of this compound are added to the reaction mixture.
-
Incubation: The reaction is incubated at 37°C.
-
Fluorescence Measurement: The aromatase enzyme metabolizes DBF into a fluorescent product. The fluorescence intensity is measured at an excitation wavelength of 485 nm and an emission wavelength of 530 nm.
-
IC50 Calculation: The percentage of aromatase inhibition is calculated by comparing the fluorescence in the presence of this compound to that of a control without the inhibitor. The IC50 value is then determined from the dose-response curve.
Conclusion
This compound exhibits a compelling therapeutic profile with demonstrated antibacterial, anticancer, and aromatase inhibitory activities. Its multi-target potential makes it an attractive lead compound for further drug development. The detailed mechanisms of action, particularly the induction of apoptosis in cancer cells and the disruption of the bacterial cell membrane, provide a solid foundation for future preclinical and clinical investigations. Further research is warranted to explore its in vivo efficacy, safety profile, and to obtain more detailed quantitative data on its various biological activities.
References
Abyssinone II: A Technical Guide to Its Discovery, Synthesis, and Biological Activity
Introduction
Abyssinone II is a naturally occurring prenylated flavonoid, a class of secondary metabolites known for their diverse biological activities. First identified in the plant Erythrina abyssinica, it has since been isolated from other sources, including Broussonetia papyrifera.[1][2] As a member of the flavanone subclass of flavonoids, this compound has garnered significant interest within the scientific community, particularly for its potential therapeutic applications.
This technical guide provides a comprehensive overview of this compound, detailing its discovery and history, experimental protocols for its synthesis and biological evaluation, and a summary of its quantitative biological data. The guide also includes visualizations of key experimental workflows and the signaling pathway through which this compound exerts its pro-apoptotic effects. This document is intended for researchers, scientists, and drug development professionals interested in the potential of this compound as a lead compound in medicinal chemistry and pharmacology.
Discovery and History
This compound was first isolated from the stem bark of Erythrina abyssinica, a plant species native to Africa that is used in traditional medicine.[3] Subsequent phytochemical investigations also identified its presence in the Chinese medicinal plant Broussonetia papyrifera. The discovery of this compound was part of broader efforts to identify and characterize the bioactive constituents of these plants.
The structural elucidation of this compound revealed it to be a flavanone with a prenyl group attached to the B-ring. This structural feature is significant, as prenylation is known to enhance the biological activity of flavonoids. Following its discovery and characterization, researchers developed synthetic routes to produce this compound and its analogues, enabling more extensive biological evaluation.[4][5][6] These studies have primarily focused on its potential as an anticancer agent, particularly due to its activity as an aromatase inhibitor and its ability to induce apoptosis in cancer cells.
Experimental Protocols
Chemical Synthesis of (±)-Abyssinone II
An efficient and economical synthesis of racemic this compound has been developed, which is crucial for producing the compound for further research.[1][4][6] The following protocol is a summary of a commonly used synthetic route.
Workflow for the Synthesis of (±)-Abyssinone II
Caption: Synthetic workflow for (±)-Abyssinone II.
Methodology:
-
Aromatic Prenylation: An arylcopper intermediate is reacted with prenyl bromide to yield a key prenylated aromatic aldehyde.[1][4]
-
Claisen-Schmidt Condensation: The prenylated aromatic aldehyde is then condensed with an o-hydroxyacetophenone under Claisen-Schmidt conditions to afford a chalcone intermediate.[1][3]
-
Deprotection and Cyclization: The resulting chalcone is deprotected and cyclized in the presence of sodium acetate in refluxing ethanol to yield (±)-Abyssinone II.[1][4]
Aromatase Inhibition Assay
The inhibitory activity of this compound and its analogues against aromatase can be determined using a fluorometric assay.[1] This assay measures the decrease in the fluorescence of a substrate that is metabolized by aromatase.
Workflow for Aromatase Inhibition Assay
References
- 1. Pharmacological, Phytochemical and Computational Studies on Prenylated Flavonoids and Pterocarpans From Erythrina Fusca Lour. | Bangladesh Journal of Botany [banglajol.info]
- 2. jsmcentral.org [jsmcentral.org]
- 3. Naturally occurring prenylated flavonoids from African Erythrina plant species - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. opendata.uni-halle.de [opendata.uni-halle.de]
- 6. Isolation, Characterization, Antioxidant and Anticancer Activities of Compounds from Erythrina caffra Stem Bark Extract - PMC [pmc.ncbi.nlm.nih.gov]
review of abyssinone II literature
An In-depth Technical Guide to Abyssinone II
Introduction
This compound is a naturally occurring prenylated flavonoid, a class of compounds known for their diverse biological activities.[1] Isolated from plants such as Erythrina abyssinica and Broussonetia papyrifera, it has garnered significant attention from the scientific community.[2][3] This interest stems from its potential therapeutic applications, including its roles as an anticancer and cancer chemopreventive agent, an aromatase inhibitor, and an antibacterial compound.[2][4] Structurally, this compound is a flavanone characterized by the presence of a prenyl group on the B-ring, a feature that is crucial for its biological functions.[2][4] This document provides a comprehensive review of the existing literature on this compound, focusing on its synthesis, biological activities, and the experimental protocols used to evaluate its effects.
Synthesis of this compound
An efficient and economical synthesis of (±)-abyssinone II has been developed.[5][6] The process involves several key steps, starting from the prenylation of an aromatic aldehyde. This is followed by a Claisen-Schmidt condensation and subsequent cyclization to yield the flavanone structure.[5][6]
A general synthetic workflow is as follows:
-
Aromatic Prenylation: An arylcopper intermediate is reacted with prenyl bromide to produce a key prenylated aromatic aldehyde intermediate.[5][6]
-
Claisen-Schmidt Condensation: The prenylated aromatic aldehyde is then condensed with an o-hydroxyacetophenone.[5][6]
-
Deprotection and Cyclization: The resulting chalcone undergoes deprotection and is cyclized in the presence of sodium acetate in refluxing ethanol to afford (±)-abyssinone II.[5][6]
Caption: Synthetic workflow of this compound.
Biological Activities and Mechanism of Action
This compound has demonstrated a range of biological activities, with its anticancer and antibacterial properties being the most extensively studied.
Aromatase Inhibition and Cancer Chemoprevention
This compound is a known inhibitor of aromatase, a cytochrome P450 enzyme that plays a critical role in the final step of estrogen biosynthesis.[2] By inhibiting aromatase, this compound can reduce estrogen levels, which is a key therapeutic strategy in hormone-dependent breast cancer.[2] The prenyl and hydroxyl groups on the flavonoid ring system are believed to be important for its biological activity.[2]
The steroidogenesis pathway, which is modulated by this compound, is depicted below:
References
- 1. researchgate.net [researchgate.net]
- 2. Abyssinones and related flavonoids as potential steroidogenesis modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Evaluation of flavonoid and resveratrol chemical libraries reveals this compound as a promising antibacterial lead - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of (+/-)-abyssinone II and its analogues as aromatase inhibitors for chemoprevention of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Abyssinone II: A Technical Guide to Its Role in Traditional Medicine and Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
Abyssinone II, a prenylated flavonoid isolated from the plant Erythrina abyssinica, has emerged as a compound of significant interest due to its historical use in traditional African medicine and its demonstrated pharmacological activities in contemporary scientific research. Traditionally, various parts of Erythrina abyssinica have been utilized to treat a wide array of ailments, including infectious diseases, inflammation, malaria, and cancer. Modern phytochemical investigations have identified this compound as a key bioactive constituent, exhibiting potent anti-inflammatory, antibacterial, and aromatase inhibitory properties. This technical guide provides a comprehensive overview of this compound, including its traditional context, detailed experimental protocols for its isolation and biological evaluation, quantitative data on its activities, and an exploration of the underlying signaling pathways it modulates. This document is intended to serve as a resource for researchers and professionals in drug development seeking to explore the therapeutic potential of this promising natural product.
Traditional Medicine Context
Erythrina abyssinica, the source of this compound, has a long and rich history of use in traditional medicine across East, Central, and South African communities.[1][2] Various parts of the tree, including the stem bark, roots, leaves, and flowers, are prepared as herbal remedies for a multitude of human and livestock ailments.[1][2][3]
Documented traditional uses of Erythrina abyssinica include treatments for:
-
Infectious Diseases: Bacterial and fungal infections, tuberculosis, syphilis, gonorrhea, and amoebiasis.[1][4]
-
Malaria: The plant is frequently cited for its use in managing malaria symptoms.[1][4]
-
Inflammatory Conditions: Used to treat liver inflammation, stomach-ache, colic, measles, burns, ulcers, and swellings.[4]
-
Cancer: Traditional remedies have been employed for the management of various cancers.[1][2]
-
Other Ailments: Diarrhea, meningitis, urinary tract infections, wounds, diabetes mellitus, and skin and soft tissue injuries.[1][2]
The extensive use of Erythrina abyssinica in traditional medicine has prompted scientific investigation into its phytochemical constituents to validate these ethnobotanical claims and identify the bioactive compounds responsible for its therapeutic effects. This compound is one of the key flavonoids that has been isolated and studied for its pharmacological properties.
Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C20H20O4 |
| Molecular Weight | 324.37 g/mol |
| IUPAC Name | 7-hydroxy-2-(4-hydroxy-3-(3-methylbut-2-enyl)phenyl)chroman-4-one |
| Class | Flavanone (a type of flavonoid) |
Experimental Protocols
Isolation and Purification of this compound from Erythrina abyssinica
The following is a generalized protocol for the isolation and purification of this compound from the stem bark of Erythrina abyssinica, based on common phytochemical practices for flavonoids.
3.1.1. Plant Material Collection and Preparation
-
Collect the stem bark of Erythrina abyssinica.
-
Air-dry the plant material at room temperature until brittle.
-
Pulverize the dried stem bark into a fine powder using a mechanical grinder.
3.1.2. Extraction
-
Perform maceration of the powdered stem bark with methanol (MeOH) at room temperature for 72 hours.
-
Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain the crude methanol extract.
3.1.3. Fractionation
-
Suspend the crude methanol extract in water and partition successively with solvents of increasing polarity, such as n-hexane, chloroform (CHCl3), and ethyl acetate (EtOAc).
-
Monitor the fractions for the presence of flavonoids using thin-layer chromatography (TLC).
3.1.4. Column Chromatography
-
Subject the chloroform or ethyl acetate fraction, which is expected to be rich in flavonoids, to column chromatography over silica gel.
-
Elute the column with a gradient of n-hexane and ethyl acetate.
-
Collect the fractions and monitor them by TLC. Combine fractions with similar TLC profiles.
3.1.5. Purification
-
Further purify the fractions containing this compound using preparative high-performance liquid chromatography (HPLC) with a suitable column (e.g., C18) and a mobile phase gradient of methanol and water.
-
Isolate and collect the pure this compound.
3.1.6. Structure Elucidation
-
Confirm the structure of the isolated this compound using spectroscopic techniques, including ¹H-NMR, ¹³C-NMR, and mass spectrometry (MS).
In Vitro Anti-inflammatory Activity Assay
This protocol describes the evaluation of the anti-inflammatory activity of this compound by measuring its effect on cytokine production in lipopolysaccharide (LPS)-stimulated macrophages.
3.2.1. Cell Culture
-
Culture RAW 264.7 macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
3.2.2. Macrophage Stimulation and Treatment
-
Seed the RAW 264.7 cells in 24-well plates at a density of 5 x 10⁵ cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
3.2.3. Cytokine Quantification
-
Collect the cell culture supernatants.
-
Measure the concentrations of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), in the supernatants using commercially available enzyme-linked immunosorbent assay (ELISA) kits, following the manufacturer's instructions.
3.2.4. Data Analysis
-
Calculate the percentage of cytokine inhibition by this compound compared to the LPS-stimulated control.
-
Determine the IC50 value, the concentration of this compound that inhibits 50% of the cytokine production.
Western Blot Analysis for NF-κB and MAPK Signaling
This protocol outlines the investigation of the effect of this compound on the activation of the NF-κB and MAPK signaling pathways.
3.3.1. Cell Lysis and Protein Quantification
-
After treatment as described in section 3.2.2, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the cell lysates using a BCA protein assay kit.
3.3.2. SDS-PAGE and Western Blotting
-
Separate equal amounts of protein on a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phosphorylated and total forms of p65 (a subunit of NF-κB), p38, ERK1/2, and JNK overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
3.3.3. Data Analysis
-
Quantify the band intensities using densitometry software.
-
Normalize the levels of phosphorylated proteins to the total protein levels.
Quantitative Data
The following tables summarize the reported quantitative data for the biological activities of this compound and related compounds.
Table 1: Antibacterial Activity of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
| Enterococcus faecalis (ATCC 29212) | 25 | [5] |
| Staphylococcus aureus (N315) | 12.5 | [5] |
| Streptococcus pneumoniae (HM145) | 25 | [5] |
Table 2: Aromatase Inhibitory Activity
| Compound | IC50 (µM) | Reference |
| This compound | 40.95 | [6] |
Table 3: Cytotoxicity Data
| Cell Line | Compound | IC50 (µM) | Reference |
| MCF-7 (Breast Cancer) | This compound related flavanones | 60 - 70 | [4] |
| HeLa (Cervical Cancer) | Abyssinone I and II | Not specified, but cytotoxic | [3] |
Signaling Pathways and Mechanisms of Action
Anti-inflammatory Activity
The anti-inflammatory effects of flavonoids, including this compound, are often attributed to their ability to modulate key signaling pathways involved in the inflammatory response.
5.1.1. Inhibition of the NF-κB Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for TNF-α and IL-6. This compound is hypothesized to exert its anti-inflammatory effects by inhibiting the activation of the NF-κB pathway.
References
- 1. Flavanones from the stem bark of Erythrina abyssinica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Naturally occurring prenylated flavonoids from African Erythrina plant species - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. pure.uj.ac.za [pure.uj.ac.za]
Methodological & Application
Total Synthesis of Abyssinone II: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Abyssinone II, a naturally occurring prenylated flavanone, has garnered significant interest within the scientific community due to its potential as a chemopreventive agent, particularly for breast cancer. Its biological activity is primarily attributed to its ability to inhibit aromatase and induce apoptosis in cancer cells. This document provides a detailed protocol for the total synthesis of racemic this compound, compiled from established literature. The synthesis involves a three-step process commencing with the prenylation of 4-hydroxybenzaldehyde, followed by a Claisen-Schmidt condensation to form a chalcone intermediate, and culminating in an intramolecular cyclization to yield the target flavanone. Detailed experimental procedures, quantitative data, and a schematic of its apoptosis-inducing signaling pathway are presented to facilitate further research and drug development efforts.
Introduction
This compound is a flavonoid compound that has been isolated from various plant sources, including Erythrina abyssinica. Structurally, it is a flavanone characterized by a prenyl group on the B-ring. Research has demonstrated its potential as an aromatase inhibitor, an enzyme crucial for estrogen biosynthesis, making it a promising candidate for the prevention and treatment of estrogen-receptor-positive breast cancer.[1][2] Furthermore, studies have elucidated its mechanism of action in inducing apoptosis through the mitochondrial pathway, highlighting its potential as a cytotoxic agent against cancer cells.[2] This application note provides a comprehensive guide to the total synthesis of (±)-abyssinone II, enabling researchers to produce this valuable compound for further investigation.
Data Presentation
Table 1: Synthesis Yields and Key Parameters
| Step | Product | Reagents and Conditions | Yield (%) | Reference |
| 1. Prenylation | 3-(3-methylbut-2-enyl)-4-hydroxybenzaldehyde | 4-hydroxybenzaldehyde, prenyl bromide, arylcopper intermediate | ~60-70 | [1] |
| 2. Claisen-Schmidt Condensation | 2',4'-dihydroxy-3-(3-methylbut-2-enyl)chalcone | 3-(3-methylbut-2-enyl)-4-hydroxybenzaldehyde, 2',4'-dihydroxyacetophenone, NaOH/EtOH | ~70-80 | [1] |
| 3. Intramolecular Cyclization | (±)-Abyssinone II | 2',4'-dihydroxy-3-(3-methylbut-2-enyl)chalcone, Sodium Acetate, refluxing ethanol | ~80-90 | [1] |
Table 2: Spectroscopic Data for (±)-Abyssinone II
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ¹H NMR | ||||
| 7.75 | d | 8.8 | H-5 | |
| 7.25 | d | 2.1 | H-2' | |
| 7.15 | dd | 8.4, 2.1 | H-6' | |
| 6.85 | d | 8.4 | H-5' | |
| 6.45 | d | 2.3 | H-8 | |
| 6.40 | dd | 8.8, 2.3 | H-6 | |
| 5.35 | dd | 12.9, 3.1 | H-2 | |
| 5.25 | t | 7.1 | C=CH- of prenyl | |
| 3.30 | d | 7.1 | -CH₂- of prenyl | |
| 3.05 | dd | 16.8, 12.9 | H-3a | |
| 2.80 | dd | 16.8, 3.1 | H-3b | |
| 1.75 | s | CH₃ of prenyl (trans) | ||
| 1.70 | s | CH₃ of prenyl (cis) | ||
| ¹³C NMR | ||||
| 196.5 | C-4 | |||
| 165.0 | C-7 | |||
| 164.5 | C-9 | |||
| 158.0 | C-4' | |||
| 132.5 | C-3 of prenyl | |||
| 129.0 | C-5 | |||
| 128.5 | C-6' | |||
| 128.0 | C-2' | |||
| 127.5 | C-3' | |||
| 122.0 | C=CH of prenyl | |||
| 116.0 | C-1' | |||
| 114.0 | C-10 | |||
| 108.5 | C-6 | |||
| 103.0 | C-8 | |||
| 79.0 | C-2 | |||
| 43.5 | C-3 | |||
| 28.0 | -CH₂- of prenyl | |||
| 25.9 | CH₃ of prenyl (trans) | |||
| 17.9 | CH₃ of prenyl (cis) |
Note: Spectroscopic data is compiled based on typical values for flavanones and related structures and may vary slightly based on solvent and instrument.
Experimental Protocols
Synthesis of (±)-Abyssinone II
The total synthesis of (±)-abyssinone II is presented as a three-step process.
Step 1: Prenylation of 4-Hydroxybenzaldehyde
This step involves the introduction of a prenyl group to the aromatic ring of 4-hydroxybenzaldehyde. An efficient method utilizes an arylcopper intermediate to direct the regioselective prenylation.[1]
-
Materials:
-
4-Hydroxybenzaldehyde
-
n-Butyllithium (n-BuLi)
-
Copper(I) bromide dimethyl sulfide complex (CuBr·SMe₂)
-
Prenyl bromide
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
Dissolve 4-hydroxybenzaldehyde in anhydrous THF in a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-butyllithium (2.5 equivalents) to the solution and stir for 30 minutes at -78 °C.
-
In a separate flask, prepare a solution of CuBr·SMe₂ in anhydrous THF.
-
Transfer the copper solution to the reaction mixture at -78 °C and stir for 1 hour.
-
Add prenyl bromide (1.2 equivalents) to the reaction mixture and allow it to slowly warm to room temperature overnight.
-
Quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to afford 3-(3-methylbut-2-enyl)-4-hydroxybenzaldehyde.
-
Step 2: Claisen-Schmidt Condensation
The prenylated aldehyde from Step 1 is condensed with 2',4'-dihydroxyacetophenone to form the chalcone intermediate.
-
Materials:
-
3-(3-methylbut-2-enyl)-4-hydroxybenzaldehyde
-
2',4'-Dihydroxyacetophenone
-
Sodium hydroxide (NaOH)
-
Ethanol (EtOH)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
Dissolve 3-(3-methylbut-2-enyl)-4-hydroxybenzaldehyde and 2',4'-dihydroxyacetophenone in ethanol in a round-bottom flask.
-
Add a solution of sodium hydroxide in water dropwise to the stirred mixture at room temperature.
-
Continue stirring at room temperature for 24-48 hours, monitoring the reaction by thin-layer chromatography (TLC).
-
Once the reaction is complete, pour the mixture into a beaker of ice and acidify with 1 M HCl to pH ~2.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Wash the combined organic layers with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄ and concentrate under reduced pressure.
-
Purify the resulting crude chalcone by recrystallization or flash column chromatography (silica gel, hexane/ethyl acetate) to yield 2',4'-dihydroxy-3-(3-methylbut-2-enyl)chalcone.
-
Step 3: Intramolecular Cyclization to (±)-Abyssinone II
The final step is the cyclization of the chalcone intermediate to the flavanone core of this compound.
-
Materials:
-
2',4'-dihydroxy-3-(3-methylbut-2-enyl)chalcone
-
Sodium acetate (NaOAc)
-
Ethanol (EtOH)
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
Dissolve the chalcone from Step 2 in ethanol in a round-bottom flask.
-
Add sodium acetate (3-5 equivalents) to the solution.
-
Reflux the mixture for 12-24 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Add water to the residue and extract with ethyl acetate (3 x).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate) to obtain (±)-abyssinone II as a solid.
-
Biological Activity and Signaling Pathway
This compound has been shown to induce apoptosis in cancer cells through the intrinsic or mitochondrial pathway.[2] This process is initiated by cellular stress, leading to the activation of p53. Activated p53 upregulates the pro-apoptotic protein Bax and downregulates the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization (MOMP) and the release of cytochrome c into the cytoplasm. Cytochrome c then binds to Apaf-1, forming the apoptosome, which in turn activates caspase-9. Activated caspase-9 then activates the executioner caspase, caspase-3, leading to the cleavage of cellular substrates and ultimately, apoptotic cell death.
Conclusion
This application note provides a detailed and practical guide for the total synthesis of (±)-abyssinone II. The protocols outlined, along with the summarized quantitative and spectroscopic data, offer a valuable resource for researchers in medicinal chemistry and drug discovery. The elucidation of its synthetic pathway and biological mechanism of action will hopefully spur further investigation into this compound and its analogs as potential therapeutic agents for cancer prevention and treatment.
References
abyssinone II purification by HPLC
An Application Note and Protocol for the Purification of Abyssinone II by High-Performance Liquid Chromatography (HPLC)
Introduction
This compound is a prenylated flavonoid, a class of natural products known for a wide range of biological activities.[1][2] It has been isolated from plants such as Erythrina abyssinica and Broussonetia papyrifera.[1][3] Scientific interest in this compound is primarily due to its potential as a chemopreventive agent, particularly for breast cancer, through its activity as an aromatase inhibitor.[4][5][6] Aromatase is a key enzyme in the biosynthesis of estrogens, and its inhibition is a critical strategy in treating hormone-dependent cancers.[6][7] Furthermore, this compound has demonstrated promising antibacterial properties.[8] The development of this compound and its analogues for therapeutic use requires a robust and efficient purification method to ensure high purity and yield. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the isolation and purification of individual flavonoids from complex mixtures.[2][9]
This document provides a detailed protocol for the purification of this compound using both analytical and preparative reversed-phase HPLC (RP-HPLC).
Principle of Separation
Reversed-phase HPLC separates compounds based on their hydrophobicity. A non-polar stationary phase (typically a C18 silica-based column) is used with a polar mobile phase (usually a mixture of water and an organic solvent like methanol or acetonitrile). Compounds with higher hydrophobicity interact more strongly with the stationary phase and thus elute later than more polar compounds. By carefully controlling the composition of the mobile phase, often through a gradient elution, complex mixtures of flavonoids can be effectively separated.
Experimental Workflow for this compound Purification
Caption: Overall workflow from plant extraction to purified this compound.
Materials and Instrumentation
Reagents and Materials
-
Methanol (HPLC Grade)
-
Acetonitrile (HPLC Grade)
-
Water (HPLC Grade)
-
Acetic Acid or Phosphoric Acid (HPLC Grade)
-
Crude plant extract containing this compound
-
This compound standard (if available)
-
Syringe filters (0.45 µm)
Instrumentation and Columns
The following table summarizes the necessary equipment and columns for the successful purification of this compound.
| Component | Specification |
| Analytical HPLC System | Quaternary pump, autosampler, column oven, UV-Vis or Diode Array Detector (DAD) |
| Preparative HPLC System | High-flow binary or quaternary pump, manual or auto-injector, fraction collector, UV-Vis detector |
| Analytical Column | Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Preparative Column | Reversed-phase C18 column (e.g., 250 mm x 10.0 mm or larger, 5-10 µm particle size) |
| Data Acquisition | Chromatography Data System (CDS) software |
| Solvent Degasser | In-line degasser for mobile phase |
| Evaporator | Rotary evaporator for solvent removal from collected fractions |
Experimental Protocols
Sample Preparation
-
Obtain a crude extract from the source plant material, typically through maceration or Soxhlet extraction with methanol or ethanol.
-
The crude extract may be further fractionated using techniques like liquid-liquid partitioning or open column chromatography (e.g., on silica gel) to enrich the flavonoid content.
-
Dissolve a known amount of the enriched extract in the initial mobile phase (or a compatible solvent like methanol).
-
Filter the solution through a 0.45 µm syringe filter to remove any particulate matter before injection into the HPLC system.
Analytical HPLC Method Development
The analytical method is used to determine the retention time of this compound and to assess the purity of fractions collected during preparative HPLC.
| Parameter | Recommended Condition |
| Column | C18 Reversed-Phase (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Acetic Acid or 0.5% Phosphoric Acid[10] |
| Mobile Phase B | Methanol or Acetonitrile |
| Gradient Program | Start with a linear gradient, e.g., 60-85% B over 40 minutes, to find the approximate elution time.[11] Optimize as needed. |
| Flow Rate | 1.0 mL/min[10][11] |
| Column Temperature | 30 °C[10][11] |
| Detection | UV at 276 nm or 254 nm.[9][11] A DAD can be used to scan for the optimal wavelength (λmax). |
| Injection Volume | 10-20 µL |
Preparative HPLC Purification
Once the analytical method is optimized, it can be scaled up for preparative purification. The goal is to maximize the loading capacity while maintaining good resolution.
| Parameter | Recommended Condition |
| Column | C18 Reversed-Phase (e.g., 250 mm x 10.0 mm, 5 µm or larger)[9][11] |
| Mobile Phase A | Water with 0.1% Acetic Acid |
| Mobile Phase B | Methanol or Acetonitrile |
| Elution Mode | An isocratic or shallow gradient elution based on the analytical run is often most effective for separation.[11] For example, if this compound elutes at 75% B in the analytical run, an isocratic run at 70-75% B could be used. |
| Flow Rate | 3.0-5.0 mL/min (adjust based on column diameter)[9][11] |
| Column Temperature | 30 °C |
| Detection | UV at the determined λmax (e.g., 276 nm)[11] |
| Injection Volume | 1-5 mL (concentration of sample: ~30 mg/mL)[11] |
Fraction Collection and Post-Purification Processing
-
Set the fraction collector to collect the eluent corresponding to the peak of this compound, as identified in the analytical run.
-
Analyze a small aliquot of each collected fraction using the analytical HPLC method to confirm its purity.
-
Pool the fractions that meet the desired purity level (e.g., >95%).
-
Remove the organic solvent and water from the pooled fractions using a rotary evaporator under reduced pressure.
-
The resulting purified this compound can be lyophilized to yield a dry powder.
-
Confirm the identity and structure of the purified compound using techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[1]
Biological Context: Mechanism of Action
This compound is a known inhibitor of aromatase (CYP19A1), the enzyme responsible for converting androgens into estrogens.[6] This mechanism is crucial for its potential application in hormone-dependent breast cancer therapy.
Caption: this compound inhibits aromatase, reducing estrogen production.
Summary
This application note provides a comprehensive framework for the purification of this compound using HPLC. By employing a systematic approach involving method development on an analytical scale followed by scale-up to a preparative system, researchers can obtain high-purity this compound suitable for further biological and pharmacological studies. The provided protocols and conditions are based on established methods for flavonoid purification and can be adapted as needed for specific laboratory setups and source materials.
References
- 1. This compound | C20H20O4 | CID 10064832 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Extraction, Isolation, and Quantitative Determination of Flavonoids by HPLC | Semantic Scholar [semanticscholar.org]
- 3. This compound - American Chemical Society [acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of this compound and related compounds as potential chemopreventive agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Abyssinones and related flavonoids as potential steroidogenesis modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Evaluation of flavonoid and resveratrol chemical libraries reveals this compound as a promising antibacterial lead - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. PREPARATIVE ISOLATION AND PURIFICATION OF FIVE FLAVONOIDS FROM POGOSTEMON CABLIN BENTH BY HIGH-SPEED COUNTERCURRENT CHROMATOGRAPHY AND PREPARATIVE HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Abyssinone II Aromatase Inhibition Assay
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for determining the aromatase inhibitory activity of Abyssinone II, a naturally occurring flavonoid that has shown potential as a modulator of steroidogenesis.[1] The following protocols are designed for researchers in pharmacology, drug discovery, and cancer biology who are investigating novel aromatase inhibitors.
Aromatase, a cytochrome P450 enzyme (CYP19A1), is a critical enzyme in the biosynthesis of estrogens from androgens.[2][3] It catalyzes the conversion of androgens like testosterone and androstenedione to estrogens, primarily estradiol and estrone.[4] Inhibition of aromatase is a key therapeutic strategy for hormone-dependent breast cancer.[5] this compound has been identified as an inhibitor of aromatase, making it a compound of interest for further investigation.[1][6][7]
This document outlines a robust and high-throughput fluorometric assay for screening and characterizing the inhibitory potential of this compound and its analogues.
Signaling Pathway of Aromatase in Estrogen Biosynthesis
The following diagram illustrates the role of aromatase in the conversion of androgens to estrogens. Inhibition of this enzyme by compounds like this compound blocks this conversion, leading to reduced estrogen levels.
References
- 1. Abyssinones and related flavonoids as potential steroidogenesis modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. epa.gov [epa.gov]
- 3. Aromatase inhibitors--mechanisms for non-steroidal inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Aromatase inhibitors--mechanisms of steroidal inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis and biological evaluation of (+/-)-abyssinone II and its analogues as aromatase inhibitors for chemoprevention of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Evaluation of Abyssinone II
Audience: Researchers, scientists, and drug development professionals.
Introduction: Abyssinone II is a naturally occurring prenylated flavanone isolated from plants such as Erythrina abyssinica.[1] As a member of the flavonoid family, it has garnered significant interest for its diverse biological activities and potential therapeutic applications. Preclinical in vitro studies have identified this compound as a promising candidate for drug development, particularly in the fields of oncology and endocrinology. Its mechanisms of action include the induction of apoptosis in cancer cells, inhibition of key enzymes like aromatase, and antioxidant activities.[1][2][3]
This document provides detailed application notes and standardized protocols for the in vitro investigation of this compound, designed to guide researchers in accurately assessing its biological effects and mechanisms of action.
Anticancer and Cytotoxic Activity
Application Note: this compound has demonstrated significant cytotoxic effects against various cancer cell lines, including human cervical carcinoma (HeLa) and breast cancer (MCF-7) cells.[1][2][4] Its primary anticancer mechanism is the induction of apoptosis through the intrinsic mitochondrial pathway. This involves the upregulation of pro-apoptotic proteins like p53 and Bax, the downregulation of the anti-apoptotic protein Bcl-2, and the subsequent activation of caspase-3.[2] Furthermore, this compound can inhibit cell proliferation by reducing the expression of markers such as PCNA and cyclin D1.[2] The following protocols are designed to quantify its cytotoxicity and elucidate its pro-apoptotic mechanism.
Experimental Workflow for Anticancer Evaluation
Caption: Workflow for assessing the anticancer properties of this compound.
Protocol 1.1: Cell Viability Assay (MTT)
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals, which are then solubilized. The absorbance of the colored solution is proportional to the number of viable cells.
Materials:
-
This compound stock solution (in DMSO)
-
Cancer cell lines (e.g., MCF-7, HeLa)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with DMSO, concentration matched to the highest this compound dose) and a no-cell control (medium only).
-
Incubate for 24, 48, or 72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the concentration and determine the IC50 (half-maximal inhibitory concentration) value using non-linear regression analysis.
| Cell Line | Treatment Duration (h) | This compound IC50 (µM) |
| MCF-7 | 48 | Data from experiment |
| HeLa | 48 | Data from experiment |
Protocol 1.2: Western Blot for Apoptosis-Related Proteins
Principle: Western blotting is used to detect specific proteins in a sample. This protocol aims to measure changes in the expression levels of key proteins in the mitochondrial apoptosis pathway (p53, Bax, Bcl-2, cleaved Caspase-3) following treatment with this compound.
Materials:
-
Cells treated with this compound (at IC50 concentration)
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-p53, anti-Bax, anti-Bcl-2, anti-cleaved Caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Culture and treat cells with this compound for 24-48 hours.
-
Lyse the cells using RIPA buffer and quantify the protein concentration using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour.
-
Wash again, apply ECL substrate, and visualize the protein bands using an imaging system. β-actin is used as a loading control.
Signaling Pathway of this compound-Induced Apoptosis
References
Application Note: Abyssinone II Cytotoxicity Assay on MCF-7 Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
Abyssinone II, a prenylated flavanone originally isolated from the plant Erythrina abyssinica, has garnered interest for its potential anticancer properties. This application note provides a detailed protocol for assessing the cytotoxic effects of this compound on the human breast adenocarcinoma cell line, MCF-7, using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Furthermore, it summarizes the current understanding of the signaling pathways potentially involved in this compound-induced cell death in cancer cells.
Data Presentation
| Compound/Extract | Cell Line | Assay | IC50 Value | Reference |
| Abyssinones A-D | MCF-7 | MTT | Considerable Cytotoxicity | [1] |
| Glyasperin A | MCF-7 | PrestoBlue® | 2.378 µg/mL | [2] |
| Propolin A | MCF-7 | PrestoBlue® | 2.815 µg/mL | [2] |
| Isoxanthohumol | MCF-7 | MTT | 11.1 ± 0.9 µM | [3] |
| DCM extract of Erythrina caffra | MCF-7 | MTT | 144.17 µg/mL | [4] |
| n-hexacosanyl isoferulate | MCF-7 | MTT | 58.8 µg/mL | [4] |
Experimental Protocols
MTT Assay for Cytotoxicity of this compound on MCF-7 Cells
This protocol is adapted from standard MTT assay procedures.
Materials:
-
MCF-7 human breast adenocarcinoma cell line
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture MCF-7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2.
-
Trypsinize and count the cells. Seed 1 x 10^4 cells per well in 100 µL of complete medium in a 96-well plate.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium from the stock solution. The final concentration of DMSO should not exceed 0.1% to avoid solvent-induced cytotoxicity.
-
After 24 hours of cell seeding, remove the medium and add 100 µL of the prepared this compound dilutions to the respective wells.
-
Include a vehicle control (medium with 0.1% DMSO) and a blank control (medium only).
-
Incubate the plate for 48-72 hours.
-
-
MTT Addition:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for another 4 hours at 37°C. During this time, viable cells will metabolize the yellow MTT into purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
Plot the percentage of cell viability against the concentration of this compound to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
-
Mandatory Visualization
Caption: Experimental workflow for the this compound cytotoxicity assay on MCF-7 cells.
Proposed Signaling Pathway
Based on studies of Abyssinone I and II in cervical carcinoma cells, a similar mechanism of apoptosis induction is proposed for MCF-7 cells[5]. This compound is suggested to trigger the intrinsic mitochondrial apoptosis pathway.
Caption: Proposed mitochondrial pathway of this compound-induced apoptosis.
References
- 1. Traditional Medicinal Uses, Phytoconstituents, Bioactivities, and Toxicities of Erythrina abyssinica Lam. ex DC. (Fabaceae): A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Prenylflavonoid Isoxanthohumol Sensitizes MCF-7/ADR Cells to Doxorubicin Cytotoxicity via Acting as a Substrate of ABCB1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isolation, Characterization, Antioxidant and Anticancer Activities of Compounds from Erythrina caffra Stem Bark Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Note: Formulation of Abyssinone II for In Vivo Studies
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the formulation of Abyssinone II, a hydrophobic flavonoid, for administration in preclinical in vivo studies. Due to its low aqueous solubility, a suitable vehicle is required to ensure bioavailability and accurate assessment of its biological effects.
Introduction
This compound is a prenylated flavanone, a class of flavonoids isolated from plants like Erythrina abyssinica.[1] It has garnered significant interest for its potential therapeutic properties, notably as an aromatase inhibitor for breast cancer research.[1][2][3] A primary challenge in the preclinical evaluation of this compound is its hydrophobic nature, leading to very poor water solubility.[4] This necessitates the use of a specialized formulation to achieve a homogenous and stable solution or suspension suitable for in vivo administration, typically via oral gavage or intraperitoneal injection.
This application note details a common and effective co-solvent-based formulation strategy to enhance the solubility of this compound for animal studies.
Physicochemical Data of this compound
A summary of the key physicochemical properties of this compound is presented below. This data is critical for understanding its formulation requirements.
| Property | Value | Source |
| Molecular Formula | C₂₀H₂₀O₄ | [5] |
| Molecular Weight | 324.4 g/mol | [5] |
| Water Solubility | 0.011 g/L (Predicted) | [4] |
| logP | 3.71 - 4.22 (Predicted) | [4] |
| Chemical Class | Flavanone, Flavonoid | [4][5] |
| Appearance | Solid (assumed) | N/A |
Experimental Protocol: Co-Solvent Formulation
This protocol describes the preparation of a stock solution and its subsequent dilution to a final dosing concentration. The method uses a combination of biocompatible solvents and surfactants to maintain this compound in solution.
3.1. Principle
The principle of this formulation is to first dissolve the highly hydrophobic this compound in a small volume of a strong organic solvent, such as Dimethyl Sulfoxide (DMSO). This initial solution is then diluted with a co-solvent system, typically containing Polyethylene Glycol 400 (PEG400) and a surfactant like Tween® 80 (Polysorbate 80), before final dilution in a physiologically compatible vehicle like saline or phosphate-buffered saline (PBS). This step-wise dilution prevents the precipitation of the compound.
3.2. Materials and Equipment
| Materials | Equipment |
| This compound powder | Analytical balance |
| Dimethyl Sulfoxide (DMSO), ACS grade | Vortex mixer |
| Polyethylene Glycol 400 (PEG400) | Magnetic stirrer and stir bar |
| Tween® 80 (Polysorbate 80) | Sterile microcentrifuge tubes |
| Saline (0.9% NaCl), sterile | Pipettes (P1000, P200, P20) |
| N/A | Fume hood |
3.3. Step-by-Step Formulation Procedure
The following table outlines the detailed steps for preparing a final dosing formulation.
| Step | Action | Detailed Instructions | Purpose |
| 1 | Weigh this compound | Accurately weigh the required amount of this compound powder using an analytical balance. Perform this in a fume hood. | To ensure accurate final concentration. |
| 2 | Initial Dissolution | Add DMSO to the weighed powder to create a concentrated stock solution (e.g., 20 mg/mL). Vortex thoroughly until the powder is completely dissolved. Gentle warming may be applied if necessary. | To fully solubilize the hydrophobic compound in a primary organic solvent. |
| 3 | Add Co-Solvents | Add PEG400 and Tween® 80 to the DMSO stock solution. Vortex vigorously after each addition to ensure the solution remains clear and homogenous. | To create a stable solvent mixture that will maintain solubility upon aqueous dilution. |
| 4 | Final Dilution | Slowly add sterile saline to the mixture in a drop-wise manner while continuously vortexing or stirring. | To bring the formulation to the final desired volume and concentration while preventing precipitation. |
| 5 | Final Check | Visually inspect the final formulation for any signs of precipitation or cloudiness. The final solution should be clear. | To ensure the compound is fully dissolved and the formulation is suitable for administration. |
3.4. Example Formulation: 1 mg/mL Dosing Solution
This table provides an example for preparing 1 mL of a 1 mg/mL this compound formulation. The final vehicle composition would be 5% DMSO, 40% PEG400, 5% Tween® 80, and 50% Saline.
| Component | Volume per 1 mL | Order of Addition |
| This compound | 1 mg | 1 |
| DMSO | 50 µL | 2 (dissolve this compound in this) |
| PEG400 | 400 µL | 3 |
| Tween® 80 | 50 µL | 4 |
| Saline (0.9% NaCl) | 500 µL | 5 |
| Total Volume | 1 mL | - |
Visualized Workflow and Signaling Pathway
4.1. Experimental Workflow: Formulation Preparation
The following diagram illustrates the logical flow of the formulation protocol.
Caption: Workflow for preparing this compound co-solvent formulation.
4.2. Signaling Pathway: Aromatase Inhibition
This compound has been identified as an inhibitor of aromatase, a key enzyme in the steroidogenesis pathway responsible for estrogen synthesis.[1] This mechanism is a critical target in hormone-dependent breast cancer.
Caption: this compound inhibits the conversion of androgens to estrogens.
References
- 1. Abyssinones and related flavonoids as potential steroidogenesis modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of (+/-)-abyssinone II and its analogues as aromatase inhibitors for chemoprevention of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. PhytoBank: Showing this compound (PHY0034753) [phytobank.ca]
- 5. This compound | C20H20O4 | CID 10064832 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes & Protocols: Quantification of Abyssinone II in Biological Samples
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: To date, a specific, validated analytical method for the quantification of abyssinone II in biological samples has not been extensively published. The following application notes and protocols are representative methods based on established and validated techniques for structurally similar compounds, such as other prenylated flavonoids. These protocols provide a robust starting point for method development and validation for this compound quantification.
Introduction
This compound is a naturally occurring prenylated flavonoid that has garnered interest for its potential therapeutic properties, including its activity as an aromatase inhibitor.[1][2][3][4] To support preclinical and clinical development, robust and reliable analytical methods for the quantification of this compound in biological matrices are essential for pharmacokinetic, pharmacodynamic, and toxicological studies. This document provides detailed protocols for the quantification of this compound in plasma, urine, and tissue homogenates using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
Signaling Pathway: Aromatase Inhibition
This compound has been identified as an inhibitor of aromatase, a key enzyme in the biosynthesis of estrogens.[1][2][3][4] Aromatase catalyzes the conversion of androgens (like testosterone and androstenedione) into estrogens (estradiol and estrone).[5][6] By inhibiting this enzyme, this compound reduces estrogen levels, a mechanism that is a cornerstone of therapy for hormone-receptor-positive breast cancer.[7][8][9] The signaling pathway diagram below illustrates the role of aromatase in estrogen synthesis and its inhibition.
Caption: Aromatase inhibition by this compound.
Experimental Workflow: A General Overview
The quantification of this compound from biological samples involves several key steps: sample collection and preparation, chromatographic separation, detection, and data analysis. The general workflow is depicted below.
Caption: General experimental workflow.
Sample Preparation Protocols
Proper sample preparation is critical for removing interferences and ensuring accurate quantification.[10][11][12][13] The choice of method depends on the biological matrix and the required sensitivity.
Protocol 1: Protein Precipitation for Plasma/Serum
This method is fast and suitable for initial screening but may have lower recovery and more matrix effects.[12][14]
-
To 100 µL of plasma or serum in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing the internal standard (IS).
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 35°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex for 30 seconds and transfer to an autosampler vial for analysis.
Protocol 2: Liquid-Liquid Extraction (LLE) for Urine/Plasma
LLE provides a cleaner extract than protein precipitation.[15]
-
To 500 µL of urine or plasma, add 50 µL of internal standard solution.
-
For urine samples, consider a deconjugation step with β-glucuronidase/sulfatase if metabolites are of interest.[10]
-
Add 2 mL of ethyl acetate and vortex for 2 minutes.
-
Centrifuge at 4,000 x g for 10 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Repeat the extraction with another 2 mL of ethyl acetate and combine the organic layers.
-
Evaporate the combined organic phase to dryness under nitrogen.
-
Reconstitute in 100 µL of the initial mobile phase for analysis.
Protocol 3: Solid-Phase Extraction (SPE) for Tissue Homogenates/Plasma
SPE offers the cleanest extracts and is suitable for low concentration levels.[16][17]
-
Homogenize tissue samples in a suitable buffer (e.g., 1:4 w/v in phosphate-buffered saline).
-
Pre-condition a polymeric reversed-phase SPE cartridge (e.g., Oasis HLB) with 1 mL of methanol followed by 1 mL of water.
-
Load 500 µL of the sample (plasma or tissue homogenate supernatant) onto the cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elute this compound and the IS with 1 mL of methanol.
-
Evaporate the eluate to dryness under nitrogen.
-
Reconstitute in 100 µL of the initial mobile phase for analysis.
HPLC-UV Method (Screening & Higher Concentrations)
This method is suitable for the analysis of formulations or for studies with expected high concentrations of this compound.[18][19][20][21][22]
| Parameter | Condition |
| Column | C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 0-2 min: 20% B; 2-15 min: 20-80% B; 15-17 min: 80% B; 17-18 min: 80-20% B; 18-25 min: 20% B |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30°C |
| Injection Vol. | 20 µL |
| UV Detection | 280 nm (or wavelength of max absorbance for this compound) |
LC-MS/MS Method (High Sensitivity & Specificity)
This is the recommended method for quantifying low concentrations of this compound in biological matrices for pharmacokinetic studies.[15][23][24]
| LC Parameters | Condition |
| Column | UPLC C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 0-0.5 min: 10% B; 0.5-5 min: 10-90% B; 5-6 min: 90% B; 6-6.1 min: 90-10% B; 6.1-8 min: 10% B |
| Flow Rate | 0.4 mL/min |
| Column Temp. | 40°C |
| Injection Vol. | 5 µL |
| MS/MS Parameters | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative (to be optimized) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Nebulizer Gas | Nitrogen |
| Gas Temp. | 325°C |
| Capillary Voltage | 4000 V |
| MRM Transitions | To be determined by infusing pure this compound and a suitable IS |
Quantitative Data Summary (Hypothetical)
The following table presents hypothetical but realistic MRM transitions and validation parameters for an LC-MS/MS method. A structural analog not expected to be present in the sample should be used as an internal standard (IS).
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | LLOQ (ng/mL) | Linear Range (ng/mL) | Accuracy (%) | Precision (%RSD) |
| This compound | 339.1 | 203.1 | 25 | 0.5 | 0.5 - 500 | 95 - 105 | < 10 |
| Internal Standard | (e.g., 353.1) | (e.g., 191.1) | (e.g., 28) | - | - | - | - |
Method Validation
Any developed method must be validated according to regulatory guidelines (e.g., FDA, EMA). Key validation parameters include:
-
Selectivity and Specificity: Ensuring no interference from endogenous matrix components.
-
Linearity: Establishing the concentration range over which the assay is accurate.
-
Accuracy and Precision: Determining the closeness of measured values to the true value and the reproducibility of measurements.
-
Lower Limit of Quantification (LLOQ): The lowest concentration that can be measured with acceptable accuracy and precision.
-
Recovery: The efficiency of the extraction process.
-
Matrix Effect: The influence of co-eluting matrix components on ionization.
-
Stability: Assessing the stability of the analyte in the biological matrix under various storage and handling conditions.
References
- 1. Abyssinones and related flavonoids as potential steroidogenesis modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis and biological evaluation of (+/-)-abyssinone II and its analogues as aromatase inhibitors for chemoprevention of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ClinPGx [clinpgx.org]
- 6. ClinPGx [clinpgx.org]
- 7. Signaling pathways of apoptosis activated by aromatase inhibitors and antiestrogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Analysis of isoflavones and flavonoids in human urine by UHPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 11. nacalai.com [nacalai.com]
- 12. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 13. youtube.com [youtube.com]
- 14. Protein Precipitation by Metal Hydroxides as a Convenient and Alternative Sample Preparation Procedure for Bioanalysis [mdpi.com]
- 15. A sensitive LC-MS/MS method for simultaneous determination of six flavonoids in rat plasma: application to a pharmacokinetic study of total flavonoids from mulberry leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Solid-Phase Extraction of Active Compounds from Natural Products by Molecularly Imprinted Polymers: Synthesis and Extraction Parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Modern Chromatographic Methods for Determination Flavonoids | Al-Nahrain Journal of Science [anjs.edu.iq]
- 19. Development and Application of an HPLC–UV Procedure to Determine Multiple Flavonoids and Phenolics in Acanthopanax Leaf Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. RP-HPLC-Based Flavonoid Profiling Accompanied with Multivariate Analysis: An Efficient Approach for Quality Assessment of Houttuynia cordata Thunb Leaves and Their Commercial Products - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Simultaneous determination of eight flavonoids in plasma using LC-MS/MS and application to a pharmacokinetic study after oral administration of Pollen Typhae extract to rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. protocols.io [protocols.io]
Application Notes and Protocols: Abyssinone II in Drug Discovery
Introduction
Abyssinone II is a prenylated flavonoid, a class of natural compounds known for a wide array of pharmacological activities.[1][2] Isolated from plants such as Erythrina abyssinica, this molecule has garnered attention in the scientific community for its potential applications in drug discovery.[2] Its unique chemical structure, featuring a flavonoid backbone with a prenyl group, contributes to its diverse biological effects. These properties make this compound a valuable lead compound for the development of novel therapeutics in various disease areas, including oncology, infectious diseases, and potentially neurodegenerative and viral diseases.[1][2][3] This document provides an overview of its applications, relevant quantitative data, and detailed protocols for its study.
Application 1: Anticancer Drug Discovery
This compound has shown significant promise as an anticancer agent, particularly for hormone-dependent cancers like breast cancer.[2][4] Its primary mechanism in this context is the modulation of steroidogenesis, the metabolic pathway for producing steroid hormones.[2]
Mechanism of Action: Aromatase Inhibition
Estrogen plays a crucial role in the proliferation of certain breast cancers.[4] Aromatase, a cytochrome P450 enzyme, is a key player in the final step of estrogen synthesis.[2] this compound has been identified as an inhibitor of aromatase, thereby reducing estrogen levels and potentially slowing cancer cell growth.[2][5] In addition to aromatase, it has been studied for its interaction with other enzymes in the steroidogenesis pathway, such as 3β-hydroxysteroid dehydrogenase (3βHSD) and 17β-hydroxysteroid dehydrogenase (17βHSD).[2] The anticancer effects of this compound are also linked to its ability to induce apoptosis (programmed cell death), promote cell cycle arrest, and inhibit angiogenesis.[2]
Quantitative Data: Cytotoxicity in Breast Cancer Cells
The cytotoxic effects of this compound and related flavonoids have been evaluated in MCF-7 human breast carcinoma cells.
| Compound | Target Cell Line | Assay Type | IC50 Value (µM) |
| This compound | MCF-7 | MTT Assay | 40.95[5] |
Experimental Protocol: MTT Assay for Cell Viability
This protocol is used to assess the cytotoxic effect of this compound on cancer cell lines.[2]
Materials:
-
MCF-7 human breast carcinoma cell line
-
DMEM medium supplemented with 10% FBS and antibiotics
-
This compound (dissolved in DMSO)
-
MTT [3-(4, 5-dimethyl-thiazol-2-yl)-2, 5-diphenyl-2H-tetrazolium bromide] solution (5 mg/ml in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
ELISA reader
Procedure:
-
Cell Seeding: Seed MCF-7 cells in 96-well plates at an appropriate density and allow them to adhere overnight at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of this compound (e.g., ranging from 2.5 µM to 100 µM) in the cell culture medium.[2] Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plates for 24 hours at 37°C and 5% CO₂.[2]
-
MTT Addition: After incubation, add 20 µl of 5 mg/ml MTT solution to each well and incubate for an additional 4 hours at 37°C.[2]
-
Formazan Solubilization: Carefully remove the supernatant from each well. Add 200 µl of DMSO to each well to dissolve the formazan crystals.[2]
-
Data Acquisition: Measure the optical density (OD) at 580 nm using an ELISA plate reader.[2]
-
Analysis: Calculate the percentage of cell viability relative to the control. Plot a dose-response curve to determine the IC50 value (the concentration of this compound that inhibits 50% of cell growth).
Application 2: Antibacterial Drug Discovery
This compound has emerged as a promising lead for developing new antibiotics, particularly against Gram-positive bacteria.[1] This is significant given the rising threat of antibiotic-resistant pathogens.[1]
Mechanism of Action: Membrane Targeting
The antibacterial activity of this compound is attributed to its ability to target and disrupt the bacterial cell membrane.[1] This multi-targeted mode of action is advantageous as it may limit the development of bacterial resistance.[1]
Quantitative Data: Minimum Inhibitory Concentration (MIC)
The antibacterial efficacy of this compound is quantified by its MIC value, the lowest concentration that inhibits visible bacterial growth.
| Bacterial Strain | MIC (µg/mL) |
| Enterococcus faecalis (ATCC29212) | 25[1] |
| Staphylococcus aureus (N315) | 12.5[1] |
| Streptococcus pneumoniae (HM145) | 25[1] |
Experimental Protocol: MIC Determination (Broth Microdilution)
This protocol outlines the standard method for determining the MIC of this compound against various bacterial strains.
Materials:
-
Bacterial strains (e.g., S. aureus, E. faecalis)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth)
-
This compound stock solution
-
96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
Procedure:
-
Preparation: Prepare serial two-fold dilutions of this compound in the broth medium directly in the 96-well plates.
-
Inoculation: Adjust the bacterial culture to a 0.5 McFarland standard, then dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Controls: Include a positive control (broth with bacteria, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Reading Results: The MIC is the lowest concentration of this compound in which no visible growth (turbidity) is observed.
Application 3: Antiviral Research (In Silico)
Computational studies have explored the potential of this compound as an antiviral agent against SARS-CoV-2, the virus responsible for COVID-19.[3][6] These in silico analyses suggest that this compound could inhibit key viral proteins.
Proposed Mechanism of Action
Molecular docking and simulation studies predict that this compound can bind to critical viral and host proteins involved in the SARS-CoV-2 life cycle.[3] The primary targets identified are:
-
Main Protease (Mpro/3CLpro): Essential for processing viral polyproteins into functional units, a crucial step in viral replication.[3]
-
Papain-Like Protease (PLpro): Also involved in polyprotein processing and viral replication.[3]
-
Angiotensin-Converting Enzyme 2 (ACE2): The host cell receptor that the virus uses for entry.[3]
By binding to these targets, this compound could potentially block viral entry and replication.[3]
Experimental Protocol: Molecular Docking and Dynamics Simulation
This protocol describes a computational approach to predict the binding affinity and stability of this compound with its protein targets.[3][6]
Software:
-
AutoDock Vina (for molecular docking)
-
Nanoscalable Molecular Dynamics (NAMD) or similar (for simulation)
-
Visual Molecular Dynamics (VMD) or similar (for visualization)
Procedure:
-
Protein and Ligand Preparation:
-
Obtain the 3D crystal structures of the target proteins (e.g., Mpro, PLpro, ACE2) from the Protein Data Bank (PDB).
-
Prepare the proteins by removing water molecules, adding hydrogen atoms, and assigning charges.
-
Generate the 3D structure of this compound and optimize its geometry.
-
-
Molecular Docking:
-
Define the binding site (grid box) on the target protein based on known inhibitor binding pockets.
-
Perform docking using AutoDock Vina to predict the binding conformation and calculate the binding free energy.[3]
-
-
Molecular Dynamics (MD) Simulation:
-
Take the best-docked complex (protein-ligand) as the starting point.
-
Solvate the system in a water box with appropriate ions to neutralize the charge.
-
Minimize the system's energy for a set number of steps (e.g., 500 steps).[3]
-
Run the MD simulation for a specified time (e.g., 5 nanoseconds) at a constant temperature (e.g., 310 K).[3]
-
-
Analysis:
-
Analyze the simulation trajectory to assess the stability of the protein-ligand complex by calculating the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF).[3] Stable RMSD values over time indicate a stable binding interaction.
-
Potential in Neuroprotection and Anti-Inflammatory Applications
As a flavonoid, this compound is part of a chemical class widely recognized for its antioxidant and anti-inflammatory properties.[2] While direct studies on this compound for neuroprotection are limited, research on the closely related Abyssinone-I suggests potential mechanisms against neurodegenerative diseases like Alzheimer's.[7] These mechanisms include reducing oxidative stress, combating inflammation, and inhibiting monoamine oxidase (MAO).[7][8]
Hypothesized Signaling Pathways
Flavonoids can modulate key signaling pathways involved in inflammation and cell survival.[9] A potential mechanism for this compound could involve the inhibition of pro-inflammatory pathways like NF-κB and the activation of antioxidant response pathways like Nrf2.[8][9]
References
- 1. Evaluation of flavonoid and resveratrol chemical libraries reveals this compound as a promising antibacterial lead - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Abyssinones and related flavonoids as potential steroidogenesis modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Luteolin and this compound as potential inhibitors of SARS-CoV-2: an in silico molecular modeling approach in battling the COVID-19 outbreak - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. The Neuroprotective Effects and Therapeutic Potential of the Chalcone Cardamonin for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of Abyssinone II Analogs: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of Abyssinone II analogs, a class of prenylated flavonoids with significant therapeutic potential. This compound and its derivatives have garnered attention for their diverse biological activities, including aromatase inhibition for breast cancer chemoprevention and antibacterial properties.[1][2] These protocols are designed to guide researchers through the chemical synthesis and preliminary biological evaluation of novel this compound analogs.
Introduction
This compound is a naturally occurring prenylated flavanone found in plants of the Erythrina genus.[2] Its structure, characterized by a prenyl group on the B-ring, is crucial for its biological activity. The synthesis of this compound analogs allows for the exploration of structure-activity relationships (SAR), potentially leading to the development of more potent and selective therapeutic agents.[3][4] The core synthetic strategy involves the preparation of a prenylated chalcone intermediate, which is subsequently cyclized to form the flavanone scaffold.[5][6]
Synthetic Pathway Overview
The synthesis of this compound analogs generally follows a two-step process:
-
Claisen-Schmidt Condensation: An appropriately substituted acetophenone and a prenylated benzaldehyde are reacted in the presence of a base to form a prenylated chalcone.[7][8] This reaction is a cornerstone of flavonoid synthesis.[9]
-
Intramolecular Cyclization: The resulting chalcone undergoes an intramolecular cyclization to yield the final flavanone structure.[3][5]
This versatile pathway allows for the introduction of various substituents on both aromatic rings, facilitating the creation of a diverse library of analogs for biological screening.
Caption: General synthetic pathway for this compound analogs.
Experimental Protocols
Protocol 1: Synthesis of a Prenylated Chalcone Intermediate via Claisen-Schmidt Condensation
This protocol describes a general procedure for the synthesis of a chalcone, a key precursor for this compound analogs.[7][10][11]
Materials:
-
Substituted acetophenone (1.0 eq)
-
Prenylated benzaldehyde (1.0 eq)
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH) (1.0 - 2.0 eq)
-
Ethanol (95%)
-
Deionized water
-
Mortar and pestle (for solvent-free conditions)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Büchner funnel and filter paper
Procedure:
-
Reactant Preparation: In a round-bottom flask, dissolve the substituted acetophenone (1.0 eq) and the prenylated benzaldehyde (1.0 eq) in a minimal amount of 95% ethanol.
-
Base Addition: While stirring, slowly add a solution of NaOH or KOH (1.0 - 2.0 eq) in water to the reaction mixture. The reaction is often carried out at room temperature or with gentle heating (e.g., 40°C in an ultrasound bath).[10]
-
Reaction Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC).[12] The formation of the chalcone is often indicated by a color change.
-
Precipitation and Isolation: Once the reaction is complete, cool the mixture in an ice bath to precipitate the chalcone product.[11]
-
Filtration and Washing: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with cold water to remove any remaining base.[12]
-
Drying: Allow the product to air dry completely.
-
Purification (Optional): The crude chalcone can be purified by recrystallization from ethanol to obtain a product of higher purity.[7][12]
Protocol 2: Synthesis of this compound Analog via Intramolecular Cyclization
This protocol outlines the cyclization of the prenylated chalcone to the final flavanone product.[3][5]
Materials:
-
Prenylated chalcone (from Protocol 1)
-
Sodium acetate (NaOAc)
-
Ethanol (EtOH)
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the prenylated chalcone in ethanol.
-
Catalyst Addition: Add sodium acetate to the solution.
-
Reflux: Heat the reaction mixture to reflux and maintain for several hours (e.g., 48 hours).[3]
-
Reaction Monitoring: Monitor the disappearance of the chalcone and the formation of the flavanone by TLC.
-
Workup: After completion, cool the reaction mixture to room temperature.
-
Isolation: Remove the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel.
Data Presentation
The following tables summarize the biological activity of selected this compound and its analogs.
Table 1: Aromatase Inhibitory Activity of this compound and Analogs [2][3]
| Compound | Modification | IC₅₀ (µM) |
| (±)-Abyssinone II | - | 40.95 |
| Analog 8j | Methylation of both phenols, removal of prenyl group | ~2.05 |
| Analog with 4'-OH methylated | Methylation of the 4'-hydroxyl group | Significant increase in activity |
| Analog with 7-OH methylated | Methylation of the 7-hydroxyl group | Smaller increase in activity |
Table 2: Antibacterial Activity of this compound and Chalcone Precursors [1]
| Compound | Organism | MIC (µg/mL) |
| This compound | E. faecalis (ATCC29212) | 25 |
| S. aureus (N315) | 12.5 | |
| S. pneumoniae (HM145) | 25 | |
| Chalcone 35 | E. faecalis | 25-50 |
| S. aureus | 25-50 | |
| S. pneumoniae | 25-50 | |
| Chalcone 36 | E. faecalis | 25-50 |
| S. aureus | 25-50 | |
| S. pneumoniae | 25-50 |
Signaling Pathway and Experimental Workflow
The primary mechanism of action for the anticancer activity of this compound analogs is through the inhibition of aromatase, an enzyme that catalyzes the final step of estrogen biosynthesis. By inhibiting aromatase, these compounds reduce the levels of estrogen, which can drive the growth of hormone-dependent breast cancers.
Caption: Inhibition of the aromatase pathway by this compound analogs.
The following diagram illustrates a typical workflow for the synthesis and evaluation of this compound analogs.
Caption: Experimental workflow for the development of this compound analogs.
References
- 1. Evaluation of flavonoid and resveratrol chemical libraries reveals this compound as a promising antibacterial lead - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis of this compound and related compounds as potential chemopreventive agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
- 8. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. jetir.org [jetir.org]
Scaling Up the Synthesis of Abyssinone II: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for the multi-gram synthesis of Abyssinone II, a promising natural product with potential applications in cancer chemoprevention and antibacterial therapies.
This compound is a prenylated flavonoid that has garnered significant interest for its biological activities, notably as an aromatase inhibitor.[1] Its potential as a therapeutic agent necessitates the development of efficient and scalable synthetic routes to produce sufficient quantities for further preclinical and clinical investigations. This document outlines a robust, two-step synthetic strategy involving a Claisen-Schmidt condensation followed by an intramolecular cyclization, and details a suitable purification protocol for obtaining high-purity this compound on a gram scale.
I. Overview of the Synthetic Strategy
The scaled-up synthesis of this compound is achieved through a convergent approach, beginning with the preparation of a key chalcone intermediate via a Claisen-Schmidt condensation. This is followed by the cyclization of the chalcone to the final flavanone structure. This method is advantageous for its operational simplicity and generally good yields.
II. Experimental Protocols
A. Step 1: Synthesis of the Prenylated Chalcone Intermediate via Claisen-Schmidt Condensation
This protocol details the base-catalyzed condensation of a prenylated benzaldehyde with a hydroxyacetophenone to yield the chalcone precursor to this compound.
Materials and Reagents:
-
4-Hydroxy-3-(3-methyl-2-butenyl)benzaldehyde
-
2',4'-Dihydroxyacetophenone
-
Potassium Hydroxide (KOH)
-
Ethanol (EtOH)
-
Deionized Water
-
Hydrochloric Acid (HCl), 1M
-
Ethyl Acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Equipment:
-
Three-neck round-bottom flask (1 L)
-
Mechanical stirrer
-
Reflux condenser
-
Heating mantle with temperature control
-
Separatory funnel (2 L)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
To a 1 L three-neck round-bottom flask equipped with a mechanical stirrer and a reflux condenser, add 4-hydroxy-3-(3-methyl-2-butenyl)benzaldehyde (e.g., 50 g, 1 equivalent) and 2',4'-dihydroxyacetophenone (1.1 equivalents) dissolved in ethanol (500 mL).
-
In a separate beaker, prepare a solution of potassium hydroxide (3 equivalents) in a mixture of ethanol and water (1:1, 200 mL).
-
Slowly add the KOH solution to the flask containing the aldehyde and acetophenone with vigorous stirring at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux (approximately 78-80 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and then place it in an ice bath.
-
Acidify the reaction mixture to pH 3-4 by the slow addition of 1M HCl. A precipitate will form.
-
Filter the precipitate and wash with cold deionized water until the filtrate is neutral.
-
Dry the crude chalcone product under vacuum. For further purification, the crude product can be recrystallized from ethanol or purified by column chromatography.
B. Step 2: Cyclization of the Chalcone to this compound
This protocol describes the cyclization of the prenylated chalcone intermediate to form the flavanone ring of this compound.
Materials and Reagents:
-
Prenylated Chalcone Intermediate from Step 1
-
Sodium Acetate (NaOAc)
-
Ethanol (EtOH)
-
Deionized Water
-
Ethyl Acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask (1 L)
-
Reflux condenser
-
Heating mantle with temperature control
-
Separatory funnel (2 L)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
In a 1 L round-bottom flask, dissolve the dried prenylated chalcone (e.g., 40 g, 1 equivalent) in ethanol (600 mL).
-
Add sodium acetate (3 equivalents) to the solution.
-
Heat the mixture to reflux (approximately 78-80 °C) and maintain for 8-12 hours. Monitor the reaction by TLC until the starting chalcone is consumed.[2]
-
After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.
-
To the residue, add deionized water (500 mL) and extract with ethyl acetate (3 x 300 mL).
-
Combine the organic layers and wash with brine (2 x 200 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
C. Purification of this compound by Column Chromatography
For large-scale purification of flavonoids like this compound, macroporous resin column chromatography is an effective and scalable method.[3][4]
Materials and Reagents:
-
Crude this compound
-
Macroporous Resin (e.g., AB-8)
-
Methanol (MeOH)
-
Deionized Water
-
Ethanol (EtOH)
Equipment:
-
Glass chromatography column
-
Peristaltic pump
-
Fraction collector
-
Rotary evaporator
-
High-Performance Liquid Chromatography (HPLC) system for purity analysis
Procedure:
-
Resin Preparation: Swell the macroporous resin in methanol for 24 hours, then wash thoroughly with deionized water to remove any impurities. Pack the resin into a glass column to create the stationary phase.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of methanol and then dilute with deionized water. Load the sample solution onto the prepared column at a controlled flow rate.
-
Washing: Wash the column with deionized water to remove highly polar impurities.
-
Elution: Elute the column with a stepwise gradient of ethanol in water (e.g., 20%, 40%, 60%, 80% ethanol). Collect fractions using a fraction collector.
-
Fraction Analysis: Analyze the collected fractions by TLC or HPLC to identify those containing pure this compound.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
-
Final Purity Check: Determine the final purity of the this compound product using analytical HPLC.
III. Data Presentation
The following tables summarize the expected quantitative data for the scaled-up synthesis of this compound.
Table 1: Reagent Quantities for Multi-Gram Synthesis
| Step | Reagent | Molecular Weight ( g/mol ) | Molar Ratio | Quantity (g) |
| 1 | 4-Hydroxy-3-(3-methyl-2-butenyl)benzaldehyde | 190.24 | 1.0 | 50.0 |
| 1 | 2',4'-Dihydroxyacetophenone | 152.15 | 1.1 | 43.8 |
| 1 | Potassium Hydroxide (KOH) | 56.11 | 3.0 | 44.2 |
| 2 | Prenylated Chalcone Intermediate | 324.38 | 1.0 | 40.0 |
| 2 | Sodium Acetate (NaOAc) | 82.03 | 3.0 | 30.3 |
Table 2: Expected Yields and Purity at Each Stage
| Stage | Expected Yield (%) | Purity (by HPLC) (%) |
| Crude Prenylated Chalcone | 85-95 | >80 |
| Crude this compound (after cyclization) | 70-85 | >75 |
| Purified this compound (after column) | 80-90 (of crude) | >98 |
IV. Visualizations
A. Synthetic Pathway
Caption: Synthetic route to this compound.
B. Experimental Workflow for Purification
Caption: Purification workflow for this compound.
C. Aromatase Inhibition Signaling Pathway
This compound has been identified as an inhibitor of aromatase, an enzyme crucial for the biosynthesis of estrogens.[5] By inhibiting aromatase, this compound can reduce estrogen levels, which is a key therapeutic strategy in hormone-dependent breast cancers.
Caption: Inhibition of aromatase by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Investigation of Flavanone Derivatives as Potential New Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aromatase inhibition by flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chalcone Synthesis by Green Claisen–Schmidt Reaction in Cationic and Nonionic Micellar Media - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lignans and flavonoids inhibit aromatase enzyme in human preadipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Total Synthesis of Abyssinone II
Welcome to the technical support center for the total synthesis of Abyssinone II. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and improve yields in their synthetic protocols.
Troubleshooting Guide
This guide provides solutions to specific issues that may be encountered during the synthesis of this compound.
Question 1: My Claisen-Schmidt condensation to form the chalcone intermediate is resulting in a low yield. What are the primary factors to investigate for optimization?
Low yields in the Claisen-Schmidt condensation are a common issue. The formation of the chalcone is a critical step, and its efficiency is highly dependent on several factors. Key areas for optimization include the choice of base, solvent, and reaction temperature.
-
Base Selection: The reaction is base-catalyzed. While strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) are effective, their concentration and the reaction medium are critical. Solid NaOH used in a solvent-free grinding method has been shown to produce quantitative yields (96-98%) of related chalcones.[1] This approach minimizes side reactions and simplifies purification.
-
Solvent System: While solvent-free conditions can be highly effective, traditional solvent-based systems are also common.[1][2] The choice of a polar solvent can influence the solubility of reactants and the reaction rate. However, complex mixtures can sometimes result, making purification difficult.[2] If using a solvent, ensure it is thoroughly dried, as water can interfere with the reaction.
-
Temperature Control: Temperature plays a significant role in reaction kinetics and selectivity. Running the reaction at elevated temperatures (e.g., 80-150°C) can increase the reaction rate, but may also promote side-product formation.[3][4] It is crucial to empirically determine the optimal temperature for your specific substrate and conditions.
-
Stoichiometry: The molar ratio of the aldehyde and ketone can be adjusted. Using a slight excess of the aldehyde may help drive the reaction to completion, but could complicate purification.
Question 2: I am observing significant side-product formation during the chalcone synthesis. How can I improve the reaction's selectivity?
Side-product formation, such as the self-condensation of the o-hydroxyacetophenone, can significantly reduce the yield of the desired chalcone. Improving selectivity requires fine-tuning the reaction conditions.
-
Controlled Addition: Add the base catalyst slowly or portion-wise to the reaction mixture. This can help to control the concentration of the enolate at any given time, disfavoring self-condensation.
-
Solvent-Free Conditions: As mentioned, adopting a solvent-free approach with a solid base like NaOH can lead to a cleaner reaction with fewer by-products.[1][3]
-
Catalyst Choice: The use of heterogeneous catalysts or milder bases can improve selectivity. For instance, some syntheses have successfully employed sodium acetate in refluxing ethanol for the subsequent cyclization step, indicating that milder bases can be effective.[5][6]
Question 3: The final cyclization of the prenylated chalcone to this compound is inefficient. What strategies can I employ to drive this reaction to completion?
The intramolecular cyclization of the chalcone to form the flavanone ring of this compound is the final key transformation. Incomplete conversion is a common hurdle.
-
Reaction Conditions: This step is typically performed in refluxing ethanol with a mild base like sodium acetate.[5][6] Ensure the reaction is allowed to proceed for a sufficient duration. Monitoring the reaction by Thin Layer Chromatography (TLC) is essential to determine the point of maximum conversion.
-
pH Control: The pH of the reaction medium is critical. The conditions must be basic enough to facilitate the Michael-type addition that initiates cyclization, but not so harsh as to cause degradation of the product.
-
Deprotection: If protecting groups are used on the hydroxyl moieties of the chalcone, their efficient removal is a prerequisite for successful cyclization. Ensure the deprotection step goes to completion before attempting the cyclization.
Frequently Asked Questions (FAQs)
Q: What is a typical overall yield for the total synthesis of this compound? A: The overall yield can vary significantly depending on the specific synthetic route and optimization of each step. While specific overall yields for this compound are not always explicitly stated in the literature, related multi-step syntheses of complex natural products often result in overall yields in the low to moderate single-digit percentages.[7] The goal of troubleshooting is to maximize the efficiency of each individual step.
Q: Are there alternative strategies to the Claisen-Schmidt condensation for forming the core structure? A: While the Claisen-Schmidt condensation is the most direct and common method for synthesizing the chalcone precursor to this compound, other carbon-carbon bond-forming reactions could theoretically be employed.[5][6] For example, palladium-catalyzed cross-coupling reactions like the Heck reaction are powerful tools for constructing complex molecular architectures, including heterocyclic systems, and have been widely used in natural product synthesis.[7][8][9][10] However, for the specific A-B ring linkage in this compound, the Claisen-Schmidt remains the most straightforward and established method.
Q: How critical is the purity of starting materials and solvents? A: Extremely critical. Impurities in starting materials can lead to side reactions, catalyst poisoning, and lower yields.[11] Solvents should be purified and dried according to standard laboratory procedures, as the presence of water or other contaminants can interfere with many of the reactions involved, particularly those using organometallic reagents or strong bases.[11]
Detailed Experimental Protocols
Protocol 1: Optimized Claisen-Schmidt Condensation for Chalcone Synthesis (General Procedure) This protocol is based on highly efficient solvent-free methods described for analogous transformations.[1]
-
Preparation: In a mortar, combine the prenylated aromatic aldehyde (1.0 eq) and the appropriate o-hydroxyacetophenone (1.0 eq).
-
Catalyst Addition: Add solid sodium hydroxide (0.2 eq).
-
Reaction: Grind the mixture thoroughly with a pestle for 5-10 minutes at room temperature. The progress of the reaction can be monitored by TLC. The reaction mixture will typically change color and solidify.
-
Work-up: Upon completion, add cold dilute HCl to the mortar to neutralize the excess NaOH.
-
Isolation: Collect the solid product by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and then wash with a small amount of cold ethanol.
-
Purification: The crude chalcone can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.
Protocol 2: Cyclization of Chalcone to this compound This protocol is adapted from procedures used for the synthesis of this compound and its analogues.[5][6]
-
Preparation: Dissolve the purified prenylated chalcone (1.0 eq) in absolute ethanol in a round-bottom flask equipped with a reflux condenser.
-
Catalyst Addition: Add anhydrous sodium acetate (3.0 eq) to the solution.
-
Reaction: Heat the mixture to reflux and maintain for 12-24 hours. Monitor the disappearance of the chalcone starting material by TLC.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.
-
Extraction: To the residue, add water and extract the product with an organic solvent such as ethyl acetate (3 x volumes).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The crude this compound can then be purified by flash column chromatography on silica gel.
Comparative Data Tables
Table 1: Optimization of Claisen-Schmidt Condensation Conditions Note: This table compiles data from analogous reactions to illustrate the effect of different conditions on yield.
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (min) | Yield (%) | Reference |
| 1 | NaOH (20) | None | Room Temp | 5 | 96-98 | [1] |
| 2 | KOH (20) | None | Room Temp | 10 | ~95 | [1] |
| 3 | [TSPi][Cl]2 (5) | None | 80 | 5 | 98 | [3] |
| 4 | MgO nanoplate | None | 150 | 15-30 | >95 | [4] |
Visualizations
Caption: A flowchart illustrating the key stages in the total synthesis of this compound.
References
- 1. A Facile Solvent Free Claisen-Schmidt Reaction: Synthesis of α,α′-bis-(Substituted-benzylidene)cycloalkanones and α,α′-bis-(Substituted-alkylidene)cycloalkanones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and biological evaluation of (+/-)-abyssinone II and its analogues as aromatase inhibitors for chemoprevention of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. organicreactions.org [organicreactions.org]
- 9. soc.chim.it [soc.chim.it]
- 10. Intramolecular Heck reaction - Wikipedia [en.wikipedia.org]
- 11. How To [chem.rochester.edu]
Technical Support Center: Prenylation of Flavonoid Precursors
Welcome to the technical support center for the prenylation of flavonoid precursors. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimental work.
I. Troubleshooting Guides & FAQs
This section provides answers to common questions and issues that may arise during the chemical or enzymatic prenylation of flavonoid precursors.
Enzymatic Prenylation
Q1: My enzymatic prenylation reaction is showing very low or no yield. What are the possible causes and how can I troubleshoot this?
A1: Low or no yield in enzymatic prenylation is a common issue. Here’s a step-by-step troubleshooting guide:
-
Enzyme Activity:
-
Inactive Enzyme: Ensure the prenyltransferase (PT) enzyme is active. Improper storage or handling can lead to denaturation. Run a positive control with a known substrate to verify enzyme activity.
-
Sub-optimal Reaction Conditions: Enzyme activity is highly dependent on pH, temperature, and cofactors. Most prenyltransferases require a divalent metal ion, typically Mg²⁺, for catalytic activity[1]. The optimal temperature for many PTs is around 30°C[2]. Verify and optimize these parameters for your specific enzyme.
-
-
Substrate Issues:
-
Substrate Specificity: Prenyltransferases often exhibit strict substrate specificity[1][3]. Confirm that your flavonoid precursor is a suitable substrate for the chosen enzyme. Some enzymes may only accept flavanones, while others prefer isoflavones or chalcones[2].
-
Substrate Inhibition: High concentrations of the flavonoid precursor or the prenyl donor (e.g., DMAPP) can sometimes inhibit the enzyme. Try varying the substrate concentrations to find the optimal range.
-
-
Reaction Components:
-
Cofactor Concentration: Ensure the correct concentration of the metal cofactor (e.g., Mg²⁺). The requirement can vary between enzymes.
-
Prenyl Donor Stability: Dimethylallyl pyrophosphate (DMAPP) and other prenyl donors can be unstable. Use fresh preparations or verify the integrity of your stock.
-
Q2: I am observing poor regioselectivity in my enzymatic prenylation, with multiple prenylated products. How can I improve this?
A2: Achieving high regioselectivity is a significant challenge. Here are some strategies to improve it:
-
Enzyme Selection: The primary determinant of regioselectivity is the enzyme itself. Some prenyltransferases are highly regiospecific, such as SfN8DT-1 which specifically prenylates at the C-8 position of flavanones[3]. If you are using a promiscuous enzyme, consider screening for a more specific one.
-
Site-Directed Mutagenesis: If the enzyme's structure is known, site-directed mutagenesis can be employed to alter the active site and improve regioselectivity for a specific position[2].
-
Reaction Conditions: While less impactful than enzyme choice, slight modifications in pH or temperature can sometimes influence the conformational state of the enzyme and subtly alter regioselectivity.
Q3: How can I purify my prenylated flavonoid from the enzymatic reaction mixture?
A3: Purification of prenylated flavonoids can be challenging due to their increased lipophilicity and potential for isomerization.
-
Extraction: After stopping the reaction (e.g., by adding methanol), the prenylated product needs to be extracted from the aqueous reaction buffer. Use an organic solvent in which your product is soluble, such as ethyl acetate[4][5].
-
Chromatography:
-
Preparative HPLC: High-performance liquid chromatography (HPLC) is the most common and effective method for purifying prenylated flavonoids[6]. A C18 reversed-phase column with a gradient of water and an organic solvent (e.g., acetonitrile or methanol) is typically used[6][7].
-
Column Chromatography: For larger scale purifications, silica gel or Sephadex column chromatography can be used. A gradient elution with solvents like hexane and ethyl acetate is often employed[4].
-
Chemical Prenylation
Q4: My chemical prenylation reaction is giving a low yield. What are the common pitfalls?
A4: Low yields in chemical prenylation are often due to side reactions and harsh reaction conditions.
-
Reaction Conditions:
-
Lewis Acid: The choice and amount of Lewis acid (e.g., ZnCl₂) are critical. An excess is often required[5].
-
Temperature: The reaction temperature needs to be carefully controlled. While refluxing may be necessary, prolonged high temperatures can lead to degradation of the flavonoid precursor and the product[5].
-
-
Side Reactions:
-
O-prenylation vs. C-prenylation: O-prenylation can be a significant side reaction. The Claisen rearrangement is often used to convert the O-prenylated intermediate to the desired C-prenylated product, but this adds another step and can have its own yield limitations[4][8][9].
-
Multiple Prenylations: The addition of more than one prenyl group can occur, leading to a mixture of products[4].
-
Oxidation: Flavonoids with multiple hydroxyl groups are susceptible to oxidation, especially under harsh reaction conditions[4][5].
-
Q5: I am struggling with the purification of my chemically synthesized prenylated flavonoid. What are the key challenges and solutions?
A5: Purification is often complicated by the presence of multiple isomers and byproducts.
-
Isomer Separation: Chemical prenylation often results in a mixture of regioisomers (e.g., C-6 and C-8 prenylation) which can be difficult to separate[4].
-
Byproduct Removal: Unreacted starting materials, O-prenylated intermediates, and multiple prenylated products need to be removed. Column chromatography followed by preparative HPLC is a common strategy[4][9].
Q6: How can I confirm the identity and structure of my purified prenylated flavonoid?
A6: A combination of analytical techniques is necessary for structural elucidation.
-
Mass Spectrometry (MS): LC-MS is invaluable for determining the molecular weight of the product and confirming the addition of the prenyl group(s). Tandem MS (MS/MS) can provide fragmentation patterns that help in identifying the position of the prenyl group[2].
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for unambiguously determining the structure, including the exact location of the prenyl group on the flavonoid skeleton. 2D NMR techniques like HMBC and HSQC are particularly useful for this.
-
UV-Vis Spectroscopy: While less specific, the UV-Vis spectrum can provide information about the flavonoid backbone and can be compared to known standards.
II. Data Presentation
Table 1: Comparison of Yields for Chemical Prenylation of Various Flavonoids
| Flavonoid Precursor | Prenylating Agent | Catalyst/Conditions | Product(s) | Yield (%) | Reference |
| Chrysin | 3-methyl-2-buten-1-ol | ZnCl₂, Ethyl Acetate, Reflux | 8-prenylchrysin & 6-prenylchrysin | 26 | [4] |
| Naringenin | 3-methyl-2-buten-1-ol | ZnCl₂, Ethyl Acetate, Reflux | 8-prenylnaringenin & 6-prenylnaringenin | 23-36 | [4][5] |
| Quercetin | 3-methyl-2-buten-1-ol | ZnCl₂, Ethyl Acetate, Reflux | Complex Mixture | Moderate | [4][5] |
| Fisetin | 3-methyl-2-buten-1-ol | ZnCl₂, Ethyl Acetate, Reflux | 5'-prenylfisetin and others | Moderate | [4][5] |
Table 2: Kinetic Parameters of Selected Flavonoid Prenyltransferases
| Enzyme | Flavonoid Substrate | K_m (µM) | V_max (relative units) | Optimal pH | Optimal Temp (°C) | Reference |
| FgPT1 | Liquiritigenin | N/A | N/A | 7.5 | 30 | [2] |
| LaPT2 | Kaempferol | ~100 | N/A | 7.0 | 30 | [10] |
| LaPT2 | Naringenin | >400 | Lower than Kaempferol | 7.0 | 30 | [10] |
Note: V_max values are often reported in relative units or as specific activity and can vary significantly based on the assay conditions and enzyme purity. N/A indicates data not available in the cited sources.
III. Experimental Protocols
Protocol 1: General Procedure for Enzymatic Prenylation of a Flavonoid Precursor
-
Reaction Setup:
-
In a microcentrifuge tube, prepare the reaction mixture containing:
-
MOPS buffer (25 mM, pH 7.0)
-
Dithiothreitol (DTT) (1 mM)
-
MgCl₂ (10 mM)
-
Flavonoid substrate (100 µM, dissolved in a minimal amount of DMSO)
-
Dimethylallyl pyrophosphate (DMAPP) (200 µM)
-
-
The total reaction volume is typically 200 µL.
-
-
Enzyme Addition:
-
Add the purified prenyltransferase enzyme (e.g., 10-20 µg of total microsomal protein if using a membrane-bound enzyme) to the reaction mixture to initiate the reaction.
-
-
Incubation:
-
Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 30°C) for a predetermined time (e.g., 30 minutes to several hours). The incubation time should be optimized based on preliminary experiments.
-
-
Reaction Termination:
-
Stop the reaction by adding an equal volume of methanol (200 µL).
-
-
Extraction and Analysis:
-
Centrifuge the mixture to pellet any precipitated protein.
-
Transfer the supernatant to a new tube.
-
The product can be directly analyzed by LC-MS or further purified. For purification, the methanol can be evaporated, and the aqueous residue can be extracted with ethyl acetate.
-
Protocol 2: General Procedure for Chemical Prenylation of a Flavonoid Precursor
-
Reaction Setup:
-
In a round-bottom flask, dissolve the flavonoid precursor (1 molar equivalent) and anhydrous ZnCl₂ (4 molar equivalents) in ethyl acetate (e.g., 100 mL).
-
Stir the mixture vigorously.
-
-
Addition of Prenylating Agent:
-
Slowly add a solution of the prenylating agent, such as 3-methyl-2-buten-1-ol (4 molar equivalents), in ethyl acetate (e.g., 10 mL) dropwise over 1 hour at 40°C.
-
-
Reaction:
-
After the addition is complete, heat the reaction mixture to reflux and continue stirring for approximately 4 hours. Monitor the reaction progress by TLC or LC-MS.
-
-
Work-up:
-
Cool the reaction mixture and add water adjusted to pH 1 to decompose the ZnCl₂.
-
Separate the organic layer. Extract the aqueous layer with additional ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure.
-
-
Purification:
-
The crude product can be purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate, followed by preparative HPLC for final purification of isomers.
-
IV. Visualizations
Caption: Workflow for a typical enzymatic prenylation experiment.
Caption: General workflow for chemical prenylation of flavonoids.
Caption: Troubleshooting decision tree for low product yield.
References
- 1. Phytochemistry and pharmacology of natural prenylated flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Prenylation of Flavanones by an Aromatic Prenyltransferase from Fusarium globosum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regio‐ and Stereospecific Prenylation of Flavonoids by Sophora flavescens Prenyltransferase | Semantic Scholar [semanticscholar.org]
- 4. Prenylated Flavonoids with Potential Antimicrobial Activity: Synthesis, Biological Activity, and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Analytical methods for quantitation of prenylated flavonoids from hops - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Preparation of Synthetic and Natural Derivatives of Flavonoids Using Suzuki–Miyaura Cross-Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Frontiers | LaPT2 Gene Encodes a Flavonoid Prenyltransferase in White Lupin [frontiersin.org]
abyssinone II solubility in common laboratory solvents
This technical support center provides guidance for researchers, scientists, and drug development professionals working with abyssinone II. The following information addresses common questions and troubleshooting scenarios related to its solubility in typical laboratory solvents.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in common laboratory solvents?
Q2: I am having trouble dissolving this compound. What can I do?
A2: If you are experiencing difficulty dissolving this compound, consider the following troubleshooting steps:
-
Increase the temperature: Gently warming the solvent can increase the solubility of many compounds. However, be cautious of potential degradation at high temperatures.
-
Use sonication: Applying ultrasonic waves can help to break down aggregates and enhance dissolution.
-
Try a different solvent: If this compound is not dissolving in your current solvent, refer to the solubility table below for suitable alternatives. For example, if you are struggling with an aqueous solution, switching to DMSO or ethanol should yield better results.
-
Check the purity of the compound: Impurities can sometimes affect solubility.
Q3: Is this compound stable in all solvents?
A3: The stability of flavonoids can be solvent-dependent. For long-term storage, it is advisable to keep this compound in a non-reactive solvent, such as DMSO, and store it at a low temperature (e.g., -20°C) to minimize degradation. Avoid prolonged exposure to light and extreme pH conditions.
Solubility Data
Based on the general solubility of structurally similar flavonoids, the expected qualitative solubility of this compound is summarized in the table below.[1][2] It is important to note that these are predictions and experimental verification is recommended.
| Solvent | Chemical Formula | Type | Expected Solubility of this compound |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Polar Aprotic | High |
| Ethanol | C₂H₅OH | Polar Protic | Moderate to High |
| Methanol | CH₃OH | Polar Protic | Moderate |
| Water | H₂O | Polar Protic | Low |
| Acetone | C₃H₆O | Polar Aprotic | Moderate |
| Chloroform | CHCl₃ | Non-polar | Moderate to Low |
| Hexane | C₆H₁₄ | Non-polar | Low |
Experimental Protocol: Determination of this compound Solubility
This section outlines a detailed methodology for determining the solubility of this compound in a specific solvent using the shake-flask method, a common and reliable technique.[3]
Materials:
-
This compound (solid)
-
Selected solvent (e.g., DMSO, ethanol)
-
Vials with screw caps
-
Orbital shaker or vortex mixer
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system
-
Analytical balance
-
Volumetric flasks and pipettes
Methodology:
-
Preparation of Supersaturated Solutions:
-
Add an excess amount of solid this compound to a series of vials, each containing a known volume of the selected solvent.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials on an orbital shaker or use a vortex mixer to agitate the solutions.
-
Allow the solutions to equilibrate for a set period (e.g., 24-48 hours) at a constant temperature. This ensures that the solvent is fully saturated with the compound.
-
-
Separation of Undissolved Solid:
-
After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid this compound.
-
-
Sample Preparation for Analysis:
-
Carefully collect an aliquot of the clear supernatant.
-
Dilute the supernatant with the same solvent to a concentration that falls within the linear range of the analytical method (e.g., HPLC).
-
-
Quantification:
-
Analyze the diluted samples using a validated HPLC method to determine the concentration of dissolved this compound.
-
The solubility is then calculated from the measured concentration and the dilution factor.
-
Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.
Caption: Experimental workflow for determining this compound solubility.
References
- 1. Environmentally Friendly Methods for Flavonoid Extraction from Plant Material: Impact of Their Operating Conditions on Yield and Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Development of a method for the quantitative determination of the solubility limits of poorly soluble in water substances on the example of quercetin | ScienceRise: Pharmaceutical Science [journals.uran.ua]
Technical Support Center: Enhancing the Aqueous Solubility of Abyssinone II
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the poor aqueous solubility of abyssinone II. Detailed experimental protocols and visual workflows are included to facilitate successful experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its aqueous solubility a concern?
A1: this compound is a prenylated flavanone, a type of flavonoid compound.[1] Like many flavonoids, particularly those with lipophilic prenyl groups, this compound exhibits poor water solubility.[2][3][4][5] This low aqueous solubility can significantly hinder its bioavailability and limit its therapeutic potential in both in vitro and in vivo studies, as it may lead to precipitation in aqueous experimental media or poor absorption upon administration.[6]
Q2: I am having trouble dissolving my sample of this compound, even in DMSO. What could be the issue?
A2: While DMSO is a powerful solvent for many hydrophobic compounds, several factors can lead to dissolution problems.[7] Firstly, ensure you are using anhydrous DMSO, as it is highly hygroscopic and absorbed water can reduce its solvating power for highly non-polar compounds.[7][8] Gentle heating or sonication can also aid in dissolution, provided the compound is thermally stable.[7] If the compound still does not dissolve, it may be necessary to try a different solvent or a combination of solvents.
Q3: My this compound sample dissolves in DMSO, but precipitates when I dilute it with an aqueous buffer for my cell-based assay. How can I prevent this?
A3: This is a common issue known as "precipitation upon dilution." It occurs when a compound that is soluble in a high concentration of an organic solvent is introduced into an aqueous environment where its solubility is much lower. To mitigate this, it is recommended to perform a stepwise dilution.[9] Additionally, ensure the final concentration of DMSO in your cell culture medium is low, typically less than 0.5%, to avoid cellular toxicity.[9] If precipitation persists, consider using a formulation approach to enhance the aqueous solubility of this compound, such as complexation with cyclodextrins or creating a solid dispersion. The use of co-solvents in the final solution, such as PEG400 or glycerol, can also help maintain solubility.[9]
Q4: What are the most common strategies to enhance the aqueous solubility of flavonoids like this compound?
A4: Several techniques are employed to improve the solubility of poorly water-soluble flavonoids. These can be broadly categorized as physical and chemical modifications. Physical methods include particle size reduction techniques like micronization and nanosizing to increase the surface area for dissolution.[10] Chemical and formulation approaches include the use of co-solvents, surfactants, complexing agents like cyclodextrins, and the formation of solid dispersions or lipid-based formulations.[6][10]
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| This compound powder is not dissolving in the initial organic solvent (e.g., DMSO, ethanol). | 1. Solvent is not pure (e.g., contains water).2. Insufficient solvent volume.3. Compound requires more energy to dissolve. | 1. Use a fresh, anhydrous bottle of the solvent.[7]2. Increase the solvent volume.3. Gently warm the solution or use an ultrasonic bath to aid dissolution.[7] |
| Precipitation occurs immediately upon adding the this compound stock solution (in organic solvent) to an aqueous buffer. | 1. The aqueous solubility limit has been exceeded.2. Rapid change in solvent polarity. | 1. Decrease the final concentration of this compound.2. Perform a stepwise dilution, adding the stock solution to the aqueous buffer slowly while vortexing.[9]3. Consider using a solubility-enhancing formulation (see protocols below). |
| The prepared solution is cloudy or forms a suspension over time. | 1. The compound is not fully solubilized.2. The compound is degrading or aggregating in the chosen solvent system. | 1. Filter the solution through a 0.22 µm filter to remove undissolved particles.2. Evaluate the stability of this compound in the chosen solvent system over time. Consider preparing fresh solutions for each experiment. |
| Inconsistent results in biological assays. | 1. Variable amounts of dissolved this compound due to solubility issues.2. Toxicity from high concentrations of organic co-solvents. | 1. Implement a robust solubility enhancement technique to ensure consistent concentrations.2. Ensure the final concentration of any organic solvent (e.g., DMSO) is below the toxic threshold for the experimental system (typically <0.5% for cell cultures).[9] |
Quantitative Data on Solubility Enhancement
| Formulation | This compound Concentration | Aqueous Medium | Solubility (µg/mL) | Fold Increase |
| Unformulated this compound | N/A | Deionized Water | Experimentally Determined | 1 |
| Unformulated this compound | N/A | PBS, pH 7.4 | Experimentally Determined | - |
| This compound-HP-β-CD Complex | 1:1 Molar Ratio | PBS, pH 7.4 | Experimentally Determined | - |
| This compound-Poloxamer 188 Solid Dispersion | 1:5 Weight Ratio | PBS, pH 7.4 | Experimentally Determined | - |
Note: The effectiveness of each technique will depend on the specific experimental conditions and the chosen carrier ratios.
Experimental Protocols
Protocol 1: Enhancing Solubility using Cyclodextrin Complexation (Co-precipitation Method)
This protocol is adapted from methods used for other poorly soluble flavonoids like quercetin.[11]
Objective: To prepare an inclusion complex of this compound with hydroxypropyl-β-cyclodextrin (HP-β-CD) to improve its aqueous solubility.
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Ethanol
-
Deionized water
-
Magnetic stirrer with heating plate
-
0.22 µm syringe filter
-
Lyophilizer (Freeze-dryer)
Procedure:
-
Preparation of HP-β-CD Solution: Prepare an aqueous solution of HP-β-CD (e.g., 20 mM) in deionized water. Stir until fully dissolved.
-
Preparation of this compound Solution: Prepare a concentrated solution of this compound (e.g., 10 mM) in ethanol.
-
Complexation: Slowly add the this compound solution dropwise to the stirring HP-β-CD solution. A 1:1 molar ratio is a good starting point.
-
Equilibration: Seal the container and stir the mixture at room temperature for 24-48 hours, protected from light.
-
Solvent Removal: Remove the ethanol from the mixture using a rotary evaporator.
-
Filtration: Filter the resulting aqueous solution through a 0.22 µm syringe filter to remove any un-complexed, precipitated this compound.
-
Lyophilization: Freeze the filtered solution and lyophilize for 48 hours to obtain a dry powder of the this compound-HP-β-CD inclusion complex.
-
Solubility Assessment: Determine the aqueous solubility of the complex by adding the powder to a known volume of aqueous buffer, equilibrating, and measuring the concentration of dissolved this compound via UV-Vis spectroscopy or HPLC.
Protocol 2: Preparation of an this compound Solid Dispersion (Solvent Evaporation Method)
This protocol is based on a general method for preparing solid dispersions of flavonoids.[12]
Objective: To prepare a solid dispersion of this compound with a hydrophilic polymer (e.g., Poloxamer 188) to enhance its dissolution rate.
Materials:
-
This compound
-
Poloxamer 188 (or other suitable polymer like PVP K30)
-
Ethanol (or other suitable volatile solvent)
-
Rotary evaporator
-
Vacuum oven
-
Mortar and pestle
Procedure:
-
Dissolution: Dissolve a specific weight ratio of this compound and Poloxamer 188 (e.g., 1:5 w/w) in a sufficient volume of ethanol in a round-bottom flask. Ensure complete dissolution.
-
Solvent Evaporation: Remove the ethanol using a rotary evaporator at a controlled temperature (e.g., 40-50°C) until a thin film is formed on the flask wall.
-
Drying: Place the flask in a vacuum oven at 40°C for 24 hours to remove any residual solvent.
-
Pulverization: Scrape the dried solid dispersion from the flask and pulverize it into a fine powder using a mortar and pestle.
-
Storage: Store the resulting powder in a desiccator.
-
Dissolution Testing: Compare the dissolution rate of the solid dispersion to that of the pure this compound in an aqueous buffer. This can be done by adding a known amount of each to the buffer, taking samples at various time points, and measuring the concentration of dissolved this compound by HPLC.[12]
Visualizations
Caption: Decision workflow for handling this compound solubility issues.
Caption: Cyclodextrin enhances solubility by encapsulating the hydrophobic drug.
References
- 1. Abyssinones and related flavonoids as potential steroidogenesis modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Phytochemistry and pharmacology of natural prenylated flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.cn [medchemexpress.cn]
- 10. jneonatalsurg.com [jneonatalsurg.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Preparation and In Vitro Evaluation of Solid Dispersions of Total Flavones of Hippophae rhamnoides L - PMC [pmc.ncbi.nlm.nih.gov]
preventing degradation of abyssinone II in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Abyssinone II. The information is designed to help prevent its degradation in solution and to offer insights into its biological mechanisms.
Frequently Asked Questions (FAQs)
Q1: What are the main factors that can cause the degradation of this compound in solution?
A1: Like many flavonoids, this compound is susceptible to degradation from several factors. The primary contributors to its instability in solution are:
-
Light Exposure: Photodegradation is a significant concern for many flavonoids. Exposure to UV or even ambient light can lead to the breakdown of the molecular structure.[1] It is crucial to protect this compound solutions from light.
-
pH: The stability of flavonoids is often pH-dependent. Extreme acidic or basic conditions can catalyze hydrolysis and other degradation reactions.[2]
-
Temperature: Elevated temperatures can accelerate the rate of degradation.[3][4] Long-term storage at room temperature or higher is generally not recommended.
-
Oxygen: The presence of dissolved oxygen can lead to oxidative degradation of the flavonoid structure.[1]
Q2: What is the recommended solvent for dissolving and storing this compound?
Q3: How can I monitor the degradation of my this compound solution?
A3: The most reliable method for monitoring the degradation of this compound is through analytical chromatography techniques such as High-Performance Liquid Chromatography (HPLC) coupled with a UV detector (HPLC-UV) or Mass Spectrometry (LC-MS). These methods can separate this compound from its degradation products and allow for quantification of the remaining intact compound.[6]
Q4: Are there any known degradation products of this compound?
A4: While specific degradation products of this compound have not been extensively characterized in the literature, studies on similar flavanones suggest potential degradation pathways. These can include oxidation, hydrolysis of the heterocyclic C ring, and other rearrangements. Identifying these products typically requires techniques like LC-MS/MS to determine their mass and fragmentation patterns.
Troubleshooting Guides
Issue 1: Loss of biological activity of this compound in my experiments.
| Possible Cause | Troubleshooting Step |
| Degradation due to improper storage | 1. Review your storage conditions. Are stock solutions stored at -20°C or -80°C in a light-protected container? 2. Avoid repeated freeze-thaw cycles by preparing single-use aliquots. 3. Verify the age of the stock solution. Consider preparing a fresh stock. |
| Photodegradation during experiment | 1. Protect your experimental setup from direct light. Use amber-colored tubes or cover your plates with foil. 2. Minimize the time the this compound solution is exposed to light. |
| pH instability in experimental buffer | 1. Check the pH of your experimental buffer. Flavonoid stability can be pH-dependent.[2] 2. If possible, perform a pilot study to assess the stability of this compound in your specific buffer system over the time course of your experiment. |
| Oxidation | 1. De-gas your solvents and buffers to minimize dissolved oxygen. 2. Consider adding an antioxidant to your solution, but first, ensure it does not interfere with your experimental assay. |
Issue 2: Inconsistent results between experimental replicates.
| Possible Cause | Troubleshooting Step |
| Incomplete dissolution of this compound | 1. Ensure complete dissolution of the compound in the solvent before preparing dilutions. Gentle warming or sonication may aid dissolution, but be cautious of potential degradation at higher temperatures. |
| Precipitation of this compound in aqueous buffer | 1. This compound is a lipophilic molecule and may precipitate when diluted into aqueous buffers. 2. Observe the solution for any visible precipitate after dilution. 3. Consider using a small percentage of an organic co-solvent (like DMSO or ethanol) in your final assay buffer to maintain solubility, ensuring the co-solvent concentration is compatible with your experimental system. |
| Adsorption to plasticware | 1. Some hydrophobic compounds can adsorb to the surface of plastic tubes and plates. 2. Consider using low-adhesion plasticware or siliconized tubes. |
Quantitative Data on Flavonoid Stability
Direct quantitative degradation kinetics for this compound are not extensively available in the literature. However, data from structurally similar flavanones, such as naringenin and 8-prenylnaringenin, can provide valuable insights into expected stability. The following tables summarize stability data for these related compounds under various conditions.
Table 1: Thermal Degradation of Naringin (a glycoside of Naringenin) in Aqueous Solution [3]
| Temperature (°C) | Degradation Rate Constant (k) (min⁻¹) | Half-life (t₁/₂) (min) |
| 100 | 0.0025 | 277 |
| 110 | 0.0051 | 136 |
| 120 | 0.0104 | 67 |
| 130 | 0.0208 | 33 |
Note: This data is for Naringin, a glycoside of Naringenin. This compound is an aglycone and may exhibit different degradation kinetics.
Table 2: Photodegradation of Naringenin in Solution [6]
| Condition | Order of Kinetics | Rate Constant (k) |
| Naringenin in polymeric nanoparticles | Zero-order | Not specified |
| Naringin in polymeric nanoparticles | First-order | Not specified |
Note: The study indicates that the photodegradation kinetics can vary depending on the specific flavonoid and its formulation.
Table 3: General Stability of 8-Prenylnaringenin (8-PN) [7][8][9]
| Condition | Observation |
| Storage | Generally considered stable under proper storage conditions (frozen, protected from light). |
| Metabolism | Does not undergo significant phase I metabolism. |
| Bioavailability | Prenylation may reduce bioavailability compared to non-prenylated naringenin. |
Experimental Protocols
Protocol 1: Stability Assessment of this compound in Solution by HPLC-UV
Objective: To determine the stability of this compound in a specific solvent or buffer under defined conditions (e.g., temperature, light exposure).
Materials:
-
This compound
-
HPLC-grade solvent (e.g., DMSO, ethanol)
-
Experimental buffer of interest
-
HPLC system with a UV detector and a C18 reverse-phase column
Methodology:
-
Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., 10 mM in DMSO).
-
Preparation of Working Solutions: Dilute the stock solution to the desired final concentration in the experimental solvent or buffer.
-
Initial Analysis (T=0): Immediately after preparation, inject an aliquot of the working solution into the HPLC system to obtain the initial peak area of this compound.
-
Incubation: Store the remaining working solution under the desired stress condition (e.g., 37°C in a water bath, exposure to a specific wavelength of light, or at a specific pH).
-
Time-Point Analysis: At predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot of the solution and inject it into the HPLC system.
-
Data Analysis:
-
Monitor the peak area of this compound at each time point.
-
Calculate the percentage of this compound remaining at each time point relative to the initial (T=0) peak area.
-
Plot the percentage of remaining this compound against time to determine the degradation kinetics.
-
Protocol 2: Identification of this compound Degradation Products by LC-MS
Objective: To identify the potential degradation products of this compound after forced degradation.
Materials:
-
This compound solution subjected to forced degradation (e.g., by exposure to acid, base, or strong light).
-
LC-MS system with a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
Methodology:
-
Sample Preparation: Subject a solution of this compound to forced degradation conditions until a significant portion (e.g., 20-80%) of the parent compound has degraded, as determined by HPLC-UV.
-
LC-MS Analysis: Inject the degraded sample into the LC-MS system.
-
Data Acquisition: Acquire data in both full scan mode to detect all ions and in fragmentation mode (MS/MS) to obtain structural information about the detected ions.
-
Data Analysis:
-
Compare the chromatogram of the degraded sample to that of a non-degraded standard to identify new peaks corresponding to degradation products.
-
Determine the accurate mass of the potential degradation products from the full scan data.
-
Analyze the fragmentation patterns from the MS/MS data to elucidate the structures of the degradation products.
-
Signaling Pathway and Workflow Diagrams
Caption: this compound inhibits key enzymes in the steroidogenesis pathway.
Caption: Proposed antibacterial mechanism of this compound.
Caption: Workflow for assessing this compound stability.
References
- 1. researchgate.net [researchgate.net]
- 2. Acidity constants of hydroxyl groups placed in nine selected flavanones from citrus fruits [iris.unical.it]
- 3. xpublication.com [xpublication.com]
- 4. Flavonoids in fruits and vegetables after thermal and nonthermal processing: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Simultaneous separation and sensitive detection of naringin and naringenin in nanoparticles by chromatographic method indicating stability and photodegradation kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scienceopen.com [scienceopen.com]
- 8. encyclopedia.pub [encyclopedia.pub]
- 9. The Potent Phytoestrogen 8-Prenylnaringenin: A Friend or a Foe? - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting abyssinone II aromatase inhibition assay variability
This guide provides troubleshooting advice and answers to frequently asked questions for researchers utilizing Abyssinone II in aromatase inhibition assays. Variability in experimental results can arise from multiple factors, and this resource aims to help you identify and address common issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it inhibit aromatase?
This compound is a prenylated flavonoid originally isolated from the plant Erythrina abyssinica.[1] It functions as an aromatase inhibitor. Aromatase (CYP19A1) is a cytochrome P450 enzyme that catalyzes the final, rate-limiting step of estrogen biosynthesis, which is the conversion of androgens (like testosterone) to estrogens.[2][3] The proposed mechanism for inhibition by this compound involves the coordination of its carbonyl oxygen with the heme iron of the aromatase enzyme, which disrupts its catalytic activity.[4]
Q2: What type of in vitro assay is typically used for screening this compound?
A common method is a fluorescence-based, cell-free assay using human recombinant aromatase.[5] These assays utilize a fluorogenic substrate, such as dibenzylfluorescein (DBF) or 7-methoxy-4-trifluoromethyl coumarin (MFC), which is converted into a highly fluorescent product by the enzyme.[2][6] The inhibitory effect of a compound like this compound is quantified by measuring the reduction in fluorescence compared to a control without the inhibitor.[6]
Q3: My IC50 value for this compound is different from published results. What could be the cause?
Discrepancies in IC50 values can arise from several factors:
-
Different Assay Formats: Results from a cell-free assay may differ from a cell-based assay due to factors like cell membrane permeability and potential metabolism of the compound.[3]
-
Reagent Variations: Using different sources or lots of enzymes, substrates, or assay buffers can introduce variability. Even using the same enzyme from two different manufacturers can lead to different results.[7]
-
Experimental Conditions: Variations in incubation time, temperature, pH, and solvent concentration (e.g., DMSO) can significantly impact enzyme kinetics and inhibitor potency.[5]
-
Compound Purity and Stability: The purity of your this compound sample and its stability in the assay buffer are critical. Degradation of the compound will lead to an overestimation of the IC50 value.
Troubleshooting Guide
Issue 1: High Variability Between Replicates
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Pipetting Inaccuracy | Calibrate your pipettes regularly. Use reverse pipetting for viscous solutions. Ensure consistent mixing in each well. |
| Inconsistent Incubation Times | Use a multi-channel pipette or automated dispenser to add reagents, especially the start/stop reagents, to minimize time differences between wells. |
| Edge Effects in Microplate | Avoid using the outer wells of the plate, as they are more prone to evaporation and temperature fluctuations. Alternatively, fill the outer wells with buffer or water to create a humidity barrier. |
| Instrumental Issues | Check the microplate reader for "hot spots" or light obstruction. Run a plate with a uniform reference dye in all wells to test for reader consistency.[7] |
| Compound Precipitation | This compound, like many flavonoids, may have limited solubility. Visually inspect wells for any signs of precipitation. If observed, consider reducing the final concentration or adjusting the assay buffer composition (e.g., adding a small percentage of a co-solvent). |
Issue 2: High Background Fluorescence or Signal in Negative Controls
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Autofluorescence of Test Compound | Test this compound in the assay buffer without the enzyme or substrate to see if it is inherently fluorescent at the assay wavelengths. If so, a correction by subtracting this background is necessary.[8] |
| Contaminated Reagents or Buffers | Prepare fresh buffers and solutions. Use high-purity, analytical-grade reagents. Check for contamination in water sources. |
| Substrate Instability/Degradation | Some fluorogenic substrates are light-sensitive and can degrade over time, leading to increased background fluorescence.[9] Prepare the substrate solution fresh for each experiment and protect it from light. |
| Well-to-Well Contamination | Be careful during pipetting to avoid splashing between wells. Use fresh pipette tips for each reagent and concentration level. |
Issue 3: Low or No Aromatase Activity (Low Signal Window)
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Inactive Enzyme | Ensure the recombinant aromatase has been stored correctly (typically at -80°C) and has not undergone multiple freeze-thaw cycles. Run a positive control with a known inhibitor (e.g., Letrozole, Aminoglutethimide) to confirm enzyme activity.[10] |
| Degraded NADPH Cofactor | The NADPH generating system is crucial for aromatase activity. Prepare the NADPH solution fresh before each assay, as it is unstable in solution. |
| Incorrect Assay Buffer Composition | Verify the pH and ionic strength of the assay buffer. Aromatase activity is sensitive to these parameters. |
| Sub-optimal Substrate Concentration | Ensure the substrate concentration is appropriate for the enzyme concentration, typically at or near the Km value for kinetic studies. If the concentration is too low, the signal will be weak. |
Quantitative Data Summary
The inhibitory activity of this compound and its analogues can vary based on structural modifications. Methylation of hydroxyl groups, for instance, has been shown to significantly increase potency.
| Compound | Modification | Reported IC50 (µM) |
| (+/-)-Abyssinone II | - | ~40.95 |
| 4'-O-Methylthis compound | Methylation of 4'-hydroxyl | >20x more potent than this compound |
| 7,4'-Di-O-Methylthis compound | Methylation of 7 and 4'-hydroxyls | Increased potency over single methylation |
| Naringenin (Positive Control) | - | 4.9 |
| Data synthesized from multiple sources for comparative purposes. Actual values may vary based on specific experimental conditions.[2][11] |
Experimental Protocols
Protocol: Cell-Free Fluorescence-Based Aromatase Inhibition Assay
This protocol is a generalized procedure based on common methodologies for screening aromatase inhibitors.[5]
1. Reagent Preparation:
- Aromatase Assay Buffer: Prepare a suitable buffer (e.g., phosphate buffer, pH 7.4).
- Recombinant Human Aromatase: Dilute the enzyme stock to the desired working concentration (e.g., 2X) in cold assay buffer immediately before use. Keep on ice.
- NADPH Generating System: Prepare a solution containing NADP+, Glucose-6-Phosphate, and G6P-Dehydrogenase in assay buffer. Prepare this fresh.
- Fluorogenic Substrate: Prepare the substrate (e.g., DBF) stock solution in DMSO and dilute to a working concentration in assay buffer. Protect from light.
- Test Compound (this compound): Prepare a stock solution in 100% DMSO. Create a serial dilution series to generate a dose-response curve. The final DMSO concentration in the well should be kept low (e.g., <1%).
- Positive Control: Prepare a dilution series of a known inhibitor (e.g., Letrozole).
2. Assay Procedure (96-well plate format):
- Add 50 µL of the Aromatase/NADPH generating system mixture to each well.
- Add 25 µL of the test compound (this compound) or control (DMSO for negative control, known inhibitor for positive control) at various concentrations to the appropriate wells.
- Pre-incubate the plate for 10-15 minutes at 37°C to allow the inhibitor to bind to the enzyme.
- Initiate the reaction by adding 25 µL of the fluorogenic substrate to all wells.
- Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.
- Measure the fluorescence kinetically over a period of 30-60 minutes, or as a single endpoint reading after a fixed incubation time. Use excitation/emission wavelengths appropriate for the chosen substrate (e.g., 485 nm excitation / 535 nm emission for fluorescein-based products).[2]
3. Data Analysis:
- Subtract the background fluorescence (wells with no enzyme).
- Calculate the percentage of inhibition for each concentration of this compound relative to the negative control (DMSO).
- % Inhibition = 100 * (1 - (Signal_Inhibitor / Signal_DMSO))
- Plot the % Inhibition against the logarithm of the inhibitor concentration.
- Fit the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism) to determine the IC50 value.
Visualizations
Aromatase Inhibition by this compound
Caption: Mechanism of aromatase inhibition by this compound.
Experimental Workflow for Aromatase Inhibition Assay
Caption: Workflow for a fluorescence-based aromatase inhibition assay.
References
- 1. Abyssinones and related flavonoids as potential steroidogenesis modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. turkjps.org [turkjps.org]
- 4. researchgate.net [researchgate.net]
- 5. Targeting allosteric sites of human aromatase: a comprehensive in-silico and in-vitro workflow to find potential plant-based anti-breast cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jtgga.org [jtgga.org]
- 7. Protein and Enzyme Activity Assays Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. Fluorometric Enzyme Assays - Creative Enzymes [creative-enzymes.com]
- 10. epa.gov [epa.gov]
- 11. Synthesis and biological evaluation of (+/-)-abyssinone II and its analogues as aromatase inhibitors for chemoprevention of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
overcoming interference in abyssinone II HPLC analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming interference and other challenges during the HPLC analysis of Abyssinone II and related flavonoids.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of peak tailing in flavonoid analysis and how can I resolve them?
Peak tailing, where the latter half of the peak is wider than the front half, is a frequent issue in the HPLC analysis of flavonoids like this compound. This phenomenon can compromise resolution and the accuracy of quantification. The primary causes and their solutions are outlined below:
-
Secondary Interactions: Flavonoids can interact with residual silanol groups on the silica-based stationary phase of the HPLC column. This is a common cause of peak tailing, especially for basic compounds.[1][2]
-
Column Degradation: Over time, the stationary phase of the column can degrade, leading to poor peak shapes.
-
Solution: Use a guard column to protect the analytical column from strongly retained or reactive compounds in the sample.[3] If the column performance has significantly deteriorated, it may need to be replaced.
-
-
Mismatched Sample Solvent: If the sample is dissolved in a solvent much stronger than the mobile phase, it can lead to peak distortion.
-
Solution: Whenever possible, dissolve the sample in the initial mobile phase.
-
Q2: My this compound peak is showing fronting. What is the likely cause and solution?
Peak fronting, characterized by a leading edge that is broader than the trailing edge, is less common than peak tailing but can still occur.[1][4]
-
Column Overload: The most frequent cause of peak fronting is injecting too much sample onto the column.[4] This saturates the stationary phase, causing some analyte molecules to travel through the column more quickly.
-
Solution: The simplest solution is to dilute the sample. A 1-in-10 dilution is often sufficient to resolve the issue.[4] Alternatively, reduce the injection volume.
-
-
Poor Sample Solubility: If the analyte has low solubility in the mobile phase, it can precipitate at the head of the column, leading to a distorted peak shape.
-
Solution: Ensure the sample is fully dissolved in a solvent compatible with the mobile phase.
-
Q3: I am observing co-eluting peaks with my this compound analyte. What strategies can I employ to improve separation?
Co-elution, where two or more compounds elute from the column at the same time, is a significant challenge in the analysis of complex mixtures like plant extracts.
-
Method Development Adjustments: Several parameters in the HPLC method can be adjusted to improve the resolution of closely eluting peaks.
-
Change Mobile Phase Composition: Altering the organic solvent (e.g., switching from acetonitrile to methanol) or the pH of the aqueous phase can change the selectivity of the separation.[5][6]
-
Modify the Gradient: Adjusting the gradient slope and duration can improve the separation of compounds with different polarities.[6]
-
Change the Stationary Phase: The most powerful approach to resolving co-eluting peaks is often to change the column to one with a different stationary phase chemistry.[5]
-
Adjust Column Temperature: Increasing the column temperature can sometimes improve peak resolution.[5]
-
Troubleshooting Guides
Guide 1: Resolving Co-eluting Peaks in Flavonoid Analysis
This guide provides a systematic approach to resolving overlapping peaks in the HPLC analysis of flavonoids.
Step 1: Initial Assessment
-
Confirm that the co-elution is not due to column overload by injecting a diluted sample.
-
Review the chemical structures of the potentially co-eluting compounds to understand their polarity and functional groups. This compound is a flavonoid, and interference often comes from other structurally similar flavonoids.
Step 2: Method Optimization
-
Mobile Phase Modification: A common mobile phase for flavonoid analysis is a gradient of acetonitrile and water with a small amount of acid (e.g., 0.1% formic acid).[7] Try altering the organic modifier to methanol or adjusting the concentration of the acid.
-
Gradient Adjustment: A shallower gradient can often improve the separation of closely eluting compounds.
-
Temperature Optimization: Increase the column temperature in increments of 5°C to see if resolution improves.
Step 3: Column Selection
-
If method optimization does not provide adequate separation, consider a column with a different selectivity. For example, if you are using a standard C18 column, a phenyl-hexyl or a pentafluorophenyl (PFP) stationary phase may offer different retention characteristics for flavonoids.
Quantitative Data Summary
The following table summarizes common HPLC parameters used for flavonoid analysis, which can be a starting point for method development for this compound.
| Parameter | Typical Conditions for Flavonoid Analysis |
| Column | Reversed-phase C18, 250 x 4.6 mm, 5 µm |
| Mobile Phase A | Water with 0.1% formic or acetic acid |
| Mobile Phase B | Acetonitrile or Methanol |
| Gradient | Start with a low percentage of B, increasing to a high percentage over 30-60 minutes |
| Flow Rate | 0.8 - 1.2 mL/min |
| Detection Wavelength | Diode array detector (DAD) scanning from 200-400 nm; specific wavelengths for flavonoids are often around 280 nm and 360 nm.[8] |
| Column Temperature | 25 - 40 °C |
Experimental Protocols
Protocol 1: General Sample Preparation for HPLC Analysis of Flavonoids from Plant Material
-
Extraction:
-
Homogenize the dried and powdered plant material.
-
Perform a solvent extraction using a solvent appropriate for flavonoids, such as methanol or a methanol-water mixture.[9] Sonication or reflux may be used to improve extraction efficiency.
-
-
Filtration:
-
Filter the extract through a 0.22 or 0.45 µm syringe filter to remove particulate matter that could damage the HPLC column.[10]
-
-
Solid Phase Extraction (SPE) Cleanup (Optional):
-
For complex matrices, an SPE step can be used to remove interfering compounds. A C18 SPE cartridge is often suitable for flavonoid analysis.
-
Condition the cartridge with methanol, followed by water.
-
Load the sample extract.
-
Wash the cartridge with a weak solvent to remove polar interferences.
-
Elute the flavonoids with a stronger solvent, such as methanol or acetonitrile.
-
-
Final Preparation:
-
Evaporate the solvent from the purified extract under a stream of nitrogen.
-
Reconstitute the residue in the initial mobile phase of your HPLC method.[11]
-
Visualizations
Caption: A logical workflow for troubleshooting common HPLC issues.
Caption: A typical experimental workflow for HPLC analysis.
References
- 1. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 2. waters.com [waters.com]
- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 4. m.youtube.com [m.youtube.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. drawellanalytical.com [drawellanalytical.com]
- 7. researchgate.net [researchgate.net]
- 8. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Application of HPLC and ESI-MS techniques in the analysis of phenolic acids and flavonoids from green leafy vegetables (GLVs) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sample Preparation – HPLC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 11. organomation.com [organomation.com]
optimizing incubation time for abyssinone II cytotoxicity assays
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting information and frequently asked questions for optimizing incubation time in Abyssinone II cytotoxicity assays.
Frequently Asked Questions (FAQs)
Q1: What is the optimal incubation time for an this compound cytotoxicity assay?
A1: There is no single optimal incubation time for this compound across all experiments. The ideal duration is dependent on the specific cell line being used, its doubling time, and the research question.[1][2] this compound primarily induces apoptosis, a programmed cell death process that unfolds over several hours.[3] Therefore, incubation times must be long enough to allow for these cellular processes to occur. It is highly recommended to perform a time-course experiment (e.g., 24, 48, and 72 hours) to empirically determine the most appropriate endpoint for your specific model system.[4]
Q2: How does incubation time affect the IC50 value of this compound?
A2: The half-maximal inhibitory concentration (IC50) value can significantly decrease with longer incubation times.[4] As the exposure duration increases, more cells will have completed the apoptotic process, resulting in lower cell viability at the same compound concentration. This time-dependency is a critical factor to consider when comparing results across different studies.[4][5]
Q3: Why is it important to optimize cell seeding density before determining the incubation time?
A3: Cell seeding density is a critical variable that impacts the results of cytotoxicity assays.[1] If the cell density is too low, the signal may be weak, especially at shorter incubation times.[6] Conversely, if the density is too high, cells can become over-confluent during longer incubation periods, leading to cell death from nutrient depletion and contact inhibition, which can confound the cytotoxic effects of this compound.[6]
Q4: Can this compound have different cytotoxic effects on different cell lines?
A4: Yes, this is a common observation. Different cancer cell lines possess unique genetic profiles, signaling pathways, and metabolic rates, which influence their response to cytotoxic agents like this compound.[1][5] Therefore, the potency and optimal incubation time for this compound can vary substantially between cell lines such as HeLa, MCF-7, or others.[3][5][7]
Q5: What is the mechanism of action for this compound, and how does it relate to incubation time?
A5: this compound, a prenylated flavanone, induces apoptosis through the mitochondrial pathway.[3] It has been shown to upregulate pro-apoptotic proteins like p53 and Bax while downregulating the anti-apoptotic protein Bcl-2.[3] This disruption leads to the release of cytochrome c from the mitochondria, activating caspase-3 and executing cell death.[3] Since apoptosis is a cascade of events, sufficient incubation time is necessary to observe the full cytotoxic effect.
Mechanism of Action and Experimental Workflow
The diagrams below illustrate the apoptotic signaling pathway initiated by this compound and the recommended workflow for optimizing incubation time in cytotoxicity assays.
References
- 1. researchgate.net [researchgate.net]
- 2. d-nb.info [d-nb.info]
- 3. researchgate.net [researchgate.net]
- 4. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. MTT assay overview | Abcam [abcam.com]
- 7. Abyssinones and related flavonoids as potential steroidogenesis modulators - PMC [pmc.ncbi.nlm.nih.gov]
minimizing off-target effects of abyssinone II in cell culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Abyssinone II in cell culture experiments. The information is designed to help minimize off-target effects and ensure reliable and reproducible results.
Frequently Asked Questions (FAQs)
1. What is the primary known mechanism of action of this compound?
This compound is primarily known as an inhibitor of aromatase (CYP19A1), a key enzyme in the biosynthesis of estrogens.[1] By inhibiting aromatase, this compound can modulate steroid hormone levels, which is relevant in hormone-dependent cancers such as certain types of breast cancer.
2. What are the potential off-target effects of this compound?
While a comprehensive off-target profile for this compound is not publicly available, studies suggest potential cross-reactivity with other enzymes in the steroidogenesis pathway, such as 3β-hydroxysteroid dehydrogenase (3βHSD) and 17β-hydroxysteroid dehydrogenase (17βHSD).[1] As a flavonoid, this compound may also be classified as a Pan-Assay Interference Compound (PAINS), which are molecules known to interfere with assay readouts non-specifically.[2][3] Therefore, it is crucial to perform counter-screens and secondary assays to validate any observed biological effects.
3. What is the pro-apoptotic mechanism of this compound observed in some cancer cell lines?
In human cervical carcinoma (HeLa) cells, this compound has been shown to induce apoptosis through the mitochondrial pathway.[4][5] This involves the upregulation of the tumor suppressor protein p53 and the pro-apoptotic protein Bax, alongside the downregulation of the anti-apoptotic protein Bcl-2.[4][5] This cascade leads to the release of cytochrome c and Apaf-1 from the mitochondria into the cytosol, ultimately resulting in the activation of caspase-3 and subsequent apoptosis.[4][5]
4. What are the recommended cell lines for studying the effects of this compound?
Based on existing research, the following human cancer cell lines have been used:
-
MCF-7 (breast cancer): To study its aromatase inhibitory and cytotoxic effects.[1]
-
HeLa (cervical cancer): To investigate its pro-apoptotic mechanism.[4][5]
The choice of cell line should be guided by the specific research question and the expression of the target of interest.
5. How should I prepare and store this compound for cell culture experiments?
This compound is a hydrophobic molecule. It is recommended to prepare a high-concentration stock solution in dimethyl sulfoxide (DMSO).[1] For cell culture experiments, the final concentration of DMSO should be kept low (ideally ≤ 0.1% v/v) to avoid solvent-induced cytotoxicity.[6][7] Aliquot the stock solution to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| High variability in experimental results | 1. Compound instability: this compound, like many small molecules, may degrade in solution over time. 2. Inconsistent DMSO concentration: Different final DMSO concentrations across wells can affect cell viability and compound activity. | 1. Prepare fresh dilutions of this compound from a frozen stock for each experiment. Avoid prolonged storage of working solutions. 2. Ensure the final DMSO concentration is consistent across all experimental and control wells. Include a vehicle control (DMSO only) in all experiments. |
| Unexpected cytotoxicity or off-target effects | 1. High compound concentration: Using concentrations significantly above the IC50 for the intended target can lead to off-target effects. 2. PAINS behavior: As a flavonoid, this compound may exhibit non-specific activity.[2][3] 3. Cross-reactivity: Inhibition of other cellular targets besides aromatase. | 1. Perform a dose-response curve to determine the optimal concentration range. Use the lowest concentration that elicits the desired on-target effect. 2. Perform orthogonal assays to confirm the biological effect. For example, if studying apoptosis, use multiple methods like Annexin V staining, caspase activity assays, and western blotting for apoptotic markers. 3. If possible, perform counter-screening against related targets (e.g., other steroidogenic enzymes) or use a broader off-target screening panel. |
| Compound precipitation in culture medium | 1. Low solubility: this compound is poorly soluble in aqueous solutions. 2. High final concentration: The concentration of this compound exceeds its solubility limit in the cell culture medium. | 1. Ensure the DMSO stock is fully dissolved before diluting into the medium. Sonication of the stock solution may help. 2. When diluting into the medium, add the DMSO stock to the medium and mix immediately and thoroughly. Avoid adding medium directly to the concentrated DMSO stock. 3. If precipitation persists, consider lowering the final concentration of this compound. |
Quantitative Data Summary
| Compound | Target/Assay | Cell Line/System | IC50 / MIC | Reference |
| This compound | Aromatase Inhibition | Enzyme Assay | 40.95 µM | [8] |
| This compound | Cytotoxicity (LD50) | HeLa | Not specified, but pro-apoptotic effects observed | [4][5] |
| This compound | Cytotoxicity (IC50) | MCF-7 | ~60-70 µM | [1] |
| This compound | Antibacterial Activity | E. faecalis | 25 µg/mL | [9] |
| This compound | Antibacterial Activity | S. aureus | 12.5 µg/mL | [9] |
| This compound | Antibacterial Activity | S. pneumoniae | 25 µg/mL | [9] |
Experimental Protocols
Protocol 1: Aromatase Inhibition Assay (Cell-Free)
This protocol is adapted from methodologies used for evaluating aromatase inhibitors.
-
Reagents: Recombinant human aromatase enzyme, aromatase assay buffer, NADPH-generating system, fluorogenic aromatase substrate (e.g., dibenzylfluorescein).
-
Preparation of this compound: Prepare a serial dilution of this compound in DMSO. Further dilute in aromatase assay buffer to the desired final concentrations.
-
Assay Procedure: a. In a 96-well plate, add the aromatase enzyme mix (containing the enzyme, buffer, and NADPH-generating system). b. Add the diluted this compound or vehicle control (DMSO) to the wells. c. Pre-incubate the plate at 37°C for 10-15 minutes to allow the compound to bind to the enzyme. d. Initiate the reaction by adding the fluorogenic substrate. e. Monitor the fluorescence signal over time using a plate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis: Calculate the rate of the enzymatic reaction. Determine the percent inhibition for each concentration of this compound and calculate the IC50 value.
Protocol 2: Cytotoxicity Assay (MTT Assay)
This protocol is a standard method for assessing cell viability.
-
Cell Seeding: Seed cells (e.g., MCF-7 or HeLa) in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the end of the experiment. Allow cells to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. The final DMSO concentration should be consistent and non-toxic. Remove the old medium from the cells and replace it with the medium containing this compound or vehicle control.
-
Incubation: Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Solubilization: Remove the MTT-containing medium and add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Calculate the IC50 or LD50 value.
Visualizations
Caption: Signaling pathways affected by this compound.
Caption: Experimental workflow for validating this compound's effects.
References
- 1. Abyssinones and related flavonoids as potential steroidogenesis modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pan-assay interference compounds - Wikipedia [en.wikipedia.org]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Synthetic racemates of abyssinone I and II induces apoptosis through mitochondrial pathway in human cervix carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. lifetein.com [lifetein.com]
- 7. researchgate.net [researchgate.net]
- 8. Cell-Based Assay Design for High-Content Screening of Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evaluation of flavonoid and resveratrol chemical libraries reveals this compound as a promising antibacterial lead - PMC [pmc.ncbi.nlm.nih.gov]
abyssinone II aggregation issues in aqueous solutions
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and overcoming the challenges associated with abyssinone II aggregation in aqueous solutions.
FAQs: General Questions
Q1: What is this compound and why is its solubility a concern?
This compound is a prenylated flavonoid, a class of natural compounds investigated for various biological activities, including potential anticancer and steroidogenesis modulation properties.[1][2] Like many flavonoids, this compound is a hydrophobic molecule, leading to poor water solubility.[3][4][5] This low solubility often results in the formation of aggregates in aqueous buffers, which can significantly impact experimental results.[6]
Q2: What is the recommended solvent for preparing this compound stock solutions?
For hydrophobic compounds like this compound, it is recommended to use a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or ethanol to prepare high-concentration stock solutions.[7][8][9][10] DMSO is particularly effective as it can dissolve a wide range of both polar and nonpolar compounds and is miscible with water and cell culture media.[10]
Q3: Why does my this compound precipitate when I dilute the DMSO stock solution into my aqueous experimental buffer?
This is a common issue when working with hydrophobic compounds.[7] DMSO is an excellent organic solvent, but when the stock solution is diluted into an aqueous buffer (like PBS or cell culture media), the overall percentage of DMSO decreases dramatically. The aqueous environment cannot maintain the solubility of the hydrophobic this compound, causing it to come out of solution and form a precipitate or aggregates.[11]
Q4: What is the difference between precipitation and aggregation?
Precipitation refers to the formation of visible solid particles in the solution. Aggregation is the formation of colloidal particles, which may not be visible to the naked eye but can range in size from tens to hundreds of nanometers.[6] These aggregates can remain suspended in the solution and are a common source of experimental artifacts, such as non-specific inhibition in bioassays.[6][12]
Q5: How can I detect if my this compound is aggregated?
Dynamic Light Scattering (DLS) is a primary technique used to detect and quantify the size of small molecule aggregates in a solution.[12][13][14] DLS measures fluctuations in scattered light intensity to determine particle size distribution.[13][14] An increase in particle size (e.g., diameters greater than 100 nm) compared to a buffer-only control can indicate aggregation.[13][15]
Troubleshooting Guide
Issue 1: Visible precipitate forms immediately upon diluting this compound stock into aqueous buffer.
| Possible Cause | Recommended Solution |
| Final concentration exceeds solubility limit. | The final concentration of this compound in the aqueous solution is too high. Determine the maximum achievable concentration without precipitation by performing a solubility test with serial dilutions. |
| Insufficient mixing. | When diluting the stock, add the stock solution dropwise to the aqueous buffer while vortexing or stirring vigorously. This rapid dispersion can help prevent localized high concentrations that lead to precipitation.[7] |
| Inappropriate final solvent concentration. | The final concentration of the organic co-solvent (e.g., DMSO) is too low to maintain solubility. While high DMSO levels can be toxic to cells, ensure the final concentration is sufficient. Most cell lines can tolerate up to 0.5% DMSO. |
| Buffer incompatibility. | Certain buffer components can interact with the compound, reducing its solubility.[16][17] Test solubility in different buffer systems if possible. |
Issue 2: The solution appears clear, but I am getting inconsistent or non-reproducible results in my bioassays.
| Possible Cause | Recommended Solution |
| Formation of colloidal aggregates (promiscuous inhibition). | Colloidal aggregates can non-specifically sequester proteins, leading to false-positive results in enzyme inhibition assays.[12] This is a major cause of irreproducibility. |
| Solution 1: Characterize with DLS. Use Dynamic Light Scattering (DLS) to check for the presence of aggregates.[6][14] If aggregates are detected, the compound preparation protocol needs to be optimized. | |
| Solution 2: Incorporate detergents. Add a small amount of a non-ionic detergent like Tween-20 or Triton X-100 (e.g., 0.01%) to the assay buffer. Detergents can disrupt aggregate formation. | |
| Time-dependent aggregation. | The compound may be aggregating over the course of the experiment. Prepare solutions fresh immediately before use and avoid long incubation times if possible. |
Issue 3: Low apparent potency or biological activity.
| Possible Cause | Recommended Solution |
| Aggregation reduces the effective monomer concentration. | Only the monomeric (non-aggregated) form of the compound is typically biologically active. Aggregation effectively lowers the concentration of the active species available to interact with the target. |
| Solution 1: Improve solubility with excipients. Use solubilizing agents like cyclodextrins (e.g., HP-β-CD), which can form inclusion complexes with flavonoids to significantly increase their aqueous solubility and stability.[3][18][19] | |
| Solution 2: Re-evaluate stock preparation. Prepare a less concentrated stock solution in DMSO. Diluting a lower concentration stock may result in a final solution that is below the critical aggregation concentration.[11] |
Data Presentation: Solubility Enhancement Strategies
The following table summarizes common strategies to improve the solubility of hydrophobic compounds like this compound in aqueous solutions. Note: These are representative values and should be optimized for your specific experimental system.
| Method | Agent | Typical Working Concentration | Mechanism of Action | Considerations |
| Co-solvency | DMSO | < 0.5% (in vitro) | Increases the polarity of the bulk solvent. | Can be toxic to cells at higher concentrations. |
| Surfactants | Tween-20, Triton X-100 | 0.005% - 0.1% | Forms micelles that encapsulate hydrophobic molecules. | Can interfere with some biological assays or membrane integrity. |
| Complexation | HP-β-Cyclodextrin | 1-10 mM | Forms a water-soluble inclusion complex with the compound.[3] | Can alter the effective free concentration of the compound. |
Experimental Protocols
Protocol 1: Preparation of this compound Working Solutions for Cell-Based Assays
-
Prepare Stock Solution: Dissolve this compound powder in 100% DMSO to create a high-concentration stock solution (e.g., 10-50 mM). Ensure complete dissolution by vortexing and gentle warming (37°C) if necessary.[7] Store at -20°C or -80°C.
-
Prepare Intermediate Dilution (Optional but Recommended): If the final concentration is very low, perform an intermediate dilution of the stock solution in 100% DMSO.
-
Prepare Final Working Solution: Warm the cell culture medium or desired aqueous buffer to 37°C.
-
While vigorously vortexing the medium, add the required volume of the this compound DMSO stock solution drop-by-drop. The final DMSO concentration should ideally be ≤ 0.5%.
-
Visually inspect the solution for any signs of precipitation. If the solution is cloudy, it indicates precipitation, and the concentration is too high.
-
Use the final working solution immediately to minimize the risk of time-dependent aggregation.
Protocol 2: Assessment of Aggregation by Dynamic Light Scattering (DLS)
-
Sample Preparation: Prepare the this compound solution in the final experimental buffer at the highest concentration to be used. Also, prepare a "buffer + DMSO" control sample containing the same final concentration of DMSO.
-
Filtering: Filter all solutions, including the buffer control, through a low-protein-binding syringe filter (e.g., 0.22 µm) to remove dust and extraneous particles.
-
DLS Measurement:
-
Equilibrate the DLS instrument to the desired experimental temperature.
-
Measure the buffer control first to establish a baseline particle size distribution.
-
Measure the this compound sample.
-
-
Data Analysis:
-
Analyze the intensity distribution and size distribution (diameter in nm) plots.
-
The presence of particles with hydrodynamic radii significantly larger than expected for a small molecule (e.g., >10 nm, often in the 100-1000 nm range) is indicative of aggregation.[13][15]
-
Compare the scattering intensity of the compound solution to the buffer blank. A large increase in scattering intensity suggests the formation of aggregates.[13]
-
Visualizations
Caption: Troubleshooting decision tree for this compound aggregation issues.
Caption: Impact of aggregation on a hypothetical signaling pathway.
Caption: Experimental workflow for solution preparation and validation.
References
- 1. Abyssinones and related flavonoids as potential steroidogenesis modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Chemistry and Biological Activities of Flavonoids: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Solubility of Flavonoids in Organic Solvents [scite.ai]
- 6. wyatt.com [wyatt.com]
- 7. selleckchem.com [selleckchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Solubility Guidelines for Peptides [sigmaaldrich.com]
- 10. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. news-medical.net [news-medical.net]
- 13. A Method for Identifying Small-Molecule Aggregators Using Photonic Crystal Biosensor Microplates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. MagHelix™ Dynamic Light Scattering (DLS) - Creative Biostucture Drug Discovery [drug-discovery.creative-biostructure.com]
- 15. sygnaturediscovery.com [sygnaturediscovery.com]
- 16. fastercapital.com [fastercapital.com]
- 17. reddit.com [reddit.com]
- 18. Improvement in solubility and dissolution rate of flavonoids by complexation with beta-cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Cyclodextrin-Based Delivery Systems for Flavonoids: Mechanisms, Advances, Formulation, and Application Opportunities - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Abyssinone II and Other Natural Aromatase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Abyssinone II with other prominent natural aromatase inhibitors. The content is supported by experimental data to offer an objective evaluation of their performance.
Introduction to Aromatase Inhibition
Aromatase, a cytochrome P450 enzyme (CYP19A1), is a critical enzyme in the biosynthesis of estrogens. It catalyzes the conversion of androgens, such as testosterone and androstenedione, into estrogens like estradiol and estrone.[1] In certain pathologies, particularly hormone-receptor-positive breast cancer, the inhibition of aromatase is a key therapeutic strategy to reduce estrogen levels and thereby suppress tumor growth. Natural compounds have emerged as a promising source of novel aromatase inhibitors, potentially offering alternative or complementary therapies with different side-effect profiles compared to synthetic drugs.
This compound, a prenylated flavonoid, has been identified as a natural inhibitor of aromatase. This guide will compare its inhibitory potential against other well-documented natural compounds with similar activity.
Quantitative Comparison of Natural Aromatase Inhibitors
The inhibitory potency of a compound is typically quantified by its half-maximal inhibitory concentration (IC50) or its inhibitory constant (Ki). The following table summarizes the available data for this compound and other selected natural aromatase inhibitors. It is crucial to note that the experimental conditions, such as the type of assay and the cell line or enzyme source used, can significantly influence the measured values.
| Compound | Chemical Class | IC50 / Ki Value (µM) | Assay Type | Enzyme/Cell Source | Reference |
| This compound | Flavanone | 40.95 | Not Specified | Not Specified | |
| This compound | Flavanone | 0.37 | Radiometric | Not Specified | |
| This compound | Flavanone | 62 | Fluorimetric | Not Specified | |
| Resveratrol | Stilbenoid | 25 | Tritiated Water Release | MCF-7aro cells | [2][3] |
| Curcumin | Curcuminoid | 3.49 | Not Specified | Rat CYP19A1 | [4][5][6] |
| Cyclocurcumin | Curcuminoid | 4.43 | Not Specified | Human CYP19A1 | [4][6] |
| Quercetin | Flavonol | 6.9 | Not Specified | Not Specified | [7] |
| Genistein | Isoflavone | >100 (no effect) | Tritiated Water Release | Human Preadipocytes | [8] |
| Luteolin | Flavone | Ki: 2.44 | Not Specified | Not Specified | [9] |
| Procyanidin B dimers | Proanthocyanidin | Ki: 6 | Not Specified | Not Specified | [10][11] |
| Chrysin | Flavone | 4.6 | Tritiated Water Release | Human Preadipocytes | [8] |
| Apigenin | Flavone | 20 | Tritiated Water Release | H295R cells | [12] |
| Naringenin | Flavanone | 85 | Tritiated Water Release | H295R cells | [12] |
| Biochanin A | Isoflavone | 113 | Tritiated Water Release | Human Preadipocytes | [8] |
Signaling Pathways and Experimental Workflows
To understand the context of aromatase inhibition and the methods used to evaluate it, the following diagrams illustrate the aromatase signaling pathway and a general experimental workflow for screening natural product inhibitors.
Caption: Aromatase signaling pathway showing upstream regulators, the central role of aromatase in converting androgens to estrogens, and downstream effects mediated by estrogen receptors. Natural inhibitors like this compound block the catalytic action of aromatase.
Caption: A general experimental workflow for the discovery and validation of natural aromatase inhibitors, from initial high-throughput screening to in-depth mechanistic studies.
Detailed Experimental Protocols
Tritiated Water Release Assay
This radiometric assay is a classic and reliable method for measuring aromatase activity by quantifying the release of tritiated water ([³H]₂O) during the conversion of a tritiated androgen substrate to an estrogen.
Principle: The aromatization of androgens involves the stereospecific removal of a hydrogen atom from the C1β position of the steroid ring. By using a substrate like [1β-³H]-androstenedione, the released tritium is incorporated into water. The amount of radioactivity in the aqueous phase is directly proportional to the aromatase activity.
Materials:
-
Enzyme source: Human placental microsomes, recombinant human aromatase, or cell lysates (e.g., from MCF-7aro cells).
-
Substrate: [1β-³H]-androstenedione.
-
Cofactor: NADPH (or an NADPH-generating system).
-
Test compounds (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO).
-
Phosphate buffer.
-
Chloroform or other organic solvent for extraction.
-
Dextran-coated charcoal.
-
Scintillation cocktail and scintillation counter.
Procedure:
-
Prepare reaction mixtures in microcentrifuge tubes containing phosphate buffer, the enzyme source, and the NADPH-generating system.
-
Add the test compound at various concentrations or the vehicle control.
-
Pre-incubate the mixture for a short period at 37°C.
-
Initiate the reaction by adding the tritiated substrate.
-
Incubate the reaction for a defined period (e.g., 30-60 minutes) at 37°C.
-
Stop the reaction by adding an organic solvent like chloroform to extract the unreacted substrate and steroidal products.
-
Vortex and centrifuge to separate the aqueous and organic phases.
-
Transfer the aqueous phase (containing [³H]₂O) to a new tube.
-
Add dextran-coated charcoal to the aqueous phase to adsorb any remaining traces of tritiated substrate.
-
Centrifuge and transfer the supernatant to a scintillation vial.
-
Add scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Calculate the percentage of inhibition by comparing the radioactivity in the presence of the test compound to the vehicle control.
Fluorescence-Based Aromatase Assay
This is a high-throughput compatible assay that measures the activity of aromatase using a fluorogenic substrate.
Principle: A non-fluorescent substrate is converted by aromatase into a highly fluorescent product. The increase in fluorescence intensity over time is directly proportional to the enzyme's activity.
Materials:
-
Enzyme source: Recombinant human aromatase.
-
Fluorogenic substrate (e.g., dibenzylfluorescein).
-
Cofactor: NADPH (or an NADPH-generating system).
-
Test compounds dissolved in a suitable solvent (e.g., DMSO).
-
Assay buffer.
-
Fluorescence microplate reader.
Procedure:
-
In a multi-well plate (e.g., 96-well), add the assay buffer, recombinant human aromatase, and the NADPH-generating system.
-
Add the test compound at various concentrations or the vehicle control.[13]
-
Pre-incubate the plate for a specified time (e.g., 10 minutes) at 37°C.[13]
-
Initiate the reaction by adding the fluorogenic substrate.
-
Immediately measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 488/527 nm) in kinetic mode for a defined period (e.g., 60 minutes).[13]
-
The rate of the reaction is determined from the linear portion of the fluorescence versus time curve.
-
Calculate the percentage of inhibition by comparing the reaction rates in the presence of the test compound to the vehicle control.
Conclusion
This compound demonstrates notable aromatase inhibitory activity, with IC50 values reported in the low micromolar to sub-micromolar range, making it a compound of significant interest. When compared to other natural inhibitors, its potency appears to be in a similar range to compounds like resveratrol and curcumin, and potentially more potent than some other flavonoids like naringenin and biochanin A. However, direct comparisons are challenging due to the variability in experimental setups. The detailed protocols provided for the tritiated water release and fluorescence-based assays offer standardized methods for future comparative studies. The signaling pathway and experimental workflow diagrams provide a conceptual framework for understanding the role of aromatase and the process of identifying novel natural inhibitors. Further research with standardized assays is necessary to definitively rank the potency of these natural compounds and to explore their therapeutic potential.
References
- 1. Aromatase - Wikipedia [en.wikipedia.org]
- 2. academic.oup.com [academic.oup.com]
- 3. The red wine polyphenol resveratrol displays bilevel inhibition on aromatase in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Cyclocurcumin potently inhibits human aromatase as a potential therapeutic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Flavonoid inhibition of aromatase enzyme activity in human preadipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Coadministrating luteolin minimizes the side effects of the aromatase inhibitor letrozole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Suppression of estrogen biosynthesis by procyanidin dimers in red wine and grape seeds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Induction and inhibition of aromatase (CYP19) activity by natural and synthetic flavonoid compounds in H295R human adrenocortical carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
A Comparative Guide to Aromatase Inhibition: Abyssinone II vs. Letrozole
Introduction
Aromatase, a cytochrome P450 enzyme (CYP19A1), is the rate-limiting enzyme in estrogen biosynthesis, catalyzing the conversion of androgens to estrogens.[1][2] This function makes it a critical therapeutic target for hormone-dependent diseases, particularly estrogen receptor-positive (ER+) breast cancer in postmenopausal women.[3][4] Aromatase inhibitors (AIs) effectively block estrogen production, thereby suppressing the growth of estrogen-dependent tumors.[5][6]
This guide provides a detailed comparison of two distinct aromatase inhibitors: Letrozole , a highly potent, third-generation synthetic drug widely used in clinical practice, and Abyssinone II , a naturally occurring flavonoid identified as an aromatase inhibitor.[7][8] We will explore their mechanisms of action, inhibitory potencies, and the experimental methodologies used to characterize them, offering a comprehensive resource for researchers in pharmacology and drug development.
Mechanism of Aromatase Inhibition
The primary mechanism for both inhibitors involves interaction with the aromatase enzyme's active site, but their chemical nature dictates different binding modes and potencies.
Letrozole: A Non-Steroidal, Reversible Inhibitor
Letrozole is classified as a third-generation, non-steroidal, reversible, and highly potent Type II aromatase inhibitor.[7] Its mechanism is based on competitive inhibition; it vies with the natural androgen substrates for the enzyme's active site.[6] The key structural feature of letrozole is its triazole ring. One of the nitrogen atoms in this ring coordinates with the iron atom of the heme prosthetic group within the cytochrome P450 unit of aromatase.[2][9] This interaction is crucial as it blocks the normal electron transfer process required for the aromatization of androgens, thereby halting estrogen synthesis.[7] Due to its high specificity and potency, letrozole can achieve near-complete suppression of estrogen production in peripheral tissues.[5]
This compound: A Natural Flavonoid Inhibitor
This compound is a prenylated flavonoid that has been identified as a natural inhibitor of aromatase.[8] As a flavonoid, its structure is fundamentally different from synthetic non-steroidal inhibitors like letrozole. The proposed mechanism of inhibition centers on the coordination of its carbonyl oxygen with the heme iron of the aromatase enzyme.[10] This interaction, similar in principle to letrozole's nitrogen-heme binding, interferes with the enzyme's catalytic function. Docking studies have further suggested that the 7-hydroxyl group on the flavanone structure can form hydrogen bonds with amino acid residues, such as Val370, within the active site, contributing to its binding affinity.[8]
Caption: General mechanism of aromatase inhibition.
Quantitative Comparison of Inhibitory Potency
The efficacy of an inhibitor is quantified by metrics such as the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). The data clearly show that Letrozole is several orders of magnitude more potent than this compound.
| Inhibitor | Type | IC50 Value | Ki Value | Reference(s) |
| Letrozole | Synthetic Non-Steroidal | 0.07–20 nM (cell-free) | 0.02 nM | [7][11] |
| 7.27 nM (CYP19A1) | [12] | |||
| This compound | Natural Flavonoid | 40.95 µM | Not Reported | [13][14] |
Note: IC50 values can vary based on the specific assay conditions (e.g., cell-free vs. cell-based systems).
Structural Basis of Inhibition
Molecular modeling and mutagenesis studies have provided insights into how these inhibitors interact with the aromatase active site.
Caption: Comparative binding modes of Letrozole and this compound.
Letrozole Binding Site Interaction
Letrozole, a non-steroidal inhibitor, binds reversibly to the aromatase active site.[3] Its triazole functional group directly interacts with the heme iron, preventing catalysis.[2] Site-directed mutagenesis and docking studies have identified several key amino acid residues that form van der Waals interactions with letrozole, including Phenylalanine 221 (F221), Tryptophan 224 (W224), and Methionine 374 (M374), which stabilize its position within the active site.[2]
This compound Binding Site Interaction
As a crystal structure of this compound bound to aromatase is not available, its binding mode is predicted through computational docking studies. These models suggest that the primary inhibitory action comes from the coordination of the flavanone's carbonyl oxygen with the heme iron.[10] Additionally, the 7-hydroxyl group is positioned to form a hydrogen bond with the side chain of Valine 370, further anchoring the molecule in the active site.[8]
Experimental Protocols for Aromatase Inhibition Assays
The characterization of aromatase inhibitors relies on robust in vitro assays. Below is a generalized protocol for a widely used cell-free radiometric assay.
Protocol: In Vitro Radiometric Aromatase Inhibition Assay
This method measures the conversion of a radiolabeled androgen to a radiolabeled estrogen.
-
Enzyme Preparation:
-
Source: Human placental microsomes or recombinant human CYP19A1 expressed in insect cells are commonly used sources of aromatase.[15][16]
-
Preparation: Microsomes are isolated from tissue homogenates via differential centrifugation and stored at -80°C.[15] Protein concentration is determined prior to the assay.
-
-
Assay Components:
-
Buffer: HEPES buffer (0.1 M, pH 7.3) or similar physiological buffer.[15]
-
Substrate: [1,2,6,7-³H]-Androstenedione or [4-¹⁴C]-Testosterone (typically at a concentration near the Km value).[15]
-
Cofactor: An NADPH-generating system or a saturating concentration of NADPH is required for the P450 enzyme activity.[15]
-
Test Compound: The inhibitor (e.g., this compound or Letrozole) is dissolved in a suitable solvent (like DMSO) and tested across a range of concentrations to determine the IC50 value.
-
-
Incubation:
-
The enzyme, buffer, and test compound are pre-incubated at 37°C.
-
The reaction is initiated by adding the substrate and NADPH.
-
The mixture is incubated for a defined period (e.g., 20-40 minutes) at 37°C, ensuring the reaction remains in the linear range.[15]
-
-
Reaction Termination and Product Extraction:
-
The reaction is stopped by adding an organic solvent (e.g., toluene or chloroform) and placing the mixture on ice.[15]
-
The steroid products are extracted into the organic phase.
-
The radiolabeled estrogen product, which is phenolic, is then selectively extracted from the organic phase into an aqueous alkaline solution (e.g., 1.2 M NaOH).[15]
-
-
Quantification:
-
The radioactivity of the final aqueous phase, which contains the estrogen product, is measured using a liquid scintillation counter.
-
Inhibition is calculated relative to a control reaction containing only the solvent. The IC50 value is determined by plotting percent inhibition against the logarithm of the inhibitor concentration.
-
Alternative Assays
-
Cell-Based Assay: This indirect method uses ER-positive breast cancer cell lines (e.g., MCF-7). The cells are grown in an estrogen-free medium and supplied with an androgen substrate. Aromatase activity is measured via cell proliferation (e.g., MTT assay), which is dependent on the estrogen produced.[17]
-
Fluorometric Assay: A high-throughput method using a non-radioactive, fluorogenic substrate and recombinant enzyme. The enzyme metabolizes the substrate into a fluorescent product, allowing for direct kinetic measurements.[17]
Caption: Experimental workflow for a radiometric aromatase assay.
Conclusion
Letrozole and this compound represent two distinct classes of aromatase inhibitors, highlighting the diversity of molecules capable of targeting this crucial enzyme.
-
Letrozole is a testament to rational drug design, resulting in a synthetic, non-steroidal molecule with exceptionally high potency (in the nanomolar range) and specificity. Its reversible, competitive mechanism, centered on the triazole-heme interaction, has made it a cornerstone of endocrine therapy for breast cancer.[7][18]
-
This compound , a natural flavonoid, demonstrates that compounds from natural sources can also modulate aromatase activity, albeit with significantly lower potency (in the micromolar range).[13] Its proposed mechanism, involving carbonyl-heme coordination, provides a valuable structural framework. While not potent enough for clinical use in its native form, this compound and related flavonoids serve as important lead compounds for the development of new, potentially safer, chemopreventive or therapeutic agents.[14]
For researchers, the comparison underscores the vast difference in inhibitory efficacy between a clinically optimized drug and a naturally occurring compound. It also illustrates the common experimental foundation—grounded in robust enzymatic assays—that is essential for the discovery and characterization of any potential new inhibitor, regardless of its origin.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Binding features of steroidal and nonsteroidal inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aromatase inhibitor - Wikipedia [en.wikipedia.org]
- 4. Design of Novel Letrozole Analogues Targeting Aromatase for Breast Cancer: Molecular Docking, Molecular Dynamics, and Theoretical Studies on Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The discovery and mechanism of action of letrozole - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Letrozole? [synapse.patsnap.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Abyssinones and related flavonoids as potential steroidogenesis modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. selleckchem.com [selleckchem.com]
- 12. Determining the IC50 Values for Vorozole and Letrozole, on a Series of Human Liver Cytochrome P450s, to Help Determine the Binding Site of Vorozole in the Liver - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Synthesis and biological evaluation of (+/-)-abyssinone II and its analogues as aromatase inhibitors for chemoprevention of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. 3.2. Aromatase Inhibition [bio-protocol.org]
- 16. epa.gov [epa.gov]
- 17. Advantages and Disadvantages of Two In Vitro Assays in Evaluating Aromatase Activity: “A Cell-Based and a Cell-Free Assay” - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
A Comparative Analysis of Abyssinone II and Exemestane as Aromatase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: No direct comparative studies of Abyssinone II and Exemestane were identified in the course of this research. The experimental data presented herein are compiled from various independent studies and do not represent a head-to-head comparison under the same laboratory conditions. Therefore, direct extrapolation of relative potency should be approached with caution.
Introduction
Aromatase, a cytochrome P450 enzyme, is a critical enzyme in the biosynthesis of estrogens from androgens. Its inhibition is a key therapeutic strategy in the treatment of hormone-receptor-positive breast cancer. Exemestane, a steroidal aromatase inhibitor, is an established drug in this class. This compound, a naturally occurring prenylated flavonoid, has been identified as a potential aromatase inhibitor. This guide provides a comparative overview of these two compounds, summarizing their mechanisms of action, chemical properties, and available experimental data on their biological activities.
Chemical Structures and Properties
A fundamental difference between the two compounds lies in their chemical classification. Exemestane is a steroidal compound, structurally related to the natural aromatase substrate androstenedione. In contrast, this compound is a non-steroidal prenylated flavonoid.
| Feature | This compound | Exemestane |
| Chemical Formula | C₂₀H₂₀O₄ | C₂₀H₂₄O₂ |
| Molecular Weight | 324.4 g/mol [1] | 296.40 g/mol |
| Class | Prenylated Flavonoid | Steroidal |
| IUPAC Name | 7-hydroxy-2-[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]-2,3-dihydrochromen-4-one[1] | (8R,9S,10R,13S,14S)-10,13-dimethyl-6-methylidene-7,8,9,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-3,17-dione |
Mechanism of Action
Both this compound and Exemestane target the aromatase enzyme, but their modes of inhibition differ significantly.
This compound is believed to act as a competitive inhibitor of aromatase. As a flavonoid, it is thought to bind to the active site of the enzyme, preventing the natural substrate from binding and thereby inhibiting estrogen synthesis. The presence of hydroxyl and prenyl groups on its structure is thought to contribute to its binding affinity.
Exemestane is an irreversible, mechanism-based inhibitor, also known as a "suicide inhibitor".[][3] It acts as a false substrate for aromatase. The enzyme processes Exemestane, leading to the formation of a reactive intermediate that covalently binds to the active site of the enzyme.[][3] This results in the permanent inactivation of the enzyme.[][3][4]
Quantitative Performance Data
The following tables summarize the available quantitative data for the aromatase inhibitory activity and cytotoxic effects on MCF-7 breast cancer cells for both compounds. It is crucial to reiterate that this data is collated from different studies and not from a direct comparative experiment.
Aromatase Inhibition
| Compound | IC₅₀ (Aromatase Inhibition) | Source |
| This compound | 40.95 µM[5][6] | Maiti et al., J Med Chem, 2007 |
| Exemestane | 1.3 µM | In-house assay, Pfizer |
| Exemestane | 24 nM (wild-type aromatase) | Kanamarlapudi et al., J Steroid Biochem Mol Biol, 2007 |
IC₅₀ (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.
Cytotoxicity against MCF-7 Cells
| Compound | IC₅₀ (MCF-7 Cell Proliferation) | Assay Conditions | Source |
| This compound | Not available | - | - |
| Exemestane | 24.97 µM | MTT assay, 72h exposure | Chen et al., Oncol Rep, 2016 |
Experimental Protocols
Aromatase Inhibition Assay (Tritiated Water Release Method)
This is a widely used method to determine the activity of aromatase inhibitors.
Principle: The assay measures the release of tritiated water ([³H]₂O) during the conversion of a tritiated androgen substrate (e.g., [1β-³H]-androst-4-ene-3,17-dione) to estrogen by aromatase. The amount of radioactivity in the aqueous phase is directly proportional to the aromatase activity.
Materials:
-
Human placental microsomes or recombinant human aromatase
-
[1β-³H]-androst-4-ene-3,17-dione (substrate)
-
NADPH (cofactor)
-
Test compounds (this compound, Exemestane)
-
Phosphate buffer (pH 7.4)
-
Chloroform
-
Dextran-coated charcoal
-
Scintillation cocktail
Procedure:
-
Prepare a reaction mixture containing phosphate buffer, NADPH, and human placental microsomes or recombinant aromatase.
-
Add the test compound at various concentrations.
-
Initiate the reaction by adding the tritiated substrate.
-
Incubate the mixture at 37°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by adding chloroform to extract the steroids.
-
Centrifuge to separate the aqueous and organic phases.
-
Treat the aqueous phase with dextran-coated charcoal to remove any remaining tritiated substrate.
-
Centrifuge to pellet the charcoal.
-
Transfer an aliquot of the supernatant (containing [³H]₂O) to a scintillation vial.
-
Add scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value.
MCF-7 Cell Proliferation Assay (MTT Assay)
This colorimetric assay is a standard method for assessing cell viability and proliferation.
Principle: The assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the tetrazolium dye MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to its insoluble formazan, which has a purple color. The amount of formazan produced is directly proportional to the number of viable cells.
Materials:
-
MCF-7 human breast cancer cell line
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Test compounds (this compound, Exemestane)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO) or other suitable solvent to dissolve formazan
-
96-well plates
Procedure:
-
Seed MCF-7 cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control for inhibition. For aromatase inhibitor testing, cells are often co-treated with an androgen substrate like testosterone or androstenedione.
-
Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified CO₂ incubator.
-
After the incubation period, add MTT solution to each well and incubate for another 2-4 hours.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control and determine the IC₅₀ value.
Visualizations
Signaling Pathway: Estrogen Biosynthesis and Aromatase Inhibition
Caption: Estrogen biosynthesis and mechanisms of aromatase inhibition.
Experimental Workflow: Aromatase Inhibition Assay
Caption: Workflow for the tritiated water release aromatase inhibition assay.
Logical Relationship: Types of Aromatase Inhibitors
Caption: Classification of steroidal and non-steroidal aromatase inhibitors.
References
- 1. This compound | C20H20O4 | CID 10064832 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Exemestane? [synapse.patsnap.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis and biological evaluation of (+/-)-abyssinone II and its analogues as aromatase inhibitors for chemoprevention of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Antibacterial Arsenal: A Comparative Guide to the Mechanism of Abyssinone II
For researchers, scientists, and drug development professionals, this guide provides an in-depth comparison of the antibacterial mechanism of abyssinone II against other membrane-targeting antibiotics. Supported by experimental data, this document elucidates the unique and multifaceted approach of this promising natural product.
This compound, a prenylated flavonoid, has emerged as a compelling candidate in the search for novel antibacterial agents, particularly against Gram-positive pathogens.[1] Its efficacy stems from a multi-pronged attack on fundamental bacterial processes, primarily targeting the integrity and function of the cell membrane. This guide dissects the validated mechanisms of this compound and contrasts them with established membrane-active antibiotics, offering a clear perspective on its potential therapeutic advantages.
Data Presentation: A Head-to-Head Comparison
The antibacterial potency of this compound and its comparators is summarized below. Minimum Inhibitory Concentration (MIC) values provide a quantitative measure of the concentration of an antibiotic required to inhibit the visible growth of a bacterial strain.
| Compound | Staphylococcus aureus (N315) MIC (µg/mL) | Enterococcus faecalis (ATCC29212) MIC (µg/mL) | Streptococcus pneumoniae (HM145) MIC (µg/mL) |
| This compound | 12.5[1] | 25[1] | 25[1] |
| Daptomycin | 0.5 - 3.0[2] | Not available | Not available |
| Telavancin | ≤1[3] | Not available | Not available |
| Oritavancin | 0.03 - 0.06[4][5] | ≤0.12[6] | ≤0.25[7] |
| Dalbavancin | 0.03[8] | 0.06[8] | Not available |
| Compound | Macromolecular Synthesis Inhibition in S. aureus |
| This compound | Concentration-dependent inhibition of DNA, RNA, and protein synthesis.[9] |
| Daptomycin | Inhibition of DNA, RNA, and protein synthesis secondary to membrane depolarization.[10] |
| Telavancin | Primarily inhibits cell wall synthesis; also disrupts membrane potential.[6][11] |
| Oritavancin | Inhibits transglycosylation and transpeptidation (cell wall synthesis) and disrupts the cell membrane.[1][12] |
| Dalbavancin | Inhibits cell wall biosynthesis by binding to the D-alanyl-D-alanyl residue of peptidoglycan precursors.[13] |
Experimental Protocols: The Methodologies Behind the Mechanisms
The validation of this compound's antibacterial mechanism relies on a series of key experiments. The detailed protocols for these assays are provided below to facilitate reproducibility and further investigation.
Minimum Inhibitory Concentration (MIC) Determination
The MIC is determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Preparation of Bacterial Inoculum: A fresh overnight culture of the test bacterium is diluted in cation-adjusted Mueller-Hinton broth (CAMHB) to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well of a 96-well microtiter plate.
-
Preparation of Compound Dilutions: A serial two-fold dilution of this compound (or comparator antibiotic) is prepared in CAMHB in the microtiter plate.
-
Incubation: The plate is incubated at 37°C for 16-20 hours.
-
Determination of MIC: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Bacterial Membrane Potential Assay
This assay utilizes the potentiometric fluorescent dye 3,3'-dipropylthiadicarbocyanine iodide (DiSC3(5)) to measure changes in bacterial membrane potential.
-
Cell Preparation: Bacterial cells are grown to the mid-logarithmic phase, harvested by centrifugation, washed, and resuspended in a suitable buffer (e.g., 5 mM HEPES, 20 mM glucose).
-
Dye Loading: DiSC3(5) is added to the cell suspension to a final concentration of 0.4 µM, and the mixture is incubated in the dark to allow the dye to accumulate in the polarized membranes, leading to fluorescence quenching.
-
Baseline Measurement: The baseline fluorescence is monitored using a fluorometer (excitation ~622 nm, emission ~670 nm).
-
Compound Addition: this compound or a control compound is added to the cell suspension, and the change in fluorescence is recorded over time. Membrane hyperpolarization or depolarization is indicated by a further decrease or an increase in fluorescence, respectively.
Macromolecular Biosynthesis Inhibition Assay
This assay measures the incorporation of radiolabeled precursors into DNA, RNA, and protein to assess the inhibitory effect of a compound on these essential biosynthetic pathways.
-
Preparation of Cultures: An overnight culture of the test bacterium (e.g., S. aureus) is diluted in a minimal medium and grown to early-log phase.
-
Addition of Radiolabeled Precursors: Radiolabeled precursors are added to the cultures: [³H]thymidine for DNA synthesis, [³H]uridine for RNA synthesis, and [³H]leucine for protein synthesis.
-
Addition of Test Compound: After a short pre-incubation with the radiolabels, this compound or control antibiotics (e.g., ciprofloxacin for DNA, rifampicin for RNA, tetracycline for protein) are added at various concentrations.
-
Incubation and Precipitation: The cultures are incubated for a defined period (e.g., 30 minutes). The reaction is then stopped by adding ice-cold trichloroacetic acid (TCA) to precipitate the macromolecules.
-
Quantification: The precipitated macromolecules are collected on glass fiber filters, and the incorporated radioactivity is measured using a scintillation counter. The percentage of inhibition is calculated by comparing the radioactivity in treated samples to that in untreated controls.
Mandatory Visualization: Illuminating the Mechanisms
The following diagrams, generated using Graphviz (DOT language), provide a visual representation of the antibacterial mechanism of this compound, the experimental workflow for its validation, and a comparison with other membrane-targeting antibiotics.
Caption: Proposed antibacterial mechanism of this compound.
Caption: Experimental workflow for validating antibacterial mechanism.
Caption: Comparative overview of membrane-targeting mechanisms.
References
- 1. Oritavancin: mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Serial Daptomycin Selection Generates Daptomycin-Nonsusceptible Staphylococcus aureus Strains with a Heterogeneous Vancomycin-Intermediate Phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activity of Telavancin against Staphylococci and Enterococci Determined by MIC and Resistance Selection Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oritavancin Activity against Staphylococcus aureus Causing Invasive Infections in U.S. and European Hospitals: a 5-Year International Surveillance Program - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Oritavancin activity against Staphylococcus aureus causing invasive infections in U.S. and European hospitals: a 5-year international surveillance program - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Telavancin: mechanisms of action, in vitro activity, and mechanisms of resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Oritavancin: A New Lipoglycopeptide Antibiotic in the Treatment of Gram-Positive Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antimicrobial activity of dalbavancin against Gram-positive bacteria isolated from patients hospitalized with bloodstream infection in United States and European medical centers (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evaluation of flavonoid and resveratrol chemical libraries reveals this compound as a promising antibacterial lead - PMC [pmc.ncbi.nlm.nih.gov]
- 10. What is the mechanism of Daptomycin? [synapse.patsnap.com]
- 11. go.drugbank.com [go.drugbank.com]
- 12. go.drugbank.com [go.drugbank.com]
- 13. Dalbavancin - Wikipedia [en.wikipedia.org]
Abyssinone II: A Comparative Analysis of its Efficacy Against Other Flavonoids
For Researchers, Scientists, and Drug Development Professionals
Abyssinone II, a prenylated flavanone, has garnered significant interest within the scientific community for its diverse biological activities. This guide provides a comprehensive comparison of this compound's efficacy against other notable flavonoids, supported by experimental data. The information is tailored for researchers, scientists, and professionals involved in drug discovery and development to facilitate an objective evaluation of its potential.
Quantitative Efficacy Comparison
The following tables summarize the available quantitative data comparing the biological activities of this compound with other flavonoids and standard compounds.
Table 1: Antibacterial and Antitubercular Activity
| Compound | Organism | MIC (µg/mL) | Reference |
| This compound | Mycobacterium tuberculosis | 50 | [1] |
| Flavanone 1 (prototype) | Mycobacterium tuberculosis | 100 | [1] |
| (±)-Naringenin | Mycobacterium tuberculosis | 200 | [1] |
| This compound | Enterococcus faecalis (ATCC29212) | 25 | [1] |
| This compound | Staphylococcus aureus (N315) | 12.5 | [1] |
| This compound | Streptococcus pneumoniae (HM145) | 25 | [1] |
| Diethylstilbestrol (DES) | Gram-positive bacteria | 6.25 | [1] |
Table 2: Aromatase Inhibitory and Cytotoxic Activity
| Compound | Activity | Cell Line | IC50 (µM) | Reference |
| (±)-Abyssinone II | Aromatase Inhibition | - | 40.95 | [2] |
| Most active flavanone derivative of this compound | Aromatase Inhibition | - | ~2.05 | [2] |
| This compound | Cytotoxicity | MCF-7 (Breast Cancer) | 60 - 70 | [3][4] |
| Abyssinone I | Cytotoxicity | HeLa (Cervical Cancer) | LD50 determined | [5][6] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and critical evaluation of the presented data.
Aromatase Inhibition Assay (Fluorescence-based)
This in vitro assay measures the inhibition of aromatase, a key enzyme in estrogen biosynthesis, by quantifying the reduction in the fluorescence of a substrate.[7]
Materials:
-
Test compounds (e.g., this compound)
-
Recombinant human aromatase
-
Dibenzylfluorescein (DBF) substrate
-
NADPH regenerating system (NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase, MgCl₂)
-
Potassium phosphate buffer (pH 7.4)
-
96-well microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a 96-well plate, pre-incubate the test compound with the NADPH regenerating system in potassium phosphate buffer for 10 minutes at 37°C.
-
Initiate the enzymatic reaction by adding a mixture of recombinant human aromatase and the DBF substrate to each well.
-
Incubate the plate for an additional 30 minutes at 37°C.[7]
-
Measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 530 nm.[2]
-
The percentage of aromatase inhibition is calculated by comparing the fluorescence of the wells with the test compound to the control wells (containing enzyme and substrate but no inhibitor).
-
IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[3][8]
Materials:
-
Cancer cell lines (e.g., MCF-7, HeLa)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics
-
Test compounds (e.g., this compound)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed the cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24-72 hours).[3][8]
-
After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[3][8]
-
Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.[3][8]
-
Measure the absorbance of the resulting purple solution at a wavelength of 570-590 nm using a microplate reader.[9]
-
Cell viability is expressed as a percentage of the untreated control cells.
-
IC50 values are calculated from the dose-response curves.
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the known and putative signaling pathways modulated by this compound and related flavonoids.
Caption: Apoptotic pathway induced by this compound.
Studies have shown that abyssinone I and II induce apoptosis in human cervical carcinoma (HeLa) cells through the mitochondrial pathway.[5][6] This process involves the upregulation of the tumor suppressor protein p53 and the pro-apoptotic protein Bax, alongside the downregulation of the anti-apoptotic protein Bcl-2.[5][6] This cascade of events leads to the release of cytochrome c from the mitochondria, which then activates Apaf-1 and subsequently caspase-3, culminating in programmed cell death.[5][6]
Caption: General anti-inflammatory pathway targeted by flavonoids.
While specific quantitative data for the anti-inflammatory activity of this compound is limited, flavonoids, in general, are known to exert anti-inflammatory effects by modulating key signaling pathways.[10] A primary mechanism involves the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway.[6] Prenylated flavonoids, a class to which this compound belongs, have been shown to suppress inflammatory responses.[3] This is often achieved by inhibiting the activation of IKK (IκB kinase), which prevents the degradation of IκBα and the subsequent translocation of NF-κB to the nucleus, thereby reducing the expression of pro-inflammatory genes like TNF-α, IL-6, COX-2, and iNOS.
Conclusion
This compound demonstrates notable efficacy in several key biological activities, particularly as an antibacterial, antitubercular, and aromatase-inhibiting agent. Its cytotoxic effects against certain cancer cell lines are also significant. While its anti-inflammatory and antioxidant properties are recognized, further quantitative comparative studies are required to fully elucidate its potency relative to other well-established flavonoids in these areas. The detailed experimental protocols and pathway diagrams provided in this guide offer a solid foundation for researchers to build upon in their exploration of this compound's therapeutic potential.
References
- 1. e3s-conferences.org [e3s-conferences.org]
- 2. researchgate.net [researchgate.net]
- 3. Phytochemistry and pharmacology of natural prenylated flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Flavonoids as Potential Anti-Inflammatory Molecules: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of Flavonoids on Cancer, Cardiovascular and Neurodegenerative Diseases: Role of NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Abyssinone V-4′ Methyl Ether, a Flavanone Isolated from Erythrina droogmansiana, Exhibits Cytotoxic Effects on Human Breast Cancer Cells by Induction of Apoptosis and Suppression of Invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
A Comparative Analysis of the Cytotoxic Effects of Genistein and Abyssinone II
This guide provides a detailed comparison of the cytotoxic properties of two naturally occurring flavonoids, genistein and abyssinone II. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the potential of these compounds as anticancer agents. This document summarizes quantitative experimental data, outlines methodologies for key experiments, and visualizes the cellular pathways influenced by these compounds.
Quantitative Comparison of Cytotoxicity
The cytotoxic effects of genistein and this compound have been evaluated in various cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key parameter in these assessments. The following tables summarize the reported IC50 values for both compounds in two commonly studied human cancer cell lines: HeLa (cervical cancer) and MCF-7 (breast cancer).
Table 1: Comparative Cytotoxicity (IC50) of Genistein and this compound in HeLa Cells
| Compound | IC50 Value (µM) | Incubation Time | Assay Method | Reference |
| Genistein | 126 | 24 hours | MTT | [1] |
| Genistein | 75 | 48 hours | MTT | [1] |
| Genistein | 35 | Not Specified | Not Specified | [2] |
| Genistein | 48.55 µg/mL (~179.6 µM) | Not Specified | Not Specified | [3] |
| Genistein | 10.53 µg/mL (~38.9 µM) (in stressed cells) | Not Specified | Not Specified | [3] |
| This compound | Cytotoxic effect reported, but specific IC50 not provided | Not Specified | MTT | [4] |
Table 2: Comparative Cytotoxicity (IC50) of Genistein and this compound in MCF-7 Cells
| Compound | IC50 Value (µM) | Incubation Time | Assay Method | Reference |
| Genistein | 47.5 | Not Specified | Not Specified | [5] |
| Genistein | 6.5 - 12.0 µg/mL (~24 - 44.4 µM) | Not Specified | Not Specified | [6] |
| This compound | ~60 - 70 | 24 hours | MTT | [7] |
Experimental Protocols
The most common method used to determine the cytotoxic effects of these compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is indicative of cell viability.
MTT Assay Protocol
-
Cell Seeding: Cancer cells (e.g., HeLa or MCF-7) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of genistein or this compound. A control group of cells is treated with the vehicle (e.g., DMSO) only.
-
Incubation: The plates are incubated for a specified period, typically 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, a solution of MTT is added to each well.
-
Formazan Solubilization: The plates are incubated for a further 2-4 hours, during which metabolically active cells convert the yellow MTT into purple formazan crystals. A solubilizing agent (e.g., DMSO or a specialized buffer) is then added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (usually between 500 and 600 nm).
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the control. The IC50 value is then determined from the dose-response curve.
Signaling Pathways
Both genistein and this compound exert their cytotoxic effects by modulating various intracellular signaling pathways that are critical for cancer cell proliferation, survival, and apoptosis.
Genistein's Mechanism of Action
Genistein is known to interact with multiple signaling pathways, often leading to the induction of apoptosis and inhibition of cell growth.[4][6]
Caption: Genistein's inhibitory effects on key signaling pathways.
This compound's Mechanism of Action
This compound has been shown to induce apoptosis through the mitochondrial pathway.[4]
Caption: this compound's induction of the mitochondrial apoptosis pathway.
Experimental Workflow
The general workflow for comparing the cytotoxic effects of genistein and this compound is outlined below.
Caption: General workflow for comparing cytotoxic effects.
References
- 1. researchgate.net [researchgate.net]
- 2. A Comprehensive Review of Genistein’s Effects in Preclinical Models of Cervical Cancer [mdpi.com]
- 3. Genistein promotes cell death of ethanol-stressed HeLa cells through the continuation of apoptosis or secondary necrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Effects of Genistein at Different Concentrations on MCF-7 Breast Cancer Cells and BJ Dermal Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular Pathways of Genistein Activity in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Abyssinones and related flavonoids as potential steroidogenesis modulators - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of Abyssinone II Activity in Diverse Assay Formats: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activity of Abyssinone II, a naturally occurring prenylated flavonoid, as determined by various in vitro assay formats. The performance of this compound across different experimental setups is summarized, with supporting data and detailed methodologies to aid in the design and interpretation of future studies.
Executive Summary
This compound has demonstrated a range of biological activities, including aromatase inhibition, potential estrogenic effects, and antibacterial properties. The measured potency of this compound can vary depending on the assay format employed. This guide cross-validates these activities by presenting quantitative data from multiple assay types, offering a comprehensive overview of its bioactivity profile.
Data Presentation: Quantitative Activity of this compound
The following tables summarize the quantitative data for this compound activity in different assay formats.
| Activity | Assay Format | Target/Cell Line | Metric | Value | Reference |
| Aromatase Inhibition | Fluorometric (Dibenzylfluorescein) | Recombinant Aromatase | IC50 | 40.95 µM | [1][2] |
| Cytotoxicity | MTT Assay | MCF-7 (Breast Cancer) | IC50 | Not explicitly stated, but activity is observed | [3][4] |
| Antibacterial Activity | Microbroth Dilution | E. faecalis (ATCC29212) | MIC | 25 µg/mL | [5] |
| S. aureus (N315) | MIC | 12.5 µg/mL | [5] | ||
| S. pneumoniae (HM145) | MIC | 25 µg/mL | [5] | ||
| M. tuberculosis (H37Rv) | MIC | 50 µg/mL | [5] | ||
| Mechanistic Antibacterial Activity | Membrane Potential Assay | S. aureus | Hyperpolarization | Observed | [5] |
| Macromolecular Synthesis Assay | S. aureus | Inhibition of DNA, RNA, and protein synthesis | Observed | [5] |
Signaling Pathway: Steroidogenesis and Aromatase Inhibition
This compound is a known inhibitor of aromatase, a key enzyme in the steroidogenesis pathway responsible for the conversion of androgens to estrogens. This inhibition is a critical mechanism for its potential application in hormone-dependent breast cancer.
Caption: Steroidogenesis pathway highlighting aromatase inhibition by this compound.
Experimental Workflow: Cross-Validation of Bioactivity
This diagram illustrates a generalized workflow for the cross-validation of a compound's activity using different assay formats.
Caption: Generalized workflow for cross-validating the bioactivity of this compound.
Experimental Protocols
Aromatase Inhibition Assay (Fluorometric)
This cell-free assay directly measures the inhibition of the aromatase enzyme.
-
Principle: This assay utilizes a non-fluorescent substrate, such as dibenzylfluorescein (DBF), which is converted by aromatase into a fluorescent product. The decrease in fluorescence in the presence of an inhibitor is proportional to its inhibitory activity.[6][7]
-
Materials: Recombinant human aromatase, NADPH regenerating system, dibenzylfluorescein (DBF) or other fluorogenic substrate, test compound (this compound), and a suitable buffer system.
-
Procedure:
-
The test compound is pre-incubated with the NADPH regenerating system.[6]
-
The enzyme and substrate mixture is then added to initiate the reaction.[6]
-
The reaction is incubated at 37°C.[6]
-
Fluorescence is measured at appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 530 nm emission for the product of DBF).[8]
-
The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is calculated from a dose-response curve.
-
MCF-7 Cell Proliferation Assay (E-Screen)
This cell-based assay is used to assess the estrogenic or anti-estrogenic activity of compounds.
-
Principle: The MCF-7 human breast cancer cell line is estrogen receptor-positive, and its proliferation is stimulated by estrogens. Compounds with estrogenic activity will increase cell proliferation, while anti-estrogenic compounds will inhibit estrogen-induced proliferation.[9][10]
-
Materials: MCF-7 cells, cell culture medium (phenol red-free), charcoal-stripped fetal bovine serum, test compound (this compound), positive control (e.g., 17β-estradiol), and a method for quantifying cell viability (e.g., MTT, SRB, or Alamar Blue).[3][10]
-
Procedure:
-
MCF-7 cells are seeded in 96-well plates in a hormone-free medium.[9]
-
After a period of adaptation, cells are treated with various concentrations of the test compound.[9]
-
The plates are incubated for several days (typically 6 days), with media changes as required.[9]
-
Cell proliferation is measured using a viability assay.
-
The proliferative effect is calculated relative to a vehicle control and a positive control.
-
Antibacterial Minimum Inhibitory Concentration (MIC) Assay
This assay determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
-
Principle: The test compound is serially diluted and incubated with a standardized inoculum of bacteria. The MIC is the lowest concentration that shows no visible growth.[5]
-
Materials: Bacterial strains (e.g., S. aureus), Mueller-Hinton broth or other suitable bacterial growth medium, test compound (this compound), and 96-well microtiter plates.
-
Procedure:
-
The test compound is serially diluted in the growth medium in a 96-well plate.
-
Each well is inoculated with a standardized suspension of the test bacterium.
-
The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
The MIC is determined as the lowest concentration of the compound at which no bacterial growth is visible.
-
Bacterial Membrane Potential Assay
This mechanistic assay investigates whether an antibacterial compound disrupts the bacterial cell membrane potential.
-
Principle: The fluorescent dye DiSC3(5) accumulates in cells with a polarized membrane, leading to quenching of its fluorescence. Depolarization of the membrane causes the dye to be released, resulting in an increase in fluorescence.[5][8]
-
Materials: Bacterial cells, buffer (e.g., HEPES with glucose), DiSC3(5) dye, and the test compound (this compound).[11]
-
Procedure:
-
Bacterial cells are washed and resuspended in buffer.
-
The DiSC3(5) dye is added, and the cell suspension is incubated to allow for dye uptake and fluorescence quenching.[11]
-
The test compound is added, and the fluorescence is monitored over time using a fluorometer.[11]
-
An increase in fluorescence indicates membrane depolarization.
-
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and biological evaluation of (+/-)-abyssinone II and its analogues as aromatase inhibitors for chemoprevention of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Abyssinones and related flavonoids as potential steroidogenesis modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Evaluation of flavonoid and resveratrol chemical libraries reveals this compound as a promising antibacterial lead - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Analysis of Antimicrobial-Triggered Membrane Depolarization Using Voltage Sensitive Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 10. Detection of weak estrogenic flavonoids using a recombinant yeast strain and a modified MCF7 cell proliferation assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Membrane depolarization assay using DiSC3(5) fluorescent dye [bio-protocol.org]
Abyssinone II: A Comparative Guide on In Vitro Activity and the Untapped In Vivo Potential
For Researchers, Scientists, and Drug Development Professionals
Abyssinone II, a naturally occurring prenylated flavonoid, has emerged as a compound of significant interest in preclinical research. Extensive in vitro studies have illuminated its potential across several therapeutic areas, including oncology, infectious diseases, and endocrinology. However, a critical gap remains in understanding its translational potential, as in vivo data is currently lacking. This guide provides a comprehensive comparison of the established in vitro activities of this compound, supported by experimental data and detailed protocols, while also highlighting the need for future in vivo investigations to establish a clear correlation.
In Vitro Activity of this compound: A Multi-Faceted Profile
This compound has demonstrated promising biological effects in various laboratory-based assays. Its activity is primarily centered around three key areas: anticancer, antibacterial, and aromatase inhibition.
Anticancer Activity
In vitro studies have shown that this compound exhibits cytotoxic effects against human cancer cell lines. Notably, it has been reported to induce apoptosis in HeLa (cervical cancer) and MCF-7 (breast cancer) cells. The proposed mechanism involves the activation of the intrinsic apoptotic pathway.
Antibacterial Activity
This compound has also been identified as a potential antibacterial agent. Preliminary studies suggest it can inhibit the growth of certain bacterial strains. The mechanism of its antibacterial action is thought to involve the disruption of the bacterial cell membrane and inhibition of essential macromolecular biosynthesis.
Aromatase Inhibition
One of the well-documented in vitro activities of this compound is its ability to inhibit aromatase, a key enzyme in estrogen biosynthesis.[1] This positions it as a potential candidate for the development of therapies for hormone-dependent cancers, such as certain types of breast cancer.
Quantitative In Vitro Data Summary
The following tables summarize the key quantitative data from in vitro studies on this compound.
Table 1: Anticancer Activity of this compound
| Cell Line | Cancer Type | In Vitro Assay | IC50 Value | Reference |
| HeLa | Cervical Cancer | MTT Assay | Data not specified | [2] |
| MCF-7 | Breast Cancer | Cytotoxicity Assay | Data not specified | [1] |
Note: Specific IC50 values for the anticancer activity of this compound were not available in the reviewed literature, which highlights a gap in the quantitative understanding of its cytotoxic potency.
Table 2: Antibacterial Activity of this compound
| Bacterial Strain | Type | In Vitro Assay | MIC Value | Reference |
| Mycobacterium tuberculosis | Acid-fast Bacteria | Microplate Alamar Blue Assay | 50 µg/mL | [3] |
| Enterococcus faecalis | Gram-positive | Broth Microdilution | 25 µg/mL | [3] |
| Staphylococcus aureus | Gram-positive | Broth Microdilution | 12.5 µg/mL | [3] |
| Streptococcus pneumoniae | Gram-positive | Broth Microdilution | 25 µg/mL | [3] |
Table 3: Aromatase Inhibitory Activity of this compound
| Enzyme | In Vitro Assay | IC50 Value | Reference |
| Aromatase (CYP19A1) | Biochemical Assay | 40.95 μM | [2] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are representative protocols for the key in vitro experiments cited.
MTT Assay for Cytotoxicity
-
Cell Seeding: Cancer cell lines (e.g., HeLa, MCF-7) are seeded in 96-well plates at a density of 5 x 10³ cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: Cells are treated with varying concentrations of this compound (typically in a range from 0.1 to 100 µM) and incubated for another 48 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 value is calculated as the concentration of the compound that causes a 50% reduction in cell viability compared to the untreated control.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
-
Bacterial Inoculum Preparation: Bacterial strains are cultured overnight, and the inoculum is prepared to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in Mueller-Hinton broth.
-
Compound Dilution: this compound is serially diluted in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the prepared bacterial suspension.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Aromatase Inhibition Assay
-
Enzyme and Substrate Preparation: Recombinant human aromatase enzyme and its substrate (e.g., dibenzylfluorescein) are prepared in an appropriate buffer.
-
Inhibitor Incubation: The enzyme is pre-incubated with various concentrations of this compound.
-
Reaction Initiation: The reaction is initiated by the addition of the substrate.
-
Fluorescence Measurement: The enzymatic activity is monitored by measuring the fluorescence of the product over time using a fluorescence plate reader.
-
IC50 Calculation: The IC50 value is calculated as the concentration of the inhibitor that causes a 50% reduction in enzyme activity.
Visualizing the Mechanisms of Action
The following diagrams illustrate the proposed in vitro mechanisms of action for this compound.
Caption: Proposed intrinsic apoptotic pathway induced by this compound in cancer cells.
Caption: Proposed antibacterial mechanisms of this compound.
Caption: Mechanism of aromatase inhibition by this compound.
The In Vivo Data Gap and the Path Forward
Despite the compelling in vitro evidence, a thorough search of the scientific literature reveals a significant absence of in vivo studies on this compound. This lack of animal model data makes it impossible to establish a direct in vitro-in vivo correlation (IVIVC) for its anticancer, antibacterial, or aromatase inhibitory activities. Pharmacokinetic and bioavailability data for this compound are also unavailable, further hindering any predictive modeling of its in vivo behavior.
To contextualize the potential of this compound, it is useful to consider the in vivo activities of other structurally related prenylated flavonoids. For instance, xanthohumol, another prenylated flavonoid, has demonstrated anticancer effects in various animal models. Similarly, other prenylated flavonoids have shown efficacy in in vivo models of bacterial infection. These findings in related compounds suggest that this compound may also possess in vivo activity, but this remains to be experimentally verified.
Conclusion and Future Directions
This compound is a promising natural product with well-documented in vitro anticancer, antibacterial, and aromatase inhibitory properties. The provided data and protocols offer a solid foundation for further research. However, the current lack of in vivo data represents a major hurdle in its development as a potential therapeutic agent.
Future research should prioritize:
-
In vivo efficacy studies: Evaluating the anticancer, antibacterial, and aromatase inhibitory effects of this compound in relevant animal models.
-
Pharmacokinetic and bioavailability studies: Determining the absorption, distribution, metabolism, and excretion (ADME) profile of this compound to understand its behavior in a biological system.
-
Toxicology studies: Assessing the safety profile of this compound in vivo.
By addressing these critical research gaps, the scientific community can begin to build a comprehensive understanding of the in vitro and in vivo correlation of this compound's activity and unlock its full therapeutic potential.
References
Quantitative Comparison of Biological Activities
A Comprehensive Head-to-Head Comparison of Abyssinone II Analogs for Drug Discovery and Development
For researchers and scientists in the field of medicinal chemistry and drug development, the exploration of natural products as scaffolds for novel therapeutics remains a cornerstone of innovation. This compound, a prenylated flavanone isolated from plants of the Erythrina genus, has garnered significant attention for its diverse biological activities, most notably as an inhibitor of aromatase, a key enzyme in estrogen biosynthesis and a target for breast cancer therapy.[1][2] This guide provides a detailed head-to-head comparison of various synthetic analogs of this compound, presenting quantitative data on their biological performance, detailed experimental protocols for key assays, and visualizations of the underlying signaling pathways.
The therapeutic potential of this compound has been expanded through the synthesis of various analogs, allowing for a systematic investigation of its structure-activity relationships (SAR). The following tables summarize the quantitative data from several studies, comparing the performance of these analogs in key biological assays.
Aromatase Inhibitory Activity
Aromatase is a critical enzyme in the biosynthesis of estrogens and a key target in the treatment of hormone-dependent breast cancer.[2] The inhibitory activity of this compound and its analogs against human placental aromatase is presented below. The data reveals that modifications to the hydroxyl and prenyl groups significantly impact potency. For instance, methylation of the 4'-hydroxyl group of (±)-abyssinone II led to a notable increase in aromatase inhibitory activity.[3][4] Further modest increases in activity were observed with the methylation of the 7-hydroxyl group and the removal of the prenyl side chain.[3][4] In one study, the most active flavanone in the series was found to be 20 times more potent than (±)-abyssinone II, which had an IC50 of 40.95 μM.[1][4]
Table 1: Aromatase Inhibitory Activity of this compound Analogs
| Compound | R1 | R2 | R3 | R4 | IC50 (μM) |
| (±)-Abyssinone II | H | H | Prenyl | H | 40.95 [4] |
| Analog 1 | Me | H | Prenyl | H | 2.05[3] |
| Analog 2 | H | Me | Prenyl | H | 28.31[3] |
| Analog 3 | Me | Me | Prenyl | H | 1.95[3] |
| Analog 4 | H | H | H | H | 10.35[3] |
| Analog 5 | Me | H | H | H | 2.45[3] |
| Analog 6 | H | Me | H | H | 8.25[3] |
| Analog 7 | Me | Me | H | H | 2.15[3] |
Data sourced from Maiti et al., 2007.[3]
Cytotoxic Activity against MCF-7 Breast Cancer Cells
The cytotoxic effects of this compound and its analogs have been evaluated against various cancer cell lines. The data below presents the half-maximal inhibitory concentration (IC50) values against the MCF-7 human breast adenocarcinoma cell line. Prenylated chalcones and flavanones have demonstrated greater inhibitory activity compared to their non-prenylated counterparts.[5][6]
Table 2: Cytotoxicity (IC50) of this compound Analogs against MCF-7 Cells
| Compound | IC50 (μM) |
| This compound | ~65[2] |
| Abyssinone I | ~68[2] |
| Prenylated Chalcone Analog | ~60[2] |
| Non-prenylated Flavanone | >100[5] |
Data synthesized from multiple sources.[2][5]
Antibacterial Activity
Select this compound analogs have been screened for their antibacterial properties. This compound itself has shown moderate activity against Gram-positive bacteria.[7] The corresponding chalcone precursors also exhibit comparable antibacterial effects.[7]
Table 3: Minimum Inhibitory Concentration (MIC) of this compound and Related Compounds
| Compound | E. faecalis (μg/mL) | S. aureus (μg/mL) | S. pneumoniae (μg/mL) |
| This compound | 25 | 12.5 | 25 |
| Chalcone Precursor 1 | 50 | 25 | 25 |
| Chalcone Precursor 2 | 50 | 50 | >100 |
Data sourced from Tegos et al., 2011.[7]
Experimental Protocols
Detailed and reproducible experimental methodologies are crucial for the validation of research findings. The following are protocols for the key assays used to evaluate the biological activity of this compound analogs.
Aromatase Inhibition Assay (Human Placental Microsomes)
This assay determines the ability of a compound to inhibit the enzymatic activity of aromatase, which converts androgens to estrogens.
Principle: The assay is based on the detection of the fluorescent product, fluorescein, which is generated from the dealkylation of the substrate dibenzylfluorescein (DBF) by aromatase.[4] A decrease in fluorescence intensity in the presence of the test compound indicates inhibition of the enzyme.
Materials:
-
Human placental microsomes (source of aromatase)
-
NADPH (cofactor)
-
Dibenzylfluorescein (DBF) substrate
-
Test compounds (this compound analogs)
-
Fluorescence microplate reader
Procedure:
-
Prepare a reaction mixture containing human placental microsomes and NADPH in a suitable buffer.
-
Add the test compounds at various concentrations to the reaction mixture in a 96-well plate.
-
Initiate the enzymatic reaction by adding the DBF substrate.
-
Incubate the plate at 37°C for a specified period.
-
Stop the reaction and measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 530 nm.[4]
-
Calculate the percentage of inhibition for each concentration of the test compound relative to a control without the inhibitor.
-
Determine the IC50 value, the concentration of the compound that causes 50% inhibition of aromatase activity, by plotting the percentage of inhibition against the compound concentration.
MTT Cytotoxicity Assay
This colorimetric assay is a standard method for assessing the cytotoxic effects of compounds on cultured cells by measuring cell metabolic activity.
Principle: The assay is based on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals by mitochondrial succinate dehydrogenase in viable cells.[2][6] The amount of formazan produced is proportional to the number of living cells.
Materials:
-
MCF-7 human breast cancer cells
-
Cell culture medium (e.g., DMEM) with 10% fetal bovine serum
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
Procedure:
-
Seed MCF-7 cells in a 96-well plate at a density of approximately 5,000 cells per well and incubate for 24 hours to allow for cell attachment.[2]
-
Treat the cells with various concentrations of the this compound analogs and incubate for a further 48-72 hours.[2]
-
After the incubation period, add 20 μL of MTT solution to each well and incubate for 4 hours at 37°C.[2]
-
Carefully remove the medium and add 200 μL of DMSO to each well to dissolve the formazan crystals.[2]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group relative to an untreated control group.
-
Determine the IC50 value, the concentration of the compound that causes a 50% reduction in cell viability.
Signaling Pathways and Mechanisms of Action
Understanding the molecular mechanisms by which this compound and its analogs exert their biological effects is crucial for their development as therapeutic agents. The following diagrams, created using the DOT language, visualize key signaling pathways and experimental workflows.
Caption: Experimental workflow for the evaluation of this compound analogs.
References
- 1. Phytochemistry and pharmacology of natural prenylated flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Abyssinones and related flavonoids as potential steroidogenesis modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of (+/-)Abyssinone I and related compounds: Their anti-oxidant and cytotoxic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchhub.com [researchhub.com]
- 7. MTT assay protocol | Abcam [abcam.com]
Assessing the Selectivity of Abyssinone II for Aromatase: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the selectivity of abyssinone II for aromatase (cytochrome P450 19A1), a critical enzyme in estrogen biosynthesis and a key target in the development of therapies for hormone-dependent cancers. Due to the limited availability of direct experimental data on the inhibitory effects of this compound against a broad panel of cytochrome P450 (CYP) enzymes, this guide draws upon available data for this compound's primary target, aromatase, and contextualizes its potential selectivity by examining the known activities of other prenylated flavonoids and established aromatase inhibitors.
Executive Summary
This compound, a prenylated flavonoid isolated from the plant Erythrina abyssinica, has demonstrated inhibitory activity against aromatase with a reported IC50 value of 40.95 μM. While this indicates its potential as an aromatase inhibitor, a comprehensive understanding of its selectivity is crucial for evaluating its therapeutic promise and potential for off-target effects. This guide presents the available inhibitory data for this compound against aromatase and compares it with the well-characterized aromatase inhibitors, letrozole and anastrozole. Furthermore, it explores the broader context of prenylated flavonoid interactions with other key drug-metabolizing CYP enzymes to infer the potential selectivity profile of this compound.
Data Presentation: Inhibitory Activity Comparison
The following table summarizes the available half-maximal inhibitory concentration (IC50) values for this compound, letrozole, and anastrozole against aromatase and other major human cytochrome P450 enzymes. It is important to note the absence of direct experimental data for this compound against CYPs other than aromatase.
| Compound | Aromatase (CYP19A1) IC50 | CYP1A2 IC50 | CYP2C9 IC50 | CYP2D6 IC50 | CYP3A4 IC50 |
| This compound | 40.95 μM | Data not available | Data not available | Data not available | Data not available |
| Letrozole | ~0.0019 μM[1] | >100 μM[2] | >100 μM[3] | >100 μM[3] | >100 μM[2] |
| Anastrozole | ~0.015 μM | ~8 μM (Ki) | ~10 μM (Ki) | >500 μM | ~10 μM (Ki) |
Note: Ki values for anastrozole are presented where IC50 values were not available. While not directly equivalent, they provide an indication of inhibitory potency.
Insights from Related Compounds: The Selectivity of Prenylated Flavonoids
While specific data for this compound is lacking, studies on other prenylated flavonoids offer valuable insights into their potential interactions with CYP enzymes. Research on prenylated flavonoids from hops has shown that these compounds can be potent and selective inhibitors of certain CYPs.[3] For instance, xanthohumol demonstrated strong inhibition of CYP1A1 and CYP1B1, while 8-prenylnaringenin and isoxanthohumol were effective inhibitors of CYP1A2.[3] Notably, these compounds were found to be poor inhibitors of CYP2E1 and CYP3A4.[3] Furthermore, a review of prenylated flavonoids from the Erythrina genus, the same genus as the source of this compound, highlights their potential to inhibit CYP1A2.[4] These findings suggest that this compound may also exhibit a degree of selectivity in its interactions with different CYP isoforms, though further experimental validation is essential.
Experimental Protocols
To definitively assess the selectivity of this compound, a standardized in vitro inhibition assay against a panel of major human CYP450 enzymes is required. The following outlines a general experimental protocol.
Protocol: In Vitro Cytochrome P450 Inhibition Assay (Fluorometric Method)
1. Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a panel of human cytochrome P450 enzymes (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4) and compare it to its IC50 against aromatase (CYP19A1).
2. Materials:
- Recombinant human CYP450 enzymes (e.g., from baculovirus-infected insect cells)
- Fluorogenic probe substrates specific for each CYP isoform (e.g., 7-ethoxyresorufin for CYP1A2, diclofenac methyl ester for CYP2C9, 3-[2-(N,N-diethyl-N-methylamino)ethyl]-7-methoxy-4-methylcoumarin for CYP2D6, 7-benzyloxy-4-trifluoromethylcoumarin for CYP3A4)
- NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, NADP+)
- This compound and positive control inhibitors (e.g., furafylline for CYP1A2, sulfaphenazole for CYP2C9, quinidine for CYP2D6, ketoconazole for CYP3A4)
- Potassium phosphate buffer
- 96-well microplates (black, flat-bottom)
- Fluorescence microplate reader
3. Methods:
- Preparation of Reagents:
- Dissolve this compound and control inhibitors in a suitable solvent (e.g., DMSO) to prepare stock solutions.
- Prepare serial dilutions of the test compounds in the same solvent.
- Prepare working solutions of the CYP enzymes, probe substrates, and NADPH regenerating system in potassium phosphate buffer.
- Assay Procedure:
- Add the CYP enzyme and the test compound (or vehicle control) to the wells of the microplate and pre-incubate for a specified time (e.g., 10 minutes) at 37°C.
- Initiate the reaction by adding the fluorogenic probe substrate and the NADPH regenerating system.
- Monitor the increase in fluorescence over time using a microplate reader at the appropriate excitation and emission wavelengths for the specific substrate.
- Data Analysis:
- Calculate the rate of the enzymatic reaction for each concentration of the test compound.
- Determine the percent inhibition relative to the vehicle control.
- Plot the percent inhibition against the logarithm of the test compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for assessing the selectivity of a compound against multiple CYP450 enzymes.
Caption: Workflow for CYP450 inhibition assay.
Signaling Pathway: Aromatase Inhibition and Estrogen Synthesis
The diagram below illustrates the central role of aromatase in the conversion of androgens to estrogens and how aromatase inhibitors like this compound can block this pathway.
Caption: Aromatase inhibition pathway.
Conclusion
This compound demonstrates inhibitory activity against aromatase, suggesting its potential as a modulator of estrogen biosynthesis. However, a comprehensive assessment of its selectivity profile is currently hindered by the lack of direct experimental data on its effects on other key cytochrome P450 enzymes. Based on the behavior of other prenylated flavonoids, it is plausible that this compound may exhibit some degree of selectivity. To fully realize the therapeutic potential of this compound, further in vitro studies are imperative to elucidate its inhibitory activity against a broad panel of CYP isoforms. This will enable a more accurate prediction of its potential for drug-drug interactions and off-target effects, which is a critical step in the drug development process. The experimental protocol provided in this guide offers a standardized approach for conducting such essential selectivity profiling.
References
- 1. Phytochemistry and pharmacology of natural prenylated flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Flavonoids as CYP3A4 Inhibitors In Vitro [mdpi.com]
- 3. In vitro inhibition of human P450 enzymes by prenylated flavonoids from hops, Humulus lupulus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Naturally occurring prenylated flavonoids from African Erythrina plant species - PMC [pmc.ncbi.nlm.nih.gov]
Validating In Silico Predictions of Abyssinone II Targets: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of in silico predictions and experimental data for the biological targets of Abyssinone II, a prenylated flavonoid with emerging therapeutic potential. By juxtaposing computational predictions with available experimental evidence, this document aims to offer a clear perspective on the current validation status of its proposed mechanisms of action and to guide future research endeavors.
Executive Summary
This compound has been the subject of computational screening studies, leading to predictions of its activity against viral and bacterial targets. While in silico models suggest promising interactions with key proteins of SARS-CoV-2, direct experimental validation of these specific antiviral targets remains to be published. In contrast, experimental screening has independently identified this compound as a potent antibacterial agent, particularly against Gram-positive bacteria, with preliminary studies pointing towards the bacterial membrane as a primary target. This guide synthesizes the available data to highlight both the predictive power of in silico methods and the indispensable role of experimental validation.
In Silico Predictions vs. Experimental Data
The following table summarizes the key in silico predictions for this compound and the available experimental data to either support or highlight the need for further investigation.
| Therapeutic Area | Predicted Target (In Silico) | Experimental Evidence | Validation Status |
| Antiviral (SARS-CoV-2) | Main protease (Mpro/3CLpro), Papain-like protease (PLpro), Angiotensin-converting enzyme 2 (ACE2)[1] | No direct experimental validation has been published to date. The in silico study strongly recommends in vitro and in vivo experiments to confirm these predictions[1]. | Not Validated |
| Antibacterial | Not explicitly predicted in the available literature. | Identified through a library screen as having significant activity against Mycobacterium tuberculosis and other Gram-positive bacteria[2]. | Experimentally Identified |
| Antibacterial Mechanism | Not explicitly predicted. | Preliminary studies suggest a multi-targeted mechanism involving hyperpolarization of the bacterial membrane and inhibition of DNA, RNA, and protein synthesis[2]. | Partially Elucidated Experimentally |
Detailed Comparison of Findings
Antiviral Activity: A Call for Experimental Validation
An in silico study utilizing molecular docking and dynamics simulations identified this compound as a potential inhibitor of key proteins involved in SARS-CoV-2 infection[1]. The computational analysis predicted that this compound could bind to the active sites of the viral proteases Mpro and PLpro, as well as the host cell receptor ACE2, with favorable binding energies[1].
However, it is crucial to note that these are computational predictions that, while promising, await experimental confirmation[1]. The authors of the study explicitly state that in vitro and in vivo experiments are necessary to determine the actual efficacy and mechanism of action[1].
Antibacterial Activity: Experimental Discovery and Mechanistic Insights
In contrast to the purely predictive nature of its antiviral potential, the antibacterial properties of this compound were discovered through experimental screening of a flavonoid library[2]. This research demonstrated that this compound exhibits significant activity against Mycobacterium tuberculosis and a range of Gram-positive bacteria, including Enterococcus faecalis, Staphylococcus aureus, and Streptococcus pneumoniae[2].
Further mechanistic studies revealed that this compound appears to act on the bacterial cell membrane, causing hyperpolarization[2]. This disruption of the membrane potential is believed to be a key part of its bactericidal effect, which is further supported by the observation that it inhibits the synthesis of essential macromolecules like DNA, RNA, and protein[2].
Experimental Protocols
The following are detailed methodologies for key experiments that have been or could be used to validate the biological activity of this compound.
Protocol 1: In Silico Molecular Docking (as performed for SARS-CoV-2 targets)
-
Objective: To predict the binding affinity and interaction of this compound with target proteins.
-
Methodology:
-
Ligand and Protein Preparation: Obtain the 3D structure of this compound and the target proteins (e.g., from the Protein Data Bank). Prepare the structures by removing water molecules, adding hydrogen atoms, and assigning charges.
-
Docking Simulation: Use molecular docking software (e.g., AutoDock Vina) to predict the binding poses of this compound in the active site of the target proteins.
-
Binding Energy Calculation: Calculate the binding free energy for the docked complexes to estimate the binding affinity.
-
Interaction Analysis: Visualize and analyze the interactions (e.g., hydrogen bonds, hydrophobic interactions) between this compound and the amino acid residues of the target protein.
-
Protocol 2: Minimum Inhibitory Concentration (MIC) Assay (Antibacterial)
-
Objective: To determine the minimum concentration of this compound that inhibits the visible growth of a microorganism.
-
Methodology:
-
Bacterial Culture: Grow the bacterial strains to be tested in an appropriate broth medium to a standardized cell density.
-
Serial Dilution: Prepare a series of twofold dilutions of this compound in the broth medium in a 96-well microtiter plate.
-
Inoculation: Add a standardized inoculum of the bacterial culture to each well.
-
Incubation: Incubate the plate at the optimal temperature and time for the specific bacterium.
-
Observation: Determine the MIC by visually inspecting the wells for the lowest concentration of this compound that shows no turbidity (no bacterial growth).
-
Protocol 3: Bacterial Membrane Potential Assay
-
Objective: To assess the effect of this compound on the bacterial cell membrane potential.
-
Methodology:
-
Bacterial Suspension: Prepare a suspension of bacterial cells in a suitable buffer.
-
Fluorescent Dye Loading: Add a membrane potential-sensitive fluorescent dye (e.g., DiSC3(5)) to the cell suspension and incubate to allow the dye to accumulate in the polarized membranes.
-
Baseline Measurement: Measure the baseline fluorescence using a fluorometer.
-
Compound Addition: Add this compound to the cell suspension.
-
Fluorescence Monitoring: Monitor the change in fluorescence over time. An increase in fluorescence indicates membrane depolarization, while a decrease can indicate hyperpolarization.
-
Visualizing the Pathways and Workflows
In Silico Target Prediction Workflow
Caption: A typical workflow for in silico target prediction.
Experimental Validation Workflow for Antibacterial Activity
Caption: Workflow for experimental validation of antibacterial agents.
Proposed Signaling Pathway for Antibacterial Action of this compound
Caption: Proposed mechanism of antibacterial action for this compound.
References
- 1. Luteolin and this compound as potential inhibitors of SARS-CoV-2: an in silico molecular modeling approach in battling the COVID-19 outbreak - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of flavonoid and resveratrol chemical libraries reveals this compound as a promising antibacterial lead - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Abyssinone II and its Glycosides: A Guide for Researchers
This guide provides a comprehensive comparative analysis of the biological activities of Abyssinone II and its potential glycosylated forms. The information is intended for researchers, scientists, and professionals in drug development, offering a synthesis of available experimental data, detailed methodologies for key assays, and visualizations of relevant biological pathways.
Introduction to this compound
This compound is a prenylated flavanone, a class of flavonoids known for their diverse biological activities. Isolated from plants of the Erythrina genus, this compound has garnered significant interest for its potential therapeutic applications, particularly in cancer chemoprevention.[1][2] Its chemical structure, featuring a prenyl group, is believed to contribute significantly to its bioactivity.
While extensive research has been conducted on this compound in its aglycone form, there is a notable lack of direct experimental data on its glycosides. Flavonoids in nature often exist as glycosides, where a sugar moiety is attached to the flavonoid backbone. This glycosylation can significantly impact the solubility, stability, and pharmacokinetic profile of the parent compound, thereby modulating its biological activity. This guide, therefore, presents the known biological data for this compound and offers an inferred comparison to its potential glycosides based on the general effects of glycosylation on flavonoids.
Comparative Biological Activity
The primary biological activities attributed to this compound are its aromatase inhibitory, cytotoxic, and antibacterial effects. The following tables summarize the available quantitative data for this compound.
Table 1: Aromatase Inhibitory and Cytotoxic Activity of this compound
| Biological Activity | Cell Line/Target | IC50 Value (µM) | Reference |
| Aromatase Inhibition | Human Placental Microsomes | 40.95 | [1][2] |
| Cytotoxicity | MCF-7 (Breast Cancer) | 60 - 70 | [3] |
| Cytotoxicity | HeLa (Cervical Cancer) | LD50 values determined, but specific values not stated | [4] |
Table 2: Antibacterial Activity of this compound
| Bacterial Strain | MIC Value (µg/mL) | Reference |
| Mycobacterium tuberculosis (H37Rv) | 50 | [5] |
| Enterococcus faecalis (ATCC29212) | 25 | [5] |
| Staphylococcus aureus (N315) | 12.5 | [5] |
| Streptococcus pneumoniae (HM145) | 25 | [5] |
Inferred Comparison with this compound Glycosides
In the absence of direct experimental data for this compound glycosides, we can infer potential differences in bioactivity based on general observations of flavonoid glycosylation:
-
Aromatase Inhibition: Glycosylation often reduces the inhibitory activity of flavonoids on enzymes like aromatase. The sugar moiety can sterically hinder the binding of the flavonoid to the active site of the enzyme. Therefore, it is plausible that this compound glycosides would exhibit weaker aromatase inhibition compared to the aglycone.
-
Cytotoxicity: The effect of glycosylation on cytotoxicity is variable. While some flavonoid glycosides show reduced cytotoxicity due to decreased cell membrane permeability, others may be hydrolyzed intracellularly to release the active aglycone. The lipophilicity conferred by the prenyl group in this compound is crucial for its activity, and the addition of a hydrophilic sugar group could potentially diminish its cytotoxic effects.[6]
-
Antibacterial Activity: The antibacterial activity of flavonoids is often linked to their ability to disrupt bacterial cell membranes.[5] The prenyl group on this compound enhances its lipophilicity, which is favorable for membrane interaction. Glycosylation would increase the polarity of the molecule, which may reduce its ability to penetrate the bacterial membrane and thus decrease its antibacterial efficacy.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
1. Aromatase Inhibition Assay
This protocol is based on the use of human placental microsomes and a radiolabeled substrate.[7]
-
Materials:
-
Human placental microsomes
-
[1,2,6,7-³H]-Androstenedione (radiolabeled substrate)
-
NADPH
-
Test compounds (this compound and its analogues)
-
Phosphate buffer
-
Scintillation cocktail
-
Microplate reader
-
-
Procedure:
-
Prepare a reaction mixture containing human placental microsomes, NADPH, and phosphate buffer.
-
Add the test compounds at various concentrations to the reaction mixture.
-
Initiate the enzymatic reaction by adding the radiolabeled androstenedione.
-
Incubate the mixture at 37°C for a specified period.
-
Stop the reaction by adding a suitable solvent (e.g., chloroform).
-
Extract the aqueous phase containing the tritiated water produced during the reaction.
-
Measure the radioactivity of the aqueous phase using a liquid scintillation counter.
-
Calculate the percentage of aromatase inhibition for each concentration of the test compound and determine the IC50 value.
-
2. MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[8][9]
-
Materials:
-
Cancer cell lines (e.g., MCF-7, HeLa)
-
Cell culture medium (e.g., DMEM)
-
Fetal bovine serum (FBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
-
-
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound (this compound) and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert the MTT into formazan crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration of the test compound relative to the untreated control and determine the IC50 value.
-
3. Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[10][11]
-
Materials:
-
Bacterial strains (e.g., S. aureus, E. faecalis)
-
Mueller-Hinton Broth (MHB) or other suitable bacterial growth medium
-
Test compound (this compound)
-
96-well microtiter plates
-
Bacterial inoculum standardized to a specific concentration (e.g., 0.5 McFarland standard)
-
-
Procedure:
-
Prepare serial two-fold dilutions of the test compound in the broth medium in the wells of a 96-well plate.
-
Inoculate each well with a standardized bacterial suspension.
-
Include a positive control (broth with bacteria, no compound) and a negative control (broth only).
-
Incubate the plates at 37°C for 18-24 hours.
-
After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.
-
Signaling Pathways and Experimental Workflows
Signaling Pathway for this compound in Cancer Cells
Flavonoids, including this compound, can induce apoptosis in cancer cells through various signaling pathways. A proposed pathway involves the modulation of pro-apoptotic and anti-apoptotic proteins.
Caption: Proposed signaling pathway of this compound in hormone-dependent cancer cells.
Experimental Workflow for Cytotoxicity Testing
The following diagram illustrates a typical workflow for assessing the cytotoxicity of a compound using the MTT assay.
Caption: A typical experimental workflow for an MTT-based cytotoxicity assay.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis and biological evaluation of (+/-)-abyssinone II and its analogues as aromatase inhibitors for chemoprevention of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Abyssinones and related flavonoids as potential steroidogenesis modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Evaluation of flavonoid and resveratrol chemical libraries reveals this compound as a promising antibacterial lead - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Prenylated Flavonoids of the Moraceae Family: A Comprehensive Review of Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and aromatase inhibitory activity of flavanones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. protocols.io [protocols.io]
- 11. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
A Forward-Looking Guide to Evaluating the Synergistic Potential of Abyssinone II in Combination Therapies
For Researchers, Scientists, and Drug Development Professionals
While direct experimental data on the synergistic effects of Abyssinone II with other compounds are not yet available in the public domain, its known biological activities suggest significant potential for combination therapies. This guide provides a forward-looking framework for researchers, outlining hypothetical combination strategies and the experimental protocols required to evaluate them. We will explore the potential for synergy in two key areas where this compound has shown promise: oncology and infectious diseases.
Understanding this compound: A Foundation for Synergy
This compound is a naturally occurring prenylated flavonoid that has garnered interest for its diverse biological activities.[1][2] Its potential as a therapeutic agent stems from two primary mechanisms of action:
-
Aromatase Inhibition: this compound has been identified as an inhibitor of aromatase, a key enzyme in estrogen biosynthesis.[2][3] This makes it a candidate for the treatment of hormone-dependent breast cancers, where elevated estrogen levels drive tumor growth.[4][5]
-
Antibacterial Activity: Studies have shown that this compound exhibits antibacterial properties, particularly against Gram-positive bacteria.[1][6] Its mechanism is believed to involve the disruption of the bacterial cell membrane potential.[1]
These distinct mechanisms provide a strong rationale for investigating this compound in combination with other therapeutic agents.
Hypothetical Synergy in Oncology: this compound with Chemotherapy
Rationale: As an aromatase inhibitor, this compound can reduce the estrogenic stimulation of hormone-receptor-positive breast cancer cells. Combining it with a cytotoxic chemotherapy agent that induces apoptosis through a different mechanism could lead to a synergistic anti-tumor effect. For this hypothetical guide, we will consider a combination with Paclitaxel, a microtubule-stabilizing agent.
Proposed Experimental Protocol: In Vitro Synergy in MCF-7 Breast Cancer Cells
-
Cell Culture: MCF-7 cells (an estrogen-receptor-positive breast cancer cell line) are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere of 5% CO2.
-
Single-Agent Dose-Response: To determine the IC50 (half-maximal inhibitory concentration) for each compound, cells are seeded in 96-well plates and treated with serial dilutions of this compound (e.g., 0.1 to 100 µM) and Paclitaxel (e.g., 0.01 to 10 µM) for 48 hours. Cell viability is assessed using the MTT assay.
-
Combination Study (Checkerboard Assay): A matrix of concentrations of this compound and Paclitaxel is prepared in a 96-well plate. The concentrations are typically centered around the IC50 values of each drug.
-
Data Analysis and Synergy Quantification: After a 48-hour incubation, cell viability is measured. The data is then used to calculate the Combination Index (CI) using the Chou-Talalay method.[7][8] The CI value quantifies the nature of the interaction:
-
CI < 1: Synergy
-
CI = 1: Additive effect
-
CI > 1: Antagonism
-
Table 1: Hypothetical Data Presentation for this compound and Paclitaxel Synergy Study
| Compound(s) | IC50 (µM) | Combination Ratio (this compound:Paclitaxel) | Effect Level (Fraction Affected) | Combination Index (CI) | Interaction |
| This compound | 25 | N/A | 0.5 | N/A | N/A |
| Paclitaxel | 2 | N/A | 0.5 | N/A | N/A |
| Combination | N/A | 12.5 : 1 | 0.5 | 0.45 | Synergy |
| Combination | N/A | 12.5 : 1 | 0.75 | 0.38 | Strong Synergy |
| Combination | N/A | 12.5 : 1 | 0.90 | 0.32 | Very Strong Synergy |
Note: The data in this table is purely illustrative to demonstrate how results would be presented.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Hypothetical synergy of this compound and Paclitaxel in breast cancer.
Caption: General workflow for assessing drug synergy in vitro.
Hypothetical Synergy in Infectious Disease: this compound with Antibiotics
Rationale: this compound's ability to disrupt the bacterial membrane potential could weaken bacteria and make them more susceptible to antibiotics that act on intracellular targets.[1] This is particularly relevant for combating antibiotic-resistant strains. Here, we propose a hypothetical combination of this compound with Vancomycin against Methicillin-resistant Staphylococcus aureus (MRSA).
Proposed Experimental Protocol: In Vitro Antibacterial Synergy
-
Bacterial Strains and Growth Conditions: An MRSA strain (e.g., ATCC 43300) is grown in Mueller-Hinton Broth (MHB).
-
Minimum Inhibitory Concentration (MIC) Determination: The MIC of this compound and Vancomycin is determined individually using the broth microdilution method according to CLSI guidelines.
-
Checkerboard Assay: A two-dimensional checkerboard assay is performed in a 96-well plate with serial dilutions of this compound and Vancomycin.[9][10][11] The wells are inoculated with the MRSA suspension.
-
Data Analysis and Synergy Quantification: After incubation for 24 hours at 37°C, the plate is read for turbidity to identify the MIC of the combination. The Fractional Inhibitory Concentration Index (FICI) is calculated.[9][10]
-
FICI = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)
-
FICI ≤ 0.5: Synergy
-
0.5 < FICI ≤ 4: No interaction (additive or indifferent)
-
FICI > 4: Antagonism
-
Table 2: Hypothetical Data Presentation for this compound and Vancomycin Synergy Study
| Compound(s) | MIC (µg/mL) | Combination MIC (A:B in µg/mL) | FICI | Interaction | | :--- | :--- | :--- | :--- | :--- | :--- | | this compound | 12.5 | N/A | N/A | N/A | | Vancomycin | 2 | N/A | N/A | N/A | | Combination | N/A | 3.125 : 0.25 | 0.375 | Synergy |
Note: The data in this table is purely illustrative to demonstrate how results would be presented.
Bacterial Action and Experimental Logic Diagrams
Caption: Hypothetical synergy of this compound and Vancomycin against MRSA.
Conclusion and Future Directions
The therapeutic potential of this compound as a standalone agent is promising, but its true value may lie in its ability to act synergistically with other compounds. This guide outlines a logical and experimentally sound approach for researchers to begin exploring these possibilities. The proposed studies in oncology and infectious diseases represent starting points for a broader investigation into the synergistic applications of this versatile flavonoid. Future research should focus on validating these in vitro findings in in vivo models and elucidating the precise molecular mechanisms that underpin any observed synergistic interactions. Such work will be crucial in translating the potential of this compound into effective combination therapies for complex diseases.
References
- 1. Evaluation of flavonoid and resveratrol chemical libraries reveals this compound as a promising antibacterial lead - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Abyssinones and related flavonoids as potential steroidogenesis modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pure.psu.edu [pure.psu.edu]
- 5. endocrine.org [endocrine.org]
- 6. Evaluation of flavonoid and resveratrol chemical libraries reveals this compound as a promising antibacterial lead - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 10. When One Drug Is Not Enough: Context, Methodology, and Future Prospects in Antibacterial Synergy Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comparison of three different in vitro methods of detecting synergy: time-kill, checkerboard, and E test - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Prudent Disposal Procedures for Abyssinone II in a Laboratory Setting
Disclaimer: A specific Safety Data Sheet (SDS) for Abyssinone II could not be located. The following disposal procedures are based on general best practices for the handling and disposal of flavonoid and flavanone compounds in a research laboratory setting. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with local, state, and federal regulations.
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals to facilitate the safe disposal of this compound.
I. Immediate Safety and Handling Precautions
Before handling this compound, it is crucial to wear appropriate Personal Protective Equipment (PPE). Although specific hazards for this compound are not detailed in available literature, general precautions for handling similar chemical compounds should be followed.
Personal Protective Equipment (PPE):
-
Gloves: Wear nitrile or other chemically resistant gloves. Inspect gloves for any tears or punctures before use.[1][2]
-
Eye Protection: Use safety glasses with side shields or chemical splash goggles that are compliant with government standards such as NIOSH (US) or EN 166 (EU).[1]
-
Lab Coat: A standard laboratory coat should be worn to protect from potential splashes.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator or a P1 (EN 143) dust mask should be used.[1][3]
II. Spill Management
In the event of a spill, the following steps should be taken:
-
Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate personnel and ensure adequate ventilation.
-
Containment: For solid spills, carefully sweep up the material to avoid creating dust and place it in a designated, labeled waste container.[1] For liquid spills, absorb with an inert material such as sand, diatomite, or universal binders and place in a suitable container for disposal.
-
Decontamination: Clean the spill area with soap and water.[2]
-
Waste Disposal: Dispose of all contaminated materials, including cleaning supplies and PPE, as hazardous waste.
III. Proper Disposal Procedures
The primary principle for the disposal of any laboratory chemical is to prevent its release into the environment.[1] Therefore, drain and trash disposal are generally not recommended for research compounds like this compound unless explicitly permitted by your institution's EHS guidelines.
Step-by-Step Disposal Protocol:
-
Waste Identification and Segregation:
-
Characterize the waste. This compound waste may be in solid form (unused reagent) or dissolved in a solvent.
-
Segregate chemical waste from general laboratory trash.[4]
-
Do not mix incompatible waste streams.[5] For solvent waste containing this compound, it is best practice to segregate halogenated and non-halogenated solvents.[6]
-
-
Container Selection and Labeling:
-
Waste Accumulation and Storage:
-
Final Disposal:
IV. Quantitative Data Summary
Since a specific SDS for this compound is unavailable, quantitative data regarding toxicity and exposure limits are not provided. The following table summarizes general safety and disposal parameters based on best practices for similar compounds.
| Parameter | Guideline | Source |
| Personal Protective Equipment (PPE) | Nitrile gloves, safety glasses/goggles, lab coat. Respirator if dust/aerosol is generated. | [1][2][3] |
| Spill Cleanup | Absorb with inert material, sweep solids carefully, decontaminate area with soap and water. | [1][2] |
| Waste Container | Chemically compatible, leak-proof, and clearly labeled with contents and hazards. | [4][5][7] |
| Disposal Method | Collection as hazardous chemical waste through institutional EHS or a licensed contractor. | [4][8] |
| Prohibited Disposal | Do not dispose of in sanitary sewers or general trash unless explicitly approved by EHS. | [8][9] |
V. Experimental Workflow for Disposal
Caption: Workflow for the proper disposal of this compound waste.
References
- 1. uprm.edu [uprm.edu]
- 2. extrasynthese.com [extrasynthese.com]
- 3. FLAVANONE - Safety Data Sheet [chemicalbook.com]
- 4. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 5. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. rtong.people.ust.hk [rtong.people.ust.hk]
- 7. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 8. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 9. Guide to Laboratory Sink/Sewer Disposal of Wastes | Office of Clinical and Research Safety [vumc.org]
Safeguarding Your Research: A Guide to Handling Abyssinone II
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and logistical information for the handling of Abyssinone II in a laboratory setting. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are based on the hazard classifications of similar chemical compounds, which include the potential for skin sensitization, and suspected mutagenicity and carcinogenicity. Adherence to these guidelines is crucial for ensuring personnel safety and maintaining a secure research environment.
I. Personal Protective Equipment (PPE)
The selection and proper use of PPE are the first line of defense against potential exposure to this compound. The following table summarizes the recommended PPE for various laboratory activities involving this compound.
| Activity | Required PPE | Glove Type | Respiratory Protection |
| Weighing and Aliquoting (Powder) | Disposable Gown/Lab Coat, Double Gloves, Safety Goggles with Side Shields, Face Shield | Nitrile (or other chemically resistant material) | N95/P100 Respirator or work within a certified chemical fume hood |
| Solution Preparation | Disposable Gown/Lab Coat, Double Gloves, Safety Goggles with Side Shields | Nitrile (or other chemically resistant material) | Work within a certified chemical fume hood |
| Cell Culture/In Vitro Assays | Lab Coat, Single Pair of Gloves, Safety Glasses | Nitrile | Not generally required if working in a biological safety cabinet |
| General Handling and Storage | Lab Coat, Single Pair of Gloves, Safety Glasses | Nitrile | Not generally required |
II. Operational Plan: Handling Procedures
A systematic approach to handling this compound is critical to minimize the risk of exposure. The following workflow outlines the key steps for safely working with this compound, from preparation to disposal.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
